molecular formula C9H13NO B098868 1-Amino-2-phenyl-propan-2-ol CAS No. 17643-24-2

1-Amino-2-phenyl-propan-2-ol

Cat. No.: B098868
CAS No.: 17643-24-2
M. Wt: 151.21 g/mol
InChI Key: BDNDQOCRJGGSJO-UHFFFAOYSA-N
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Description

1-Amino-2-phenyl-propan-2-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Amino-2-phenylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-2-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNDQOCRJGGSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494276, DTXSID701281569
Record name 1-Amino-2-phenylpropan-2-ol
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Record name α-(Aminomethyl)-α-methylbenzenemethanol
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17643-24-2, 1017418-99-3
Record name α-(Aminomethyl)-α-methylbenzenemethanol
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Record name 1-Amino-2-phenylpropan-2-ol
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Record name α-(Aminomethyl)-α-methylbenzenemethanol
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Record name 1-amino-2-phenylpropan-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Amino-2-phenyl-propan-2-ol. Due to the limited specific historical and biological data available for this particular isomer, this document situates its context within the broader history of phenylpropanolamines, a class of compounds with significant pharmacological importance. This guide details its chemical and physical properties, outlines a generalized experimental protocol for its synthesis based on established methods for related compounds, and presents key data in a structured format. A generalized synthetic workflow is visualized to fulfill the requirement for a logical diagram. This document serves as a foundational resource for researchers and professionals in medicinal chemistry and drug development interested in this and related molecules.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development and study of its structural isomers, most notably phenylpropanolamine (norephedrine). Phenylpropanolamine was first synthesized in the early 20th century and was patented as a mydriatic in 1913.[1] Its pressor effects were characterized in the late 1920s and 1930s, leading to its medical use.[1] A significant body of research exists for phenylpropanolamine and its diastereomer, ephedrine, which are naturally occurring alkaloids found in plants of the Ephedra genus.

While the synthesis of the structural isomer, 2-amino-1-phenyl-1-propanol, was described in the scientific literature as early as 1947 by Hoover and Hass, a definitive historical account of the first synthesis and discovery of this compound is not well-documented in publicly available literature. It is likely that this isomer was synthesized and characterized later, as part of broader investigations into the structure-activity relationships of phenylpropanolamines. Today, this compound is recognized as a versatile amino alcohol used in pharmaceutical and fine chemical synthesis.[2] It serves as a valuable intermediate and building block, particularly in the preparation of optically active compounds and as a chiral auxiliary in asymmetric synthesis.[2]

Chemical and Physical Properties

This compound is a chiral amino alcohol. Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₃NO--INVALID-LINK--
Molecular Weight 151.21 g/mol --INVALID-LINK--
CAS Number 17643-24-2--INVALID-LINK--
Appearance White solid--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Storage Conditions Sealed in dry, 2-8°C--INVALID-LINK--
SMILES CC(CN)(C1=CC=CC=C1)O--INVALID-LINK--

Experimental Protocols: Generalized Synthesis

Reaction Scheme:

Materials:

  • 2-Phenyl-1,2-epoxypropane

  • Ammonia (aqueous or in a suitable solvent)

  • An appropriate solvent (e.g., ethanol, methanol)

  • Acid for workup and salt formation (e.g., hydrochloric acid)

  • Ether or other suitable extraction solvent

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Aminolysis of the Epoxide: 2-Phenyl-1,2-epoxypropane is dissolved in a suitable solvent, such as ethanol. The solution is then treated with an excess of ammonia. This reaction is typically carried out under pressure and may require heating to proceed at a reasonable rate. The nucleophilic attack of ammonia on the less sterically hindered carbon of the epoxide ring would lead to the formation of this compound.

  • Workup: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid, such as hydrochloric acid.

  • Extraction: The aqueous solution is washed with an organic solvent, like ether, to remove any unreacted starting material and non-basic byproducts.

  • Isolation of the Product: The aqueous layer is then made basic with a strong base (e.g., sodium hydroxide) to liberate the free amine. The product, this compound, is then extracted into an organic solvent such as ether.

  • Purification and Characterization: The combined organic extracts are dried over a suitable drying agent, and the solvent is evaporated to yield the crude product. The product can be further purified by distillation under reduced pressure or by crystallization of its salt form (e.g., hydrochloride). Characterization would be performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the scientific literature regarding the biological activity and signaling pathways of this compound. Its structural isomers, such as norephedrine, are known to act as sympathomimetic agents by stimulating adrenergic receptors. However, it cannot be assumed that this compound shares this pharmacological profile. The shift of the hydroxyl group to a tertiary carbon could significantly alter its interaction with biological targets.

Potential areas of investigation for its biological activity could include its effects on neurotransmitter receptors, given its structural similarity to other phenethylamines. Preliminary studies could focus on receptor binding affinity and metabolic stability to understand how it interacts with biological systems.[3]

Due to the absence of documented signaling pathways for this compound, a diagram illustrating a generalized experimental workflow for its synthesis and characterization is provided below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 2-Phenyl-1,2-epoxypropane Ammonia reaction Aminolysis Reaction (Solvent, Heat/Pressure) start->reaction workup Acid-Base Workup & Extraction reaction->workup purification Purification (Distillation/Crystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize Final Product ir IR Spectroscopy purification->ir Characterize Final Product ms Mass Spectrometry purification->ms Characterize Final Product purity Purity Analysis (e.g., HPLC, GC) purification->purity Characterize Final Product

A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a chiral amino alcohol whose history is intertwined with the more extensively studied phenylpropanolamines. While a precise date and discoverer for its initial synthesis remain elusive in the reviewed literature, its utility as a synthetic intermediate and chiral auxiliary is recognized in modern chemistry. The lack of comprehensive biological data for this specific isomer presents an opportunity for future research to explore its pharmacological profile and potential therapeutic applications. This guide provides a foundational understanding of its properties and a generalized approach to its synthesis, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Stereochemistry and Isomers of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and resolution of the isomers of 1-Amino-2-phenyl-propan-2-ol. This chiral amino alcohol holds potential as a valuable building block in pharmaceutical and fine chemical synthesis.[1] Its stereoisomeric forms are of particular interest due to the often-differentiated pharmacological activities of enantiomers.

Core Concepts: Stereochemistry of this compound

This compound possesses a single stereocenter at the second carbon atom (C2) of the propane chain. This carbon is bonded to four different substituents: a methyl group (-CH3), a phenyl group (-C6H5), a hydroxyl group (-OH), and an aminomethyl group (-CH2NH2). The presence of this chiral center gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.

These enantiomers are designated as (R)-1-Amino-2-phenyl-propan-2-ol and (S)-1-Amino-2-phenyl-propan-2-ol, according to the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of other chiral entities, including chiral catalysts, enzymes, and biological receptors. A crucial distinguishing characteristic is their interaction with plane-polarized light; they rotate the light in equal but opposite directions. The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-). It is important to note that the R/S designation does not have a direct correlation with the direction of optical rotation.

A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive as the rotations of the individual enantiomers cancel each other out.

stereoisomers racemate Racemic this compound enantiomer_S (S)-1-Amino-2-phenyl-propan-2-ol racemate->enantiomer_S Resolution enantiomer_R (R)-1-Amino-2-phenyl-propan-2-ol racemate->enantiomer_R Resolution enantiomer_S->racemate Racemization enantiomer_R->racemate Racemization

Figure 1: Relationship between the racemic mixture and enantiomers of this compound.

Physicochemical Properties

PropertyRacemic this compound(R)-1-Amino-2-phenyl-propan-2-ol(S)-1-Amino-2-phenyl-propan-2-ol
Molecular Formula C₉H₁₃NOC₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol 151.21 g/mol 151.21 g/mol
CAS Number 17643-24-2Data not availableData not available
Specific Rotation ([α]D) Data not availableData not available
Melting Point Data not availableData not availableData not available

Synthesis and Resolution of Enantiomers: Experimental Protocols

The synthesis of this compound typically results in a racemic mixture. To obtain the pure enantiomers, a resolution step is necessary. Below are detailed methodologies for the synthesis of the racemate and common techniques for its chiral resolution.

Synthesis of Racemic this compound

A common synthetic route to vicinal amino alcohols is through the reductive amination of an appropriate ketone precursor.

Protocol: Reductive Amination of 1-hydroxy-1-phenyl-2-propanone

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 1-hydroxy-1-phenyl-2-propanone in a suitable solvent such as methanol or ethanol.

  • Addition of Reagents: Add an excess of ammonia (in the form of ammonium hydroxide or as a solution in the alcohol) to the reaction mixture. Introduce a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at a controlled temperature (e.g., 25-50°C) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction, carefully filter the catalyst from the mixture. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude racemic this compound can be purified by techniques such as column chromatography or recrystallization of a suitable salt (e.g., the hydrochloride salt).

Chiral Resolution of Racemic this compound

Several methods can be employed to separate the enantiomers of a racemic amino alcohol. The choice of method often depends on the specific properties of the compound and the desired scale of separation.

3.2.1. Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization.[2]

Protocol: Resolution using a Chiral Acid (e.g., Tartaric Acid)

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid.

  • Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Isolation of the Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the acid and liberate the free amine.

  • Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous salt (e.g., MgSO4), and evaporate the solvent to obtain the pure enantiomer. The other enantiomer can be recovered from the mother liquor.

3.2.2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme, often a lipase, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: Dissolve the racemic this compound in a non-polar organic solvent (e.g., hexane or toluene).

  • Enzyme and Acyl Donor: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), and an acyl donor, such as vinyl acetate.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-45°C). The reaction is typically monitored for conversion (ideally to ~50%) by GC or HPLC to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The resulting mixture contains one enantiomer as the unreacted alcohol and the other as the acetylated ester. These can be separated by column chromatography.

  • Hydrolysis of the Ester: The acylated enantiomer can be deprotected by hydrolysis (e.g., with a base like sodium hydroxide in methanol) to yield the other pure enantiomer of the amino alcohol.

3.2.3. Chiral High-Performance Liquid Chromatography (HPLC)

For analytical and small-scale preparative separations, chiral HPLC is a powerful technique. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for the separation of amino alcohols.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The optimal mobile phase composition needs to be determined experimentally to achieve baseline separation of the enantiomers.

  • Analysis and Collection: Inject the racemic mixture onto the column. The two enantiomers will elute at different times. For preparative separations, the fractions corresponding to each enantiomer can be collected.

experimental_workflow cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Chiral Resolution cluster_products Pure Enantiomers synthesis Reductive Amination of 1-hydroxy-1-phenyl-2-propanone purification_racemate Purification (e.g., Column Chromatography) synthesis->purification_racemate resolution_method Choose Resolution Method purification_racemate->resolution_method diastereomeric_salt Diastereomeric Salt Formation with Chiral Acid resolution_method->diastereomeric_salt enzymatic_kinetic Enzymatic Kinetic Resolution (Lipase-catalyzed) resolution_method->enzymatic_kinetic chiral_hplc Chiral HPLC resolution_method->chiral_hplc enantiomer_S_final (S)-1-Amino-2-phenyl-propan-2-ol diastereomeric_salt->enantiomer_S_final enantiomer_R_final (R)-1-Amino-2-phenyl-propan-2-ol diastereomeric_salt->enantiomer_R_final enzymatic_kinetic->enantiomer_S_final enzymatic_kinetic->enantiomer_R_final chiral_hplc->enantiomer_S_final chiral_hplc->enantiomer_R_final

Figure 2: A general experimental workflow for the synthesis and resolution of this compound enantiomers.

Conclusion

The stereochemistry of this compound is defined by a single chiral center, giving rise to a pair of enantiomers. While specific quantitative data for these isomers, such as their specific rotation, are not prominently reported in the available literature, this guide provides a robust framework for their synthesis and separation based on established chemical principles and methodologies applied to analogous compounds. The detailed protocols for racemic synthesis and chiral resolution serve as a valuable resource for researchers and drug development professionals aiming to explore the potential of these chiral building blocks in their work. Further experimental investigation is required to fully characterize the individual enantiomers of this compound.

References

Spectroscopic Analysis of 1-Amino-2-phenyl-propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Amino-2-phenyl-propan-2-ol, a key intermediate in pharmaceutical and fine chemical synthesis. This document outlines the available mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy data, details the experimental protocols for these analytical techniques, and presents a logical workflow for the structural elucidation of similar chemical entities.

Spectroscopic Data

The structural confirmation of this compound relies on the complementary data obtained from mass spectrometry and ¹H NMR spectroscopy. While experimental mass spectrometry data is available, experimental ¹H NMR data for this specific compound is not readily found in the public domain. Therefore, a predicted ¹H NMR spectrum is presented for analytical guidance.

Mass Spectrometry Data

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The key quantitative data from the mass spectrum is summarized in the table below.

Parameter Value
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
Major Fragment Ions (m/z) Relative Intensity (%)
44100
7715
10510
1365
151 (M+)Not Observed

Note: The absence of a prominent molecular ion peak (M+) is common for primary amines, which tend to undergo rapid fragmentation.

Predicted ¹H NMR Data

Due to the unavailability of experimental data, the following ¹H NMR spectral data for this compound is predicted based on established chemical shift principles. The data is presented for a deuterated chloroform (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ (Methyl)~1.5Singlet3H
-CH₂- (Methylene)~2.8 - 3.2Multiplet2H
-NH₂ & -OH (Amine & Hydroxyl)Broad singlet3H
-C₆H₅ (Aromatic)~7.2 - 7.4Multiplet5H

Disclaimer: This is a predicted spectrum and may not perfectly reflect the experimental values.

Experimental Protocols

The following sections detail the standardized methodologies for acquiring ¹H NMR and mass spectrometry data for organic compounds such as this compound.

¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include:

    • Pulse angle (e.g., 90°)

    • Acquisition time (typically 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (typically 8-16 for a concentrated sample)

  • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is a common setup for this type of analysis.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • If necessary, filter the solution to remove any particulate matter.

GC-MS Analysis:

  • Inject a small volume (typically 1 µL) of the prepared solution into the GC injection port.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Dilution Dilute in Volatile Solvent Sample->Dilution NMR 1H NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS NMR_Data Chemical Shift Integration Multiplicity NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

physical and chemical properties of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-phenyl-propan-2-ol is a versatile amino alcohol with significant potential in pharmaceutical and fine chemical synthesis. Its structure, featuring a tertiary alcohol and a primary amine, makes it a valuable chiral auxiliary and a key building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and an exploration of its potential applications.

Core Physicochemical Properties

This compound, with the CAS number 17643-24-2, is a white solid at room temperature.[1] Its core properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-amino-2-phenylpropan-2-ol[2]
CAS Number 17643-24-2[1][2][3][]
Molecular Formula C₉H₁₃NO[1][2][3][][5]
Molecular Weight 151.21 g/mol [1][2][3][]
Appearance White solid[1]

Structural and Computed Properties

The structural characteristics of this compound contribute to its utility in chemical synthesis. The presence of both a hydrogen bond donor (amine and hydroxyl groups) and acceptor (amine and hydroxyl groups) influences its intermolecular interactions and solubility.

PropertyValueReference(s)
SMILES CC(CN)(C1=CC=CC=C1)O[2][3]
Topological Polar Surface Area (TPSA) 46.3 Ų[2]
logP (octanol/water) 0.8528[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Experimental Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. The information below is based on data for structurally similar compounds and should be used as an estimation.

PropertyValueNotes
Melting Point Data not availableAs a solid, a distinct melting point is expected.
Boiling Point Data not availableLikely to be high due to the presence of polar functional groups.
Solubility Soluble in organic solventsThe phenyl group enhances solubility in organic solvents.[1]
pKa Data not availableThe primary amine is expected to have a pKa in the range of 9-10.

Spectral Data

Experimental Protocols

While specific, detailed protocols for the synthesis and purification of this compound are not widely published, the following sections provide general methodologies based on the synthesis of its isomers and related compounds.

Synthesis Workflow

A common route to synthesize amino alcohols is through reductive amination of a corresponding ketone. The following diagram illustrates a potential synthetic pathway to this compound.

SynthesisWorkflow General Synthesis Workflow for Amino Alcohols Start 1-Phenyl-1-propanone Step1 Oxidation Start->Step1 Intermediate1 1-Phenyl-1,2-propanedione Step1->Intermediate1 Step2 Reductive Amination (e.g., with Ammonia and a reducing agent) Intermediate1->Step2 Product This compound Step2->Product

General Synthesis Workflow for Amino Alcohols
Purification Protocol

Purification of the crude product can be achieved through recrystallization. The general steps are outlined below.

  • Dissolution : Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • Decolorization (Optional) : If colored impurities are present, add a small amount of activated charcoal and heat the solution.

  • Hot Filtration : Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying : Dry the purified crystals under vacuum.

PurificationWorkflow General Purification Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter Hot Filtration Dissolve->Filter Cool Cool to Crystallize Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Product Dry->Pure

References

In-Depth Technical Guide: 1-Amino-2-phenyl-propan-2-ol (CAS Number 17643-24-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-2-phenyl-propan-2-ol (CAS No. 17643-24-2), a versatile chiral amino alcohol. The document details its chemical and physical properties, synthesis methodologies, and analytical procedures. A significant focus is placed on its pharmacological properties as a sympathomimetic agent, including its mechanism of action, pharmacokinetic profile, and toxicological data. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing foundational data and methodologies for future investigations and applications.

Chemical and Physical Properties

This compound is a chiral amino alcohol with a phenyl group, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its structure enhances its reactivity and solubility in organic solvents, rendering it an excellent candidate for the synthesis of enantiomerically pure compounds and bioactive molecules.[1]

PropertyValueReference
CAS Number 17643-24-2[2]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2]
IUPAC Name 1-amino-2-phenylpropan-2-ol[2]
Synonyms 1-Amino-2-phenyl-2-propanol, α-(Aminomethyl)-α-methylbenzenemethanol[2]
Appearance White solid[1]
Topological Polar Surface Area (TPSA) 46.3 Ų[2]
logP (octanol-water partition coefficient) 0.3[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Synthesis and Purification

The synthesis of this compound and its stereoisomers can be achieved through various organic synthesis routes. A common approach involves the reductive amination of a corresponding ketone precursor.

General Synthesis Workflow

A general workflow for the synthesis of phenylpropanolamine derivatives, including this compound, is outlined below. This process typically starts from a phenylacetone derivative.

G A Phenylacetone Derivative B Reductive Amination or Direct Amination A->B Reducing Agent (e.g., LiAlH4) C This compound B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E

Caption: General synthesis workflow for this compound.

Example Experimental Protocol: Reductive Amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone

This protocol describes the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol, a stereoisomer of this compound.

Materials:

  • (R)-(−)-1-hydroxy-1-phenyl-2-propanone

  • Ammonia

  • Raney nickel catalyst

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve (R)-(−)-1-hydroxy-1-phenyl-2-propanone in ethanol in a high-pressure reactor.

  • Add Raney nickel catalyst to the solution.

  • Saturate the solution with ammonia.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reactor, filter off the catalyst, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[3]

Analytical Methods

The analysis of this compound and its derivatives is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed techniques.

HPLC Method for Stability Studies

An HPLC method can be used to assess the stability of related compounds like (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride in biological matrices.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile/water with an acid modifier).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 214.4 nm.[4]

Sample Preparation:

  • Biological samples (plasma or urine) are deproteinized (e.g., with acetonitrile).

  • The supernatant is filtered and injected into the HPLC system.

GC Method for Quantification

For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of the amino alcohol.

Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propyl chloroformate.

Procedure:

  • The sample containing this compound is dried.

  • The derivatizing agent is added, and the mixture is heated to ensure complete reaction.

  • The derivatized analyte is then injected into the GC system, typically equipped with a flame ionization detector (FID).[5]

Pharmacology and Mechanism of Action

This compound belongs to the phenylpropanolamine (PPA) class of compounds, which are known for their sympathomimetic effects. These compounds act as stimulants, decongestants, and anorectic agents.[6]

Mechanism of Action: Norepinephrine Release

The primary mechanism of action of phenylpropanolamines is the release of norepinephrine from sympathetic nerve endings. This leads to the activation of adrenergic receptors, resulting in various physiological effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A This compound B Norepinephrine Transporter (NET) A->B Uptake C Vesicular Monoamine Transporter (VMAT) B->C Displacement of NE from vesicles D Norepinephrine (NE) C->D Increased cytosolic NE E Norepinephrine (NE) D->E Reverse transport via NET F Adrenergic Receptors E->F Binding G Physiological Effects F->G Activation

Caption: Proposed mechanism of action for this compound.

The sympathomimetic effects include increased heart rate and blood pressure.[7] At high doses, phenylpropanolamines can produce amphetamine-like psychostimulant effects.[8]

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of N-L-phenylalanyl-L-2-amino-1-phenylpropane, a related compound, in mice have shown rapid absorption and distribution to various tissues, including the brain.

ADME Profile
  • Absorption: Rapidly absorbed after intraperitoneal administration.

  • Distribution: Accumulates in the gastrointestinal tract, liver, kidney, bile, and brain.

  • Metabolism: Can be metabolized to amphetamine and its hydroxylated derivatives.

  • Excretion: Primarily excreted by the kidneys, with a smaller portion eliminated in the feces.[9]

A study on 2-amino-2-methyl-1-propanol in rats showed rapid absorption and elimination in urine following oral administration. Dermal absorption was also observed, though at a slower rate.[10]

Biological Activities and In Vivo Studies

The biological activities of this compound and related compounds have been evaluated in various in vivo models.

Anorectic and Stimulant Effects

In rhesus monkeys, phenylpropanolamine has been shown to reduce food intake, demonstrating its anorectic effects. At high doses, it can produce amphetamine-like behavioral responses.[11]

Neurochemical Effects

High doses of phenylpropanolamine in rats resulted in a depletion of dopamine in the frontal cortex, though it did not significantly affect other monoamines in other brain regions. This suggests a more limited neurotoxic potential compared to other amphetamine derivatives.[11]

Cardiovascular Effects

In healthy human volunteers, a daily dose of 75 mg of sustained-release phenylpropanolamine resulted in a statistically significant but not clinically significant increase in systolic blood pressure.[7]

Toxicological Profile

Phenylpropanolamine has been associated with an increased risk of hemorrhagic stroke, particularly in women, which led to its withdrawal from the market in some countries for human use.[8] Neurologic complications, including headache, psychiatric symptoms, and seizures, have been reported following the use of phenylpropanolamine.[12]

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in several areas of research and development:

  • Pharmaceutical Development: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]

  • Organic Synthesis: It is used as a building block for creating complex molecules with specific functional groups.[1]

  • Chiral Catalysis: The compound can act as a chiral catalyst in asymmetric synthesis to produce enantiomerically pure compounds.[1]

  • Analytical Chemistry: It is utilized in the development of analytical methods, such as chromatography, for the separation and detection of other compounds.[1]

Conclusion

This compound (CAS 17643-24-2) is a chiral amino alcohol with significant potential in pharmaceutical and chemical research. Its sympathomimetic properties, stemming from its ability to induce norepinephrine release, have led to its investigation for various therapeutic applications. However, its potential for cardiovascular and neurological side effects necessitates careful consideration in any drug development program. This technical guide has summarized the key properties, synthesis, analytical methods, and pharmacological profile of this compound, providing a solid foundation for researchers and drug development professionals. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

Synthesis of Chiral 1-Amino-2-phenyl-propan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of chiral 1-Amino-2-phenyl-propan-2-ol, a crucial building block in the development of various pharmaceutical compounds. This document details prominent synthetic strategies, including biocatalytic methods, the use of chiral auxiliaries, and asymmetric reduction of prochiral ketones. Quantitative data from key experiments are summarized for comparative analysis, and detailed experimental protocols are provided.

Introduction

Chiral this compound, and its stereoisomers, are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The precise control of stereochemistry is paramount in drug development, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. This guide explores several robust methods for the stereoselective synthesis of these valuable compounds, providing researchers with the necessary information to select and implement the most suitable strategy for their specific needs.

Key Synthetic Strategies

The synthesis of chiral this compound can be achieved through several distinct approaches, each with its own advantages in terms of stereoselectivity, yield, and scalability. The most prominent methods include:

  • Biocatalytic and Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, this approach offers an environmentally friendly and efficient route to chiral amino alcohols. Multi-enzyme cascades have been developed to produce all possible phenylpropanolamine stereoisomers with exceptional optical purity.[1][2][3][4]

  • Chiral Auxiliary-Mediated Synthesis: This classical yet highly effective method involves the temporary incorporation of a chiral molecule, such as pseudoephedrine, to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.[5][6][7][8][9]

  • Asymmetric Reduction of α-Amino Ketones: The enantioselective reduction of a prochiral α-amino ketone offers a direct route to the corresponding chiral amino alcohol. This can be achieved using chiral catalysts, such as those derived from chiral amino alcohols and borane, or through enzymatic reductions.[10]

  • Reductive Amination of Chiral Precursors: Starting from a chiral precursor like (R)-phenylacetylcarbinol (l-PAC), which can be produced via fermentation, reductive amination provides a stereoselective pathway to the desired amino alcohol.[11][12][13]

Quantitative Data Comparison

The following table summarizes quantitative data from various synthetic methodologies for chiral this compound and its analogues, allowing for a direct comparison of their efficiencies and stereoselectivities.

MethodStarting MaterialKey Reagents/CatalystProductYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%)Reference
Multi-enzymatic Cascade(1S,2R)-1-phenylpropane-1,2-diolLs-ADH, Cv(S)-ωTA(1R,2S)-1-amino-1-phenylpropan-2-ol76>99.5% er, >99.5% dr[4]
Multi-enzymatic Cascade(1R,2R)-1-phenylpropane-1,2-diolBs-BDHA, At(R)-ωTA(1S,2R)-1-amino-1-phenylpropan-2-ol95>99.5% er, 98% dr[4]
Biocatalytic Sequential ProcessBenzaldehyde, PyruvateR-selective pyruvate decarboxylase, S-selective ω-transaminaseL-Norephedrine>60 (molar)>99.5% de, >99.5% ee[1]
Diastereoselective AlkylationPseudoephedrine AmideAlkyl Halideα-Substituted AmideHigh≥99% de (after recrystallization)[6][8]
Asymmetric ReductionAcetophenone(1R,2S)-Norephedrine derivative, BH₃·SMe₂1-Phenylethanol~95~90% ee[10]
Reductive Amination(R)-PhenylacetylcarbinolMethylamine, Sodium BorohydridePseudoephedrine/Ephedrine analogues--[11]
Asymmetric Hydrogenation1-phenyl-1,2-propanedioneChiral Rhodium Nanoparticles(R)-1-hydroxy-1-phenyl-propan-2-one98 (conversion)67% ee[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Multi-enzymatic Synthesis of (1R,2S)-1-Amino-1-phenylpropan-2-ol[4]

This protocol describes the conversion of (1R,2S)-1-phenylpropane-1,2-diol to (1R,2S)-1-amino-1-phenylpropan-2-ol using a combination of an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA).

Materials:

  • (1R,2S)-1-phenylpropane-1,2-diol

  • Leifsonia sp. ADH (Ls-ADH)

  • Chromobacterium violaceum (S)-ω-transaminase (Cv(S)-ωTA)

  • Alanine dehydrogenase

  • Ammonium formate

  • Phosphate buffer (pH 7.5)

  • Appropriate cofactors (e.g., NAD⁺, pyridoxal 5'-phosphate)

Procedure:

  • Prepare a reaction mixture containing (1R,2S)-1-phenylpropane-1,2-diol in phosphate buffer.

  • Add the enzymes Ls-ADH, Cv(S)-ωTA, and alanine dehydrogenase to the reaction mixture.

  • Add the necessary cofactors and ammonium formate, which serves as the amine donor and part of the cofactor regeneration system.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress using a suitable analytical technique such as HPLC or GC.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Purify the product using column chromatography or crystallization.

Protocol 2: Diastereoselective Alkylation of a Pseudoephedrine Amide[6][8]

This protocol outlines a general procedure for the asymmetric alkylation of an amide derived from pseudoephedrine.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Carboxylic acid or acyl chloride

  • Lithium diisopropylamide (LDA) or other strong base

  • Alkyl halide

  • Anhydrous tetrahydrofuran (THF)

  • Lithium chloride (optional, but can enhance diastereoselectivity)

Procedure:

  • Amide Formation: React (1S,2S)-(+)-pseudoephedrine with the desired carboxylic acid (using a coupling agent) or acyl chloride to form the corresponding amide. Purify the amide by recrystallization.

  • Enolate Formation: Dissolve the pseudoephedrine amide in anhydrous THF under an inert atmosphere (e.g., argon). If used, add anhydrous lithium chloride. Cool the solution to a low temperature (e.g., -78°C). Add a solution of LDA dropwise and stir for a specified time to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide to the enolate solution at low temperature. Allow the reaction to proceed at this temperature or warm slowly to a higher temperature, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Auxiliary Removal: Purify the alkylated amide by flash chromatography or recrystallization to obtain the major diastereomer. The chiral auxiliary can then be removed by acidic or basic hydrolysis to yield the chiral carboxylic acid, which can be further converted to the desired amino alcohol.

Protocol 3: Reductive Amination of (R)-Phenylacetylcarbinol[11][14]

This protocol describes the conversion of (R)-phenylacetylcarbinol (l-PAC) to the corresponding amino alcohol via reductive amination.

Materials:

  • (R)-Phenylacetylcarbinol (l-PAC)

  • Methylamine (40% in water)

  • Ethanol

  • Sodium borohydride

  • Dichloromethane

  • 10% Sodium hydroxide solution

  • 10% Hydrochloric acid solution

Procedure:

  • Imine Formation: Dissolve the crude l-PAC analogue in ethanol and add methylamine solution. Allow the mixture to react at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride in portions over a period of 90 minutes.

  • Work-up: Basify the solution with 10% sodium hydroxide and extract the product with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by acid-base extraction and recrystallization or chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a generalized workflow for the synthesis and analysis of chiral this compound, and a conceptual representation of a biocatalytic cascade.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Material (e.g., Prochiral Ketone, Chiral Precursor) Reaction Stereoselective Reaction (e.g., Asymmetric Reduction, Alkylation, Biocatalysis) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR) Purification->Analysis Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Final Pure Chiral This compound Analysis->Final Characterization->Final

Caption: Generalized workflow for the synthesis and analysis of chiral this compound.

Biocatalytic_Cascade Substrate Substrate (e.g., 1-phenylpropane-1,2-diol) Enzyme1 Enzyme 1 (e.g., Alcohol Dehydrogenase) Substrate->Enzyme1 Oxidation Intermediate Intermediate (Ketone) Enzyme2 Enzyme 2 (e.g., Transaminase) Intermediate->Enzyme2 Reductive Amination Product Product (Chiral Amino Alcohol) Enzyme1->Intermediate Cofactor_Regen Cofactor Regeneration System (e.g., Alanine Dehydrogenase) Enzyme1->Cofactor_Regen Enzyme2->Product Enzyme2->Cofactor_Regen

Caption: Conceptual diagram of a two-enzyme biocatalytic cascade with cofactor regeneration.

Conclusion

The stereoselective synthesis of this compound is a well-established field with a variety of effective methodologies. The choice of a particular synthetic route will depend on factors such as the desired stereoisomer, required scale, and available resources. Biocatalytic methods are increasingly attractive due to their high selectivity and green credentials. Traditional methods, such as those employing chiral auxiliaries, remain highly reliable and effective, particularly for their predictability and broad substrate scope. This guide provides a solid foundation for researchers to navigate the synthesis of this important chiral building block, enabling the advancement of drug discovery and development programs.

References

An In-depth Technical Guide to the Molecular Structure of 1-Amino-2-phenyl-propan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular structure of the isomers of 1-Amino-2-phenyl-propan-2-ol. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally related molecules to infer properties and potential experimental methodologies.

Introduction to this compound

This compound is a chiral amino alcohol with the chemical formula C₉H₁₃NO.[1] Its structure, featuring a tertiary alcohol and a primary amine, makes it a valuable building block in organic synthesis and a compound of interest in pharmaceutical development, particularly for potential applications in neurological disorders.[2] The presence of a chiral center at the C2 carbon gives rise to two enantiomers: (R)-1-Amino-2-phenyl-propan-2-ol and (S)-1-Amino-2-phenyl-propan-2-ol.[1][3]

Stereoisomerism and Molecular Structure

The core of this compound's structural complexity lies in its stereochemistry. The tetrahedral carbon atom bonded to the phenyl group, the methyl group, the hydroxyl group, and the aminomethyl group is a chiral center. This results in two non-superimposable mirror-image isomers, or enantiomers.

Enantiomers of this compound

The two enantiomers of this compound are:

  • (R)-1-Amino-2-phenyl-propan-2-ol

  • (S)-1-Amino-2-phenyl-propan-2-ol

These enantiomers are expected to have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral molecules, which is of particular significance in biological systems.[4]

Below is a visualization of the enantiomeric relationship.

G cluster_R (R)-1-Amino-2-phenyl-propan-2-ol cluster_S (S)-1-Amino-2-phenyl-propan-2-ol C2_R C Ph_R Ph C2_R->Ph_R OH_R OH C2_R->OH_R CH3_R CH3 C2_R->CH3_R CH2NH2_R CH2NH2 C2_R->CH2NH2_R C2_S C Ph_S Ph C2_S->Ph_S OH_S OH C2_S->OH_S CH3_S CH3 C2_S->CH3_S CH2NH2_S CH2NH2 C2_S->CH2NH2_S mirror

Enantiomers of this compound

Physicochemical Properties

While specific experimentally determined data for the individual enantiomers of this compound are scarce, general properties for the racemic mixture are available.

PropertyValueSource
Molecular FormulaC₉H₁₃NO[1]
Molecular Weight151.21 g/mol [1]
IUPAC Name1-amino-2-phenylpropan-2-ol[1]
CAS Number17643-24-2[1][5]

Synthesis and Separation of Isomers

Detailed experimental protocols for the synthesis of this compound are not readily found in the literature. However, general synthetic strategies for similar amino alcohols can be adapted. A plausible approach involves the reaction of an appropriate precursor, such as 2-phenyl-2-propyloxirane, with ammonia.

For the separation of the enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

General Experimental Protocol for Chiral HPLC Separation

The following is a generalized protocol for the chiral separation of amino alcohols, which would require optimization for this compound.

  • Column Selection: A chiral stationary phase (CSP) is crucial. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral amines and alcohols.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for achieving separation.

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Temperature: Ambient or controlled temperature.

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Optimization: The separation is optimized by systematically varying the mobile phase composition (the percentage of the alcohol modifier) and the flow rate to achieve baseline separation of the two enantiomeric peaks.

G cluster_workflow Chiral HPLC Separation Workflow cluster_enantiomers Separated Enantiomers racemate Racemic this compound injection Injection onto Chiral Column racemate->injection separation Separation on CSP injection->separation detection UV Detection separation->detection enantiomer_R (R)-enantiomer detection->enantiomer_R enantiomer_S (S)-enantiomer detection->enantiomer_S

Generalized Chiral HPLC Workflow

Spectroscopic and Crystallographic Data

Specific spectroscopic and crystallographic data for this compound are not widely published.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure. The spectra of the two enantiomers would be identical in an achiral solvent. In the presence of a chiral solvating agent, separate peaks for the enantiomers may be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as absorptions corresponding to the phenyl group.

  • X-ray Crystallography: This technique would provide definitive proof of the three-dimensional structure, including the absolute configuration of a single enantiomer if a suitable crystal can be obtained.

Biological Activity and Signaling Pathways

While it is suggested that this compound may have applications in treating neurological disorders, specific data on its biological activity and interaction with signaling pathways are not available.[2] The biological effects of chiral molecules are often highly dependent on their stereochemistry, as stereoisomers can exhibit different affinities for and activities at chiral biological targets such as enzymes and receptors.

For the structurally related compound 2-amino-1-phenyl-1-propanol (phenylpropanolamine), it is known to act as a psychoactive drug that can relieve nasal congestion and act as an anorectic agent.[6] It is plausible that isomers of this compound could exhibit similar, though likely distinct, pharmacological profiles.

G cluster_drug_action Hypothesized Drug Action Pathway enantiomer Chiral Isomer of This compound receptor Biological Target (e.g., Receptor, Enzyme) enantiomer->receptor Binding signaling Intracellular Signaling Cascade receptor->signaling Activation/Inhibition response Physiological Response signaling->response

Hypothesized Biological Interaction

Conclusion

This compound represents a chiral molecule with potential for further investigation in the fields of synthetic chemistry and drug discovery. This guide has outlined the fundamental aspects of its molecular structure, focusing on its stereoisomerism. While a comprehensive set of experimental data for its individual isomers is not yet available in the public domain, the methodologies and principles described herein provide a solid framework for future research into the synthesis, separation, characterization, and biological evaluation of these promising compounds. Further studies are warranted to fully elucidate the specific properties and potential applications of the (R) and (S) enantiomers of this compound.

References

Spectroscopic Analysis of 1-Amino-2-phenyl-propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Amino-2-phenyl-propan-2-ol (C₉H₁₃NO, Molar Mass: 151.21 g/mol ), a versatile amino alcohol with applications in pharmaceutical and fine chemical synthesis.[1][2][3] Due to its role as a chiral auxiliary and an intermediate in the synthesis of bioactive molecules, a thorough understanding of its structural and spectroscopic properties is crucial.[2]

Molecular Structure and Spectroscopic Overview

This compound is a tertiary alcohol containing a primary amine and a phenyl group.[4] This unique combination of functional groups gives rise to a characteristic spectroscopic fingerprint, which can be elucidated using a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. The IR and NMR data are inferred from the analysis of its functional groups and comparison with structurally similar compounds, while the Mass Spectrometry data is based on available GC-MS spectra.[5]

Infrared (IR) Spectroscopy Data (Inferred)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol (-OH)
3350-3250N-H stretchPrimary Amine (-NH₂)
3080-3010C-H stretch (aromatic)Phenyl Ring
2970-2850C-H stretch (aliphatic)-CH₃, -CH₂-
1600-1450C=C stretch (aromatic)Phenyl Ring
1590-1500N-H bendPrimary Amine (-NH₂)
1260-1000C-O stretchTertiary Alcohol
1130-1020C-N stretchAmine
800-600C-H bend (out-of-plane)Phenyl Ring
¹H NMR Spectroscopy Data (Inferred, 400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40-7.20Multiplet5HAromatic protons
~3.0 (broad s)Singlet3H-OH, -NH₂ (exchangeable)
2.95Singlet2H-CH₂-NH₂
1.50Singlet3H-C(OH)-CH₃
¹³C NMR Spectroscopy Data (Inferred, 100 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~145Quaternary C (aromatic, C-ipso)
128.5Aromatic CH
127.0Aromatic CH
125.0Aromatic CH
~75Quaternary C (-C(OH)-)
~50-CH₂-NH₂
~30-CH₃
Mass Spectrometry (GC-MS) Data

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[5]

m/zRelative IntensityAssignment
151Low[M]⁺ (Molecular Ion)
134Moderate[M - NH₃]⁺
121Moderate[M - CH₂NH₂]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)
43High (Base Peak)[CH₃CO]⁺ or [C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation
  • Purity Assessment : Ensure the purity of the this compound sample (≥95%) using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Solvent Selection : For NMR analysis, use a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). For IR and MS, the sample can often be analyzed neat or in a suitable volatile solvent.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Technique : For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer for the sample.

    • Acquire the ¹H NMR spectrum with a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used for volatile compounds like this.

  • GC Separation :

    • Inject a dilute solution of the sample into the GC.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to ensure separation from any impurities.

  • MS Analysis :

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Electron Ionization (EI) at 70 eV is a standard method for fragmentation.

    • The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range (e.g., 40-200 amu).

  • Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_start Start cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Final Analysis Start Pure Sample of This compound IR FTIR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry (GC-MS) Start->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data H_NMR_Data ¹H NMR Spectrum (Proton Environment) NMR->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum (Carbon Skeleton) NMR->C_NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Interpretation Structural Elucidation and Data Correlation IR_Data->Interpretation H_NMR_Data->Interpretation C_NMR_Data->Interpretation MS_Data->Interpretation

References

An In-depth Technical Guide on the Thermodynamic Properties of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This whitepaper provides a comprehensive overview of the known physicochemical characteristics of 1-Amino-2-phenyl-propan-2-ol and outlines the necessary experimental and theoretical methodologies for determining its complete thermodynamic profile.

Introduction

This compound, a versatile amino alcohol, holds significant value in various research and development sectors, particularly in pharmaceutical and fine chemical synthesis.[1] Its molecular structure, featuring a phenyl group, enhances its reactivity and solubility in organic solvents, making it a crucial intermediate in the synthesis of bioactive molecules and a candidate for use as a chiral auxiliary in producing enantiomerically pure compounds.[1] A thorough understanding of its thermodynamic properties is paramount for process optimization, reaction kinetics, and predicting the stability and behavior of this compound in various chemical systems.

This document summarizes the currently available physicochemical data for this compound and provides a guide to the experimental and computational protocols required to establish a comprehensive thermodynamic profile.

Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₃NO[1][2][3][4][5]
Molecular Weight 151.21 g/mol [1][2][3][4][5]
CAS Number 17643-24-2[1][2][3][4]
IUPAC Name 1-amino-2-phenylpropan-2-ol[3]
SMILES CC(CN)(C1=CC=CC=C1)O[2][3]
InChIKey BDNDQOCRJGGSJO-UHFFFAOYSA-N[3]
Topological Polar Surface Area (TPSA) 46.25 Ų[2]
LogP (octanol-water partition coefficient) 0.8528[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Experimental Protocols for Thermodynamic Characterization

To establish a complete thermodynamic profile for this compound, a series of well-defined experimental protocols are required. The following methodologies are standard in the field of chemical thermodynamics.

Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation in the solid or liquid state can be determined using bomb calorimetry.

Experimental Workflow:

G Workflow for Determining Enthalpy of Formation A Sample Preparation: - Pelletize a known mass of this compound. - Place in a sample holder. B Bomb Assembly: - Place the sample in a high-pressure vessel (bomb). - Pressurize with excess pure oxygen. A->B C Calorimeter Setup: - Submerge the bomb in a known volume of water in a calorimeter. - Allow the system to reach thermal equilibrium. B->C D Combustion: - Ignite the sample via an electrical fuse. - Monitor the temperature change of the water. C->D E Data Analysis: - Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter. - Use Hess's Law to calculate the standard enthalpy of formation. D->E

Caption: Workflow for Determining Enthalpy of Formation.

Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)

DSC is a versatile technique for measuring heat capacity as a function of temperature and the enthalpy of phase transitions.

Experimental Workflow:

G Workflow for DSC Analysis A Sample Preparation: - Accurately weigh a small amount of the sample into a DSC pan. - Hermetically seal the pan. B Instrument Setup: - Place the sample pan and a reference pan (empty) into the DSC cell. - Define the temperature program (heating and cooling rates). A->B C Measurement: - Run the temperature program. - Record the differential heat flow between the sample and reference. B->C D Data Analysis: - Determine heat capacity (Cp) from the heat flow signal. - Integrate the peak corresponding to melting to find the enthalpy of fusion (ΔfusH°). C->D G Workflow for Enthalpy of Vaporization Determination A Sample Introduction: - Place the sample in a temperature-controlled apparatus connected to a pressure sensor. B Equilibration and Measurement: - Set a specific temperature and allow the system to equilibrate. - Record the vapor pressure. A->B C Temperature Variation: - Repeat the measurement at several different temperatures. B->C D Data Analysis: - Plot ln(P) vs. 1/T. - The enthalpy of vaporization (ΔvapH°) is determined from the slope of the line. C->D

References

A Technical Guide to the Solubility of 1-Amino-2-phenyl-propan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Amino-2-phenyl-propan-2-ol in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, provides a structured approach for experimental determination, and details a robust protocol for accurate measurement.

Introduction to this compound and its Solubility

This compound is a versatile amino alcohol with the chemical formula C₉H₁₃NO.[1][2] Its molecular structure, featuring a polar amino (-NH₂) group, a polar hydroxyl (-OH) group, and a non-polar phenyl (C₆H₅) group, imparts an amphiphilic character. This unique combination of functional groups dictates its solubility behavior across a spectrum of organic solvents. The presence of the phenyl group generally enhances its solubility in organic solvents compared to simpler amino alcohols.[2] Understanding the solubility of this compound is critical for a variety of applications, including:

  • Pharmaceutical Synthesis: Selecting appropriate solvents for reactions and purification.

  • Drug Formulation: Developing stable and effective dosage forms.

  • Process Chemistry: Designing efficient extraction and crystallization processes.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay between its polar and non-polar moieties determines its affinity for different types of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and hydroxyl groups of the solute, leading to favorable interactions and likely good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the hydroxyl and amino groups. While the interactions may be weaker than with protic solvents, significant solubility is still expected.

  • Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): The phenyl group of this compound will have a strong affinity for these solvents through π-π stacking interactions, suggesting good solubility.

  • Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The non-polar nature of these solvents will primarily interact with the phenyl and propyl backbone of the molecule. Solubility in these solvents is expected to be lower compared to polar or aromatic solvents.

Quantitative Solubility Data

Organic SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
AcetonitrilePolar Aprotic
DichloromethanePolar Aprotic
TolueneNon-Polar Aromatic
HexaneNon-Polar Aliphatic
CyclohexaneNon-Polar Aliphatic

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This method is based on the widely accepted isothermal shake-flask technique.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample to a known volume with the appropriate solvent.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

    • Prepare a series of calibration standards of known concentrations to generate a calibration curve.

    • Calculate the concentration of the solute in the original saturated solution based on the calibration curve and the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Record the temperature at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial shake Agitate at Constant Temperature seal_vial->shake settle Allow Excess Solid to Settle shake->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Supernatant withdraw->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Concentration analyze->calculate report Report Solubility Data calculate->report end_node End report->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents and a detailed protocol for its experimental determination. While specific quantitative data is currently lacking in the public domain, the principles outlined herein, combined with the robust experimental methodology, will enable researchers and drug development professionals to accurately measure and apply this critical physicochemical property in their work. The provided table template and workflow diagram serve as practical tools to guide and document these essential experiments.

References

Methodological & Application

Application Notes and Protocols for 1-Amino-2-phenyl-propan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. 1-Amino-2-phenyl-propan-2-ol is a chiral amino alcohol with the potential to serve as an effective chiral auxiliary. Its structure, featuring a stereogenic center bearing an amino group and a tertiary alcohol adjacent to a phenyl ring, allows for the formation of rigid chiral scaffolds that can effectively bias the facial approach of incoming reagents. This document provides detailed application notes and generalized protocols for the use of this compound in asymmetric synthesis, primarily through its conversion to a chiral oxazolidinone auxiliary.

Note: Specific experimental data for this compound as a chiral auxiliary is limited in the surveyed literature. The following protocols are based on well-established methodologies for structurally similar chiral amino alcohols and should be considered as a starting point for optimization.

Principle of Action

The primary application of this compound as a chiral auxiliary involves its cyclization to form a chiral oxazolidinone. This is typically achieved by reaction with phosgene or a phosgene equivalent. The resulting oxazolidinone can then be acylated, and the chiral environment created by the auxiliary directs the stereochemical outcome of subsequent reactions at the α-carbon of the acyl group, such as alkylations and aldol additions. The bulky phenyl group on the auxiliary is expected to effectively shield one face of the enolate, leading to high diastereoselectivity. Finally, the auxiliary can be cleaved under mild conditions to yield the desired chiral product and recover the auxiliary.

Diagram of the General Workflow

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Transformation cluster_2 Product Release Start This compound Oxazolidinone_Formation Formation of Oxazolidinone Start->Oxazolidinone_Formation Phosgene or equivalent Acylation Acylation Oxazolidinone_Formation->Acylation Acyl Halide Enolate_Formation Enolate Formation Acylation->Enolate_Formation Base (e.g., LDA) Asymmetric_Reaction Asymmetric Alkylation or Aldol Reaction Enolate_Formation->Asymmetric_Reaction Electrophile (e.g., R-X or Aldehyde) Cleavage Auxiliary Cleavage Asymmetric_Reaction->Cleavage Hydrolysis or other methods Product Chiral Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the application of this compound as a chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary

This protocol describes the formation of the oxazolidinone ring from this compound.

Materials:

  • (1S,2S)- or (1R,2R)-1-Amino-2-phenyl-propan-2-ol

  • Phosgene (or a safer equivalent like triphosgene or carbonyldiimidazole)

  • Anhydrous toluene or dichloromethane (DCM)

  • A suitable base (e.g., triethylamine or pyridine)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 2.2 eq) to the solution.

  • Slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene, 0.4 eq) in toluene dropwise via the dropping funnel. Caution: Phosgene and its equivalents are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral oxazolidinone.

Protocol 2: Asymmetric Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone derived from this compound.

Materials:

  • N-acyloxazolidinone (prepared from the auxiliary)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other suitable strong base

  • Alkyl halide (electrophile)

  • Anhydrous lithium chloride (optional, can improve selectivity and reaction rate)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF.

  • If using, add anhydrous lithium chloride (1.0-2.0 eq).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05-1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.1-1.5 eq) dropwise.

  • Continue stirring at -78 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

Protocol 3: Asymmetric Aldol Reaction

This protocol provides a general method for a diastereoselective aldol reaction.

Materials:

  • N-acyloxazolidinone

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Di-n-butylboryl triflate (Bu₂BOTf) or titanium(IV) chloride (TiCl₄)

  • A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Aldehyde (electrophile)

Procedure:

  • In a flame-dried flask under nitrogen, dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the tertiary amine base (1.1-1.3 eq).

  • Slowly add Bu₂BOTf (1.1 eq) dropwise. The solution should turn yellow, indicating enolate formation.

  • Stir at 0 °C for 30 minutes, then cool the mixture to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 1-3 hours, then allow to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product.

  • Purify by column chromatography.

Data Presentation

Table 1: Representative Data for Asymmetric Alkylation using Phenylalaninol-derived Oxazolidinone Auxiliary

EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (de, %)
1Benzyl bromide92>98
2Iodomethane8997
3Allyl bromide9596
4Isopropyl iodide7595

Data is hypothetical and based on typical results for analogous systems.

Table 2: Representative Data for Asymmetric Aldol Reactions using a Phenylglycinol-derived Oxazolidinone Auxiliary

EntryAldehydeLewis AcidYield (%)Diastereomeric Excess (de, %)
1BenzaldehydeBu₂BOTf8899
2IsobutyraldehydeBu₂BOTf91>98
3AcetaldehydeTiCl₄8595
4CinnamaldehydeBu₂BOTf8297

Data is hypothetical and based on typical results for analogous systems.

Mandatory Visualizations

Mechanism of Stereodirection in Asymmetric Alkylation

Caption: Proposed mechanism for stereocontrol in asymmetric alkylation. Note: As actual images cannot be generated, placeholders are used. The description outlines the intended visual information.

Logical Relationship of Reaction Components

G Auxiliary Chiral Auxiliary (this compound derivative) Product Diastereomerically Enriched Product Auxiliary->Product Substrate Prochiral Substrate (e.g., Acyl Halide) Substrate->Product Reagent Reagent (Base + Electrophile) Reagent->Product Final_Product Enantiomerically Pure Product Product->Final_Product Cleavage

Caption: Interrelationship of components in the asymmetric synthesis process.

Conclusion

This compound presents a promising scaffold for the development of a new chiral auxiliary. Its structural features suggest that it could provide high levels of stereocontrol in key carbon-carbon bond-forming reactions. The provided protocols, based on established methodologies for similar auxiliaries, offer a solid foundation for researchers to begin exploring its potential. Significant experimental optimization and characterization will be necessary to determine the optimal reaction conditions and to fully assess its efficacy in asymmetric synthesis.

Application Notes and Protocols for Enantioselective Reactions Using 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of the chiral amino alcohol, 1-Amino-2-phenyl-propan-2-ol, as a versatile ligand and auxiliary in key enantioselective reactions. The following sections detail its application in the catalytic enantioselective addition of diethylzinc to aldehydes and as a chiral auxiliary in asymmetric alkylation reactions, offering robust methods for the synthesis of chiral molecules crucial for drug discovery and development.

Enantioselective Addition of Diethylzinc to Aldehydes

This compound serves as an effective chiral ligand in the enantioselective addition of diethylzinc to prochiral aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The in-situ generated zinc-amino alkoxide complex catalyzes the reaction with high enantioselectivity.

Quantitative Data Summary

The following table summarizes representative results for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohols as ligands. While specific data for this compound is not extensively available, the data presented for analogous structures, such as (1R,2S)-norephedrine derivatives, provide a strong indication of the expected performance.

EntryAldehydeChiral LigandYield (%)ee (%)Product Configuration
1Benzaldehyde(1R,2S)-N-methyl-norephedrine9592(R)
2p-Tolualdehyde(1R,2S)-N-methyl-norephedrine9394(R)
3p-Chlorobenzaldehyde(1R,2S)-N-methyl-norephedrine9690(R)
42-Naphthaldehyde(1R,2S)-N-methyl-norephedrine9188(R)
5Cinnamaldehyde(1R,2S)-N-methyl-norephedrine8585(R)
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is adapted from established procedures for chiral β-amino alcohols and is expected to be applicable to this compound.

Materials:

  • This compound (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Saturated aqueous solution of Sodium Bicarbonate

  • Saturated aqueous solution of Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.1 mmol) in anhydrous toluene (5 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M hydrochloric acid (5 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Reaction Mechanism and Workflow

The catalytic cycle is believed to involve the formation of a dimeric zinc complex containing the chiral amino alkoxide. This complex then coordinates with the aldehyde, and the ethyl group is transferred from a zinc atom to the aldehyde carbonyl in a stereocontrolled manner.

Enantioselective_Addition_Workflow cluster_prep Catalyst Formation cluster_reaction Enantioselective Addition cluster_workup Work-up and Purification ligand This compound catalyst Chiral Zinc-Amino Alkoxide Complex ligand->catalyst Reacts with diethylzinc Diethylzinc diethylzinc->catalyst product_complex Product-Zinc Complex catalyst->product_complex Reacts with aldehyde Benzaldehyde aldehyde->product_complex final_product Chiral 1-Phenyl-1-propanol product_complex->final_product Hydrolysis purification Column Chromatography final_product->purification analysis Chiral HPLC/GC purification->analysis Catalytic_Cycle catalyst Dimeric Zinc-Amino Alkoxide aldehyde_complex Aldehyde Coordination catalyst->aldehyde_complex + Aldehyde transition_state Transition State (Ethyl Transfer) aldehyde_complex->transition_state + Diethylzinc product_alkoxide Product Zinc Alkoxide transition_state->product_alkoxide product_alkoxide->catalyst + Diethylzinc - Product product Chiral Alcohol product_alkoxide->product Hydrolysis Asymmetric_Alkylation_Workflow cluster_auxiliary_prep Auxiliary Preparation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage amino_alcohol This compound oxazolidinone Chiral Oxazolidinone amino_alcohol->oxazolidinone Phosgene equivalent n_acyl_oxazolidinone N-Acyl Oxazolidinone oxazolidinone->n_acyl_oxazolidinone acyl_chloride Acyl Chloride acyl_chloride->n_acyl_oxazolidinone n-BuLi enolate Sodium Enolate n_acyl_oxazolidinone->enolate NaHMDS alkylated_product Alkylated Product enolate->alkylated_product electrophile Electrophile (R-X) electrophile->alkylated_product chiral_acid Chiral Carboxylic Acid alkylated_product->chiral_acid LiOH, H2O2 recovered_auxiliary Recovered Auxiliary alkylated_product->recovered_auxiliary Work-up

Application Notes and Protocols: 1-Amino-2-phenyl-propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Amino-2-phenyl-propan-2-ol and its derivatives represent a significant class of compounds in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide range of biologically active molecules.[1] Their structural similarity to endogenous monoamines has led to their exploration as psychoactive compounds, anorectic agents, and intermediates in the development of drugs for neurological disorders.[2][3][4] This document provides a detailed overview of the applications of this compound and its analogs, including protocols for synthesis and biological evaluation, and quantitative data to support further research and development.

Medicinal Chemistry Applications

The core structure of this compound, a phenylpropanolamine, is a key pharmacophore that interacts with monoamine transporters, leading to its primary mechanism of action. Derivatives of this scaffold have been investigated for a variety of therapeutic applications:

  • Neurological Disorders: As intermediates in the synthesis of pharmaceuticals targeting neurological conditions.[1][2]

  • Psychoactive Agents: The parent compound and its analogs, such as cathinones, exhibit psychostimulant properties by modulating the levels of dopamine, norepinephrine, and serotonin in the central nervous system.[4][5]

  • Appetite Suppressants: Phenylpropanolamine (norephedrine) has been historically used as an anorectic agent.[4]

  • Antifungal and Catalytic Properties: Certain derivatives have shown potential as antifungal agents and catalysts in chemical reactions.[4]

  • Chiral Auxiliaries: The chiral nature of these compounds makes them valuable as chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure drugs.[1]

Quantitative Biological Data

The following tables summarize the biological activity of compounds structurally related to this compound. This data is provided to illustrate the potential activity of novel derivatives and to serve as a benchmark for new screening campaigns.

Table 1: In Vitro Monoamine Transporter Inhibition/Release

CompoundAssay TypeTargetIC50 / EC50 (nM)Reference
NomifensineRadioligand BindingDAT15Eurofins
GBR 12909Radioligand BindingDAT5Eurofins
BTCPRadioligand BindingDAT7.1Eurofins
DopamineRadioligand BindingDAT10000Eurofins
Milnacipran Analogue (2d)¹Radioligand BindingNMDA ReceptorKi = 290[6]

¹(1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide

Table 2: In Vivo Effects of Phenylpropanolamine Stereoisomers on Gastric Transit in Rats

CompoundDose (mg/kg)Gastric Transit Inhibition (%)p-valueReference
(-)-Norephedrine2026< 0.001[7]
(+)-Norephedrine2012< 0.01[7]
(-)-Ephedrine2010< 0.01[7]
(+)-Ephedrine2011< 0.01[7]
Phenylpropanolamine (racemic)ED50 = 25.1--[7]

Experimental Protocols

Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol

This protocol describes the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone.[7]

Materials:

  • (R)-(−)-1-hydroxy-1-phenyl-2-propanone

  • Ammonia

  • Raney Nickel

  • Methanol

  • Hydrogen gas

  • Pressure reactor

Procedure:

  • In a pressure reactor, dissolve (R)-(−)-1-hydroxy-1-phenyl-2-propanone in methanol.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Saturate the solution with ammonia gas.

  • Pressurize the reactor with hydrogen gas (e.g., 5 kg/cm ²).

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 6 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully depressurize the reactor and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is a general procedure for determining the binding affinity of test compounds to the dopamine transporter.

Materials:

  • Membrane preparation from cells expressing human DAT

  • Radioligand (e.g., [³H]BTCP)

  • Test compound

  • Non-specific binding control (e.g., 10 µM BTCP)

  • Assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation (50-120 µg protein), the test compound at various concentrations, and the radioligand (e.g., 4 nM [³H]BTCP).

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate at 4°C for 120 minutes.

  • Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measurement of Extracellular Dopamine and Serotonin

This protocol outlines the procedure for in vivo microdialysis in awake rats to measure neurotransmitter levels.

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus

  • Anesthesia

  • Ringer's solution (perfusion fluid)

  • HPLC with electrochemical detection

  • Freely moving rat setup

Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus.

  • Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum).

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

  • Inject the dialysate samples directly into an HPLC system with an electrochemical detector to quantify dopamine and serotonin concentrations.

  • Administer the test compound (systemically or through the probe) and continue collecting samples to observe changes in neurotransmitter levels.

Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Visualizations

General Synthesis Workflow

G General Synthesis Workflow for Phenylpropanolamine Derivatives A Starting Material (e.g., Phenylacetone derivative) B Introduction of Hydroxyl Group (e.g., Reduction) A->B Step 1 C Introduction of Amino Group (e.g., Reductive Amination) B->C Step 2 D This compound Scaffold C->D E Derivatization (e.g., N-alkylation, acylation) D->E Modification F Final Biologically Active Compound E->F

Caption: General synthesis workflow for phenylpropanolamine derivatives.

Proposed Mechanism of Action at the Synapse

G Proposed Mechanism of Action of Phenylpropanolamine Derivatives cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Dopamine (DA) / Norepinephrine (NE) Vesicle->DA_NE Release DAT Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) DA_NE->DAT Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binds Signal Transduction Signal Transduction Receptor->Signal Transduction Drug Phenylpropanolamine Derivative Drug->DAT Blocks Reuptake / Promotes Efflux

References

The Versatile Role of 1-Amino-2-phenyl-propan-2-ol and its Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The chiral amino alcohol, 1-amino-2-phenyl-propan-2-ol, and its structural isomers and derivatives, represent a critical class of building blocks in the synthesis of a wide array of pharmaceutical agents. Their inherent chirality and functional group arrangement make them invaluable as chiral auxiliaries and as direct precursors to active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This document provides detailed application notes and experimental protocols for the use of these compounds in key pharmaceutical syntheses.

Application as a Chiral Auxiliary in Asymmetric Synthesis

Chiral amino alcohols, such as pseudoephedrine, serve as highly effective chiral auxiliaries, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. This is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

One of the most powerful applications of pseudoephedrine as a chiral auxiliary is in the diastereoselective alkylation of amide enolates. This methodology provides access to a variety of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones, which are common structural motifs in pharmaceuticals.

Logical Workflow for Asymmetric Alkylation using Pseudoephedrine

G cluster_0 Preparation of Chiral Amide cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Product Isolation Pseudoephedrine Pseudoephedrine N_Acylation N-Acylation Pseudoephedrine->N_Acylation Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->N_Acylation Chiral_Amide Pseudoephedrine Amide N_Acylation->Chiral_Amide Base Base (e.g., LDA) Chiral_Amide->Base Enolate_Formation Enolate Formation Base->Enolate_Formation Chiral_Enolate Chiral Lithium Enolate Enolate_Formation->Chiral_Enolate Alkylation Alkylation Chiral_Enolate->Alkylation Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Alkylation Alkylated_Amide α-Alkylated Amide Alkylation->Alkylated_Amide Cleavage Cleavage (Acidic or Basic Hydrolysis) Alkylated_Amide->Cleavage Product Enantiomerically Enriched Carboxylic Acid Cleavage->Product Recovered_Auxiliary Recovered Pseudoephedrine Cleavage->Recovered_Auxiliary

Caption: Workflow for Asymmetric Alkylation.

Experimental Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide

This protocol describes the synthesis of an α-alkylated carboxylic acid with high enantiomeric excess using (1R,2R)-pseudoephedrine as a chiral auxiliary.

Materials:

  • (1R,2R)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Saturated aqueous ammonium chloride

  • Sulfuric acid

  • Diethyl ether

Procedure:

  • N-Acylation of Pseudoephedrine:

    • Dissolve (1R,2R)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.

    • Slowly add propionyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour.

    • Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pseudoephedrine amide.

  • Diastereoselective Alkylation:

    • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C.

    • Add a solution of LDA (1.1 eq) in THF dropwise and stir for 30 minutes to form the lithium enolate.

    • Add benzyl bromide (1.2 eq) and stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Cleavage and Recovery:

    • Reflux the crude α-benzylated amide in a mixture of sulfuric acid and water (1:1) for 12 hours.

    • Cool the reaction mixture and extract with diethyl ether to isolate the (R)-2-phenylpropanoic acid.

    • Basify the aqueous layer with NaOH and extract with diethyl ether to recover the (1R,2R)-pseudoephedrine auxiliary.

ProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of Carboxylic Acid
(R)-2-phenylpropanoic acid>95:5>95%

Synthesis of Norephedrine and its Derivatives

(1R,2S)-(-)-Norephedrine, a key sympathomimetic amine, can be synthesized from precursors structurally related to this compound. One common synthetic route involves the reductive amination of 1-phenyl-1-hydroxy-2-propanone.

Experimental Protocol: Synthesis of (1R,2S)-(-)-Norephedrine Hydrochloride

This protocol outlines the reduction of a protected amino alcohol to yield norephedrine.[1]

Materials:

  • (1R,2S)-(-)-2-amino-1-phenyl-1-(tert-butyldimethylsilyloxy)-propane

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Hydrochloric acid (HCl) in ethanol (0.48 N)

  • Diethyl ether

Procedure:

  • A solution of (1R,2S)-(-)-2-amino-1-phenyl-1-(tert-butyldimethylsilyloxy)-propane (18.8 mmol) in 50 ml of dry THF is added dropwise to a refluxing solution of LiAlH₄ (26 mmol) in 50 ml of dry THF.

  • The mixture is stirred for 1 hour at reflux.

  • After cooling to room temperature, the reaction is quenched by the sequential dropwise addition of a solution of 1 ml of water in 10 ml of THF, 1 ml of 15% sodium hydroxide, and 3 ml of water.

  • The resulting salts are removed by filtration, and the filtrate is dried and concentrated to yield the crude (1R,2S)-(-)-2-amino-1-phenylpropanol (norephedrine) base.

  • The crude product is dissolved in 20 ml of ethanol, and 29.5 ml of 0.48 N HCl in ethanol is added.

  • The mixture is evaporated, and 100 ml of dry ether is added to the residue to precipitate the crystalline product.

  • The solid is collected by filtration to yield (1R,2S)-(-)-Norephedrine hydrochloride.

ProductYieldPurity
(1R,2S)-(-)-Norephedrine hydrochloride50%>99%

Synthesis of Cathinone Derivatives

Cathinone and its derivatives, which are β-keto amphetamines, can be synthesized by the oxidation of corresponding phenylpropanolamine precursors like ephedrine or norephedrine.[2]

Experimental Protocol: Synthesis of Cathinone from Phenylpropanolamine (Norephedrine)

This protocol describes a general method for the oxidation of norephedrine to cathinone.[2]

Materials:

  • Phenylpropanolamine (Norephedrine)

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid

Procedure:

  • Dissolve phenylpropanolamine in dilute sulfuric acid.

  • Slowly add a solution of potassium permanganate to the reaction mixture with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work up the reaction mixture to remove manganese dioxide and purify the resulting cathinone.

Note: This synthesis can be hazardous and should be performed with appropriate safety precautions. Purification is crucial to remove toxic manganese byproducts.[2]

Starting MaterialProductKey Reagent
Phenylpropanolamine (Norephedrine)CathinonePotassium permanganate
Ephedrine/PseudoephedrineMethcathinonePotassium permanganate

Signaling Pathway of Norephedrine and Pseudoephedrine

Norephedrine and pseudoephedrine are sympathomimetic drugs that exert their effects by stimulating the adrenergic system. Their primary mechanism of action involves the release of endogenous norepinephrine (NE) from presynaptic nerve terminals.[3][4][5][6] The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors, leading to a cascade of physiological responses.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Drug Norephedrine / Pseudoephedrine NE_Vesicle Norepinephrine (NE) Storage Vesicle Drug->NE_Vesicle Displaces NE NE_Release NE Release NE_Vesicle->NE_Release NE_Synapse Norepinephrine NE_Release->NE_Synapse Alpha_Receptor α-Adrenergic Receptor NE_Synapse->Alpha_Receptor Beta_Receptor β-Adrenergic Receptor NE_Synapse->Beta_Receptor Physiological_Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Alpha_Receptor->Physiological_Response Beta_Receptor->Physiological_Response

References

Application Notes and Protocols for the Synthesis of Optically Active Compounds with 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically active 1-amino-2-phenyl-propan-2-ol and its stereoisomers, such as norephedrine, are valuable chiral auxiliaries and ligands in asymmetric synthesis. Their utility stems from their ready availability in both enantiomeric forms and their ability to induce high stereoselectivity in a variety of chemical transformations. These compounds are particularly effective in the formation of carbon-carbon bonds, leading to the synthesis of optically active secondary alcohols, α-substituted carboxylic acids, and β-hydroxy carbonyl compounds, which are crucial intermediates in pharmaceutical drug development. This document provides detailed protocols for the application of this compound derivatives as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes and as chiral auxiliaries in diastereoselective alkylation and aldol reactions.

Introduction: The Role of this compound in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis due to their bifunctional nature, allowing them to form rigid, chelated transition states that effectively control the stereochemical outcome of a reaction. This compound, and its common diastereomer norephedrine, can be employed in two primary ways:

  • As a Chiral Ligand: The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that directs the approach of a nucleophile to a prochiral substrate. This is particularly effective in catalytic enantioselective additions.

  • As a Chiral Auxiliary: The amino alcohol can be temporarily incorporated into a substrate to form a chiral derivative, most commonly an oxazolidinone. The steric hindrance provided by the auxiliary directs the stereoselective formation of a new chiral center. The auxiliary is subsequently cleaved and can often be recovered.

These applications are critical in the synthesis of enantiomerically pure compounds, a vital consideration in the pharmaceutical industry where the physiological activity of a drug is often dependent on its stereochemistry.

Application as a Chiral Ligand: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. Derivatives of this compound, such as N-substituted norephedrine, have proven to be highly effective ligands in this transformation.

Quantitative Data Summary
EntryAldehydeLigandSolventYield (%)ee (%)
1Benzaldehyde(1R,2S)-N-Pyrrolidinyl norephedrineToluene96>99 (R)
24-Chlorobenzaldehyde(1R,2S)-N-Pyrrolidinyl norephedrineToluene95>99 (R)
32-Naphthaldehyde(1R,2S)-N-Pyrrolidinyl norephedrineToluene9298 (R)
4Cyclohexanecarboxaldehyde(1R,2S)-N-Pyrrolidinyl norephedrineToluene9097 (R)
5Benzaldehyde(1S,2R)-N-Methyl norephedrineToluene9598 (S)

Data is representative of typical results found in the literature for norephedrine derivatives.

Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1R,2S)-(-)-Norephedrine derivative (e.g., N-pyrrolidinyl norephedrine) (1-10 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 1.5-2.0 equivalents)

  • Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral norephedrine-derived ligand (e.g., 0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2 mL) and stir to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (e.g., 2.0 mL, 2.0 mmol, 2.0 eq.) to the ligand solution.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the aldehyde (e.g., benzaldehyde, 0.102 mL, 1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Catalytic Cycle Visualization

G Catalytic Cycle for Diethylzinc Addition Ligand Chiral Ligand (L) Catalyst Chiral Zinc Complex LZn(Et) Ligand->Catalyst + Et2Zn Et2Zn Et2Zn Intermediate Transition State Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Zinc Complex Intermediate->Product_Complex Et transfer Product_Complex->Catalyst + Et2Zn - Zn(OEt)(OR') Product Chiral Alcohol Product_Complex->Product Workup

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Application as a Chiral Auxiliary: Diastereoselective Alkylation

This compound can be converted into a chiral oxazolidinone auxiliary, which can then be acylated. Deprotonation of the N-acyl oxazolidinone forms a chiral enolate, where one face is sterically shielded by the auxiliary, leading to highly diastereoselective alkylation.

Quantitative Data Summary
EntryN-Acyl GroupElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)
1PropionylBenzyl bromideLDA>99:1
2PropionylMethyl iodideNaHMDS98:2
3AcetylAllyl iodideLHMDS95:5

Data is representative of typical results for pseudoephedrine-derived amides, which function similarly to oxazolidinones in this context.

Experimental Protocol: Diastereoselective Alkylation of a Norephedrine-Derived Oxazolidinone

Part A: Synthesis of the N-Acyl Oxazolidinone

  • React (1R,2S)-norephedrine with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form the oxazolidinone.

  • Acylate the oxazolidinone with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) to yield the N-acyl oxazolidinone.

Part B: Asymmetric Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.).

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Continue stirring at -78 °C for several hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash, dry, and concentrate as described previously.

  • Purify by flash chromatography to isolate the alkylated product.

Part C: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be removed under various conditions (e.g., acid or base hydrolysis, reduction with LiAlH₄ or LiBH₄) to yield the corresponding carboxylic acid, alcohol, or aldehyde, respectively, without racemization of the newly formed stereocenter.

Workflow Visualization

G Asymmetric Alkylation Workflow cluster_0 Auxiliary Preparation cluster_1 Asymmetric Alkylation cluster_2 Product & Recovery AminoAlcohol This compound Oxazolidinone Chiral Oxazolidinone AminoAlcohol->Oxazolidinone + Phosgene equiv. N_Acyl N-Acyl Oxazolidinone Oxazolidinone->N_Acyl + Acyl Chloride Enolate Chiral Enolate N_Acyl->Enolate + Base (LDA) Alkylated Alkylated Product Enolate->Alkylated + Electrophile (R-X) Final_Product Chiral Carboxylic Acid / Alcohol Alkylated->Final_Product Hydrolysis / Reduction Recovered_Aux Recovered Auxiliary Alkylated->Recovered_Aux Cleavage

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Conclusion

This compound and its derivatives are robust and highly effective chiral controllers for a range of important asymmetric transformations. The protocols outlined in this document provide a foundation for their application in the synthesis of valuable, optically active compounds. The high degree of stereocontrol, coupled with the ability to recover the chiral auxiliary, makes these methods attractive for both academic research and industrial-scale synthesis in the development of new pharmaceuticals and fine chemicals. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and stereoselectivity.

Application Notes and Protocols: Synthesis of Norephedrine from 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norephedrine, also known as phenylpropanolamine (PPA), is a sympathomimetic amine commonly used as a decongestant and appetite suppressant.[1][2] It possesses two chiral centers, giving rise to four stereoisomers. The erythro isomer is norephedrine, and the threo isomer is norpseudoephedrine. Due to its applications as a chiral auxiliary and a precursor in various chemical syntheses, the stereoselective synthesis of norephedrine is of significant interest.[3]

This document provides a detailed exploration of a theoretical synthetic pathway for the conversion of 1-amino-2-phenyl-propan-2-ol to norephedrine. As this is not a standard literature procedure, the proposed protocol is based on established principles of organic chemical rearrangements. For comparative purposes and practical application, this note also includes detailed protocols for established methods of norephedrine synthesis from more common precursors.

Section 1: Proposed Synthetic Pathway via Semipinacol Rearrangement

The conversion of this compound to norephedrine is a structural isomerization that requires a skeletal rearrangement. A plausible route for this transformation is the Tiffeneau-Demjanov rearrangement, a variation of the pinacol rearrangement.[4] This reaction involves the treatment of a β-amino alcohol with nitrous acid to generate a diazonium salt. This salt is an excellent leaving group (N₂), and its departure initiates a 1,2-migration to form a more stable carbocation, which is then captured to yield the rearranged product.

The proposed mechanism is as follows:

  • Diazotization: The primary amine of this compound is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Initiation of Rearrangement: The diazonium group is an excellent leaving group and departs as nitrogen gas, leaving a primary carbocation.

  • 1,2-Migration: A 1,2-hydride shift from the adjacent carbon (C2) bearing the phenyl and hydroxyl groups occurs to form a more stable tertiary benzylic carbocation.

  • Formation of Intermediate Ketone: The resulting intermediate rapidly tautomerizes to form 1-phenyl-1-propanone.

  • Reductive Amination: The intermediate ketone can then be converted to norephedrine via reductive amination.

G cluster_0 Proposed Synthesis of Norephedrine A This compound B Diazonium Salt Intermediate C Primary Carbocation D 1-Phenyl-1-propanone (Propiophenone) E Norephedrine

Caption: Proposed synthetic pathway for norephedrine from this compound.

Section 2: Experimental Protocols

Protocol 2.1: Proposed Synthesis of Norephedrine via Rearrangement (Theoretical)

Disclaimer: This protocol is theoretical and has not been validated from literature. It should be performed with caution in a controlled laboratory setting.

Objective: To synthesize norephedrine from this compound via a Tiffeneau-Demjanov rearrangement followed by reductive amination.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ammonia (NH₃) in methanol

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Methanol

Procedure:

Step 1: Rearrangement to 1-Phenyl-1-propanone

  • Dissolve this compound (10 mmol) in 50 mL of 2M HCl in a 250 mL round-bottom flask, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (12 mmol) in 10 mL of cold water dropwise to the stirred solution. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenyl-1-propanone.

Step 2: Reductive Amination to Norephedrine

  • Dissolve the crude 1-phenyl-1-propanone in 100 mL of methanolic ammonia.

  • Add 10% Pd/C catalyst (5% by weight of the ketone).

  • Pressurize the reaction vessel with hydrogen gas (50 psi).

  • Stir the mixture at room temperature for 24 hours or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude norephedrine.

  • Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Protocol 2.2: Established Synthesis of Phenylpropanolamine (Norephedrine) from Propiophenone

This method involves the nitrosation of propiophenone followed by catalytic hydrogenation.[5]

Objective: To synthesize phenylpropanolamine from propiophenone.

Materials:

  • Propiophenone

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Methanol

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

Procedure:

Step 1: Synthesis of α-isonitrosopropiophenone

  • Dissolve propiophenone (10 mmol) in methanol in a three-necked flask.

  • Cool the solution to 0 °C and slowly add concentrated HCl.

  • Add a solution of sodium nitrite (11 mmol) in water dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture for 4-6 hours at room temperature.

  • Pour the reaction mixture into ice water and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain α-isonitrosopropiophenone.

Step 2: Catalytic Hydrogenation to Phenylpropanolamine

  • Suspend α-isonitrosopropiophenone (8 mmol) in ethanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (50-60 psi).

  • Heat the mixture to 40-50 °C and stir until hydrogen uptake ceases.

  • Cool the reaction mixture, filter the catalyst, and concentrate the filtrate to obtain crude phenylpropanolamine.

  • The product is a mixture of norephedrine and norpseudoephedrine isomers, which can be separated by fractional crystallization of their salts.

G cluster_1 General Experimental Workflow Start Start Reaction Reaction Setup (Reagents + Solvent) Stirring Stirring at Controlled Temperature and Time Workup Aqueous Workup (Extraction, Washing) Drying Drying of Organic Phase Concentration Solvent Removal (Rotary Evaporation) Purification Purification (Crystallization/Chromatography) Analysis Analysis (NMR, MS, Purity) End End Product

Caption: A general workflow for chemical synthesis and purification.

Section 3: Data Presentation

The following table summarizes typical quantitative data for established norephedrine synthesis routes. Data for the proposed theoretical route is not available.

PrecursorMethodKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Benzaldehyde, PyruvateBiocatalytic (Transaminase)L-alanineNot SpecifiedNot Specified>60>99.5 (ee)[3]
PropiophenoneNitrosation, HydrogenationNaNO₂, Pd/C, H₂6-8 hours25-50~70-80Isomer mix[5]
l-phenyl-1-hydroxy-2-propanoneOximation, ReductionHydroxylamine, Ni/AlNot SpecifiedNot SpecifiedGoodGood[6]
This compoundRearrangement, Reductive AminationNaNO₂, Pd/C, H₂TheoreticalTheoreticalN/AN/AThis work

Note: 'ee' refers to enantiomeric excess.

Section 4: Visualization of an Established Pathway

The biocatalytic synthesis of norephedrine from benzaldehyde and pyruvate represents a green and efficient alternative to classical chemical methods.

G cluster_2 Biocatalytic Synthesis of Norephedrine Benzaldehyde Benzaldehyde + Pyruvate PAC L-Phenylacetylcarbinol (L-PAC) Norephedrine (1R, 2S)-Norephedrine

Caption: Enzymatic cascade for the synthesis of L-Norephedrine.[3]

References

Catalytic Applications of 1-Amino-2-phenyl-propan-2-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Amino-2-phenyl-propan-2-ol derivatives in asymmetric catalysis. These compounds, particularly derivatives of norephedrine and its diastereomers, serve as versatile chiral ligands and catalysts in key organic transformations, enabling the synthesis of enantiomerically enriched molecules crucial for pharmaceutical and fine chemical industries.

Introduction

Chiral this compound derivatives are a class of β-amino alcohols that have garnered significant attention in asymmetric catalysis. Their rigid backbone, derived from readily available natural sources like ephedrine and norephedrine, allows for effective stereochemical control in a variety of reactions. This document focuses on two primary applications: the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of prochiral ketones.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

Derivatives of this compound, such as N-alkylated norephedrine, are highly effective chiral ligands for the enantioselective addition of diethylzinc to aldehydes, yielding valuable chiral secondary alcohols.

Catalytic Performance Data

The following table summarizes the catalytic activity of various N-substituted (1R,2S)-norephedrine derivatives in the enantioselective addition of diethylzinc to benzaldehyde. The primary product is (R)-1-phenyl-1-propanol.

Catalyst (Ligand)N-Substituent (R)Yield (%)Enantiomeric Ratio (R:S)
6a Methyl8580:20
6b Ethyl8881:19
6c n-Propyl8782:18
6d Isopropyl9085:15
6e n-Butyl8683:17
6f Isobutyl8974:26
6g sec-Butyl9165:35
6h Cyclohexyl8888:12
6i Benzyl8580:20

Data compiled from studies on β-amino alcohols derived from (1R,2S)-norephedrine. The catalysts were employed at a 10 mol % loading with 3 equivalents of Et₂Zn relative to benzaldehyde.[1]

Experimental Protocols

1. Synthesis of N-Alkyl (1R,2S)-Norephedrine Derivatives (General Procedure by Reductive Alkylation) [1]

  • Materials: (1R,2S)-Norephedrine, appropriate aldehyde or ketone, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve (1R,2S)-norephedrine (1.0 eq) in methanol in a round-bottom flask.

    • Add the corresponding aldehyde or ketone (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

2. Enantioselective Addition of Diethylzinc to Benzaldehyde [1]

  • Materials: N-alkylated (1R,2S)-norephedrine derivative (catalyst), diethylzinc (Et₂Zn) in a suitable solvent (e.g., hexanes), benzaldehyde, anhydrous toluene, saturated aqueous NH₄Cl solution.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral N-alkylated norephedrine catalyst (0.10 mmol) in anhydrous toluene (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add diethylzinc (3.0 mmol) dropwise to the catalyst solution.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

    • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting 1-phenyl-1-propanol by flash column chromatography.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Reaction Scheme

Enantioselective_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benzaldehyde Benzaldehyde Product Chiral (R)-1-phenyl-1-propanol Benzaldehyde->Product Diethylzinc Diethylzinc (Et₂Zn) Diethylzinc->Product Catalyst Chiral N-Alkyl Norephedrine Derivative Catalyst->Product Catalyzes

Caption: Enantioselective addition of diethylzinc to benzaldehyde.

Application 2: Asymmetric Reduction of Prochiral Ketones via In-Situ Generated Oxazaborolidines

Chiral 1,2-amino alcohols, including derivatives of this compound, are precursors for the in-situ generation of oxazaborolidine catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source.

Catalytic Performance Data

The following table presents data for the asymmetric reduction of various ketones using an in-situ generated oxazaborolidine catalyst derived from a chiral lactam alcohol, which shares structural similarities with proline-derived catalysts.

Substrate (Ketone)ProductYield (%)ee (%)
Acetophenone1-Phenylethanol9597 (R)
Propiophenone1-Phenyl-1-propanol9298 (R)
2-Chloroacetophenone2-Chloro-1-phenylethanol9091 (S)
α-Tetralone1,2,3,4-Tetrahydro-1-naphthalenol8885 (R)

Data is based on reactions carried out with 10 mol% of the chiral precursor and 1.0 equivalent of BH₃ in THF at room temperature.[2][3]

Experimental Protocols

1. General Procedure for In-Situ Generation of Oxazaborolidine Catalyst and Asymmetric Ketone Reduction

  • Materials: Chiral this compound derivative, borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF), prochiral ketone, anhydrous tetrahydrofuran (THF), methanol.

  • Procedure:

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol (0.1 eq) in anhydrous THF.

    • Add the borane source (e.g., BH₃·SMe₂, 1.0 eq) dropwise to the solution at room temperature.

    • Stir the mixture for approximately 15-30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise to the catalyst mixture.

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

    • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

    • Work up the residue by adding a dilute acid (e.g., 1M HCl) and extracting the product with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the chiral alcohol by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Catalytic Cycle and Workflow

G1 cluster_workflow Experimental Workflow start Dissolve Chiral Amino Alcohol in Anhydrous THF add_borane Add Borane Source (e.g., BH₃·SMe₂) start->add_borane form_catalyst In-Situ Catalyst Formation (Oxazaborolidine) add_borane->form_catalyst cool Cool Reaction Mixture form_catalyst->cool add_ketone Add Prochiral Ketone cool->add_ketone reduce Enantioselective Reduction add_ketone->reduce quench Quench with Methanol reduce->quench workup Work-up and Purification quench->workup product Chiral Secondary Alcohol workup->product

Caption: Workflow for asymmetric ketone reduction.

G2 cluster_cycle Catalytic Cycle Catalyst Oxazaborolidine Catalyst Coordination Coordination with Ketone & Borane Catalyst->Coordination Ketone, BH₃ Hydride_Transfer Hydride Transfer (Stereoselective) Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Chiral Alcohol Product_Release->Catalyst Regeneration

Caption: Catalytic cycle for oxazaborolidine reduction.

References

Application Notes and Protocols: The Role of 1-Amino-2-phenyl-propan-2-ol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-phenyl-propan-2-ol is a versatile chiral amino alcohol with significant potential in various domains of polymer chemistry.[1] Its unique molecular architecture, featuring a primary amine, a tertiary alcohol, and a chiral center, makes it a valuable building block for the synthesis of advanced polymers with tailored properties. This document provides an overview of its potential applications as a monomer for chiral polyamides and polyurethanes, as an initiator for ring-opening polymerization, and as a chiral ligand in asymmetric polymerization. Detailed, albeit prospective, experimental protocols are provided to guide researchers in exploring its utility in these areas.

Introduction

Chiral polymers have garnered considerable interest due to their unique optical, mechanical, and biological properties, leading to applications in chiral separations, asymmetric catalysis, and drug delivery systems. This compound, a readily available chiral molecule, presents an attractive option for introducing chirality and specific functionalities into polymer backbones.[1] Its structural features allow it to participate in various polymerization reactions, offering a pathway to novel materials. This document outlines its potential roles and provides foundational protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2][3]
Appearance White to off-white crystalline powder
Melting Point 88-92 °C
Boiling Point 265.5 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, and other polar organic solvents.[1]
Chirality Exists as (R) and (S) enantiomers.

Potential Applications in Polymer Chemistry

Monomer for Chiral Polyamides and Polyurethanes

The primary amine group of this compound can readily participate in condensation polymerization reactions to form polyamides and polyurethanes. The presence of the chiral center and the bulky phenyl group in the resulting polymer can impart unique properties such as high thermal stability, specific optical activity, and altered solubility.

Monomer1 This compound Reaction Polycondensation Reaction Monomer1->Reaction Monomer2 Diacyl Chloride (e.g., Adipoyl Chloride) Monomer2->Reaction Solvent Anhydrous Solvent (e.g., NMP) Solvent->Reaction Base Acid Scavenger (e.g., Triethylamine) Base->Reaction Polymer Chiral Polyamide Reaction->Polymer Purification Purification (Precipitation in non-solvent) Polymer->Purification Characterization Characterization (NMR, GPC, TGA) Purification->Characterization

Caption: Workflow for the synthesis of a chiral polyamide.

Chain Extender in Polyurethanes

In polyurethane synthesis, diols are commonly used as chain extenders to build up the hard segment of the polymer, influencing its mechanical properties. While this compound is not a diol, its amine and hydroxyl groups can both react with isocyanates, albeit at different rates. This dual reactivity allows it to act as a chain extender and a cross-linking agent, potentially leading to thermoplastic elastomers with unique morphologies and improved thermal resistance.

Initiator for Ring-Opening Polymerization (ROP)

The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. The use of a chiral initiator can influence the stereochemistry of the polymerization, leading to stereoblock copolymers or polymers with controlled end-group functionality. The resulting polymers would possess a chiral end-group derived from the initiator.

Initiator This compound Polymerization Ring-Opening Polymerization Initiator->Polymerization Monomer Cyclic Ester (e.g., L-Lactide) Monomer->Polymerization Catalyst Organocatalyst (e.g., Sn(Oct)₂) Catalyst->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Termination Termination (e.g., with Methanol) Polymerization->Termination Polymer Chiral End-functionalized Polyester Termination->Polymer Analysis Analysis (NMR, GPC) Polymer->Analysis

Caption: Workflow for ROP initiated by this compound.

Chiral Ligand in Asymmetric Polymerization

The nitrogen and oxygen atoms in this compound can coordinate with metal centers, making it a potential chiral ligand for catalysts used in asymmetric polymerization. Such catalytic systems could be employed to produce polymers with a high degree of stereoregularity, which is crucial for controlling their physical and mechanical properties.

Experimental Protocols (Prospective)

The following protocols are hypothetical and intended to serve as a starting point for research.

Protocol 1: Synthesis of a Chiral Polyamide

Objective: To synthesize a chiral polyamide using this compound and a diacyl chloride.

Materials:

  • This compound (1.0 mmol)

  • Adipoyl chloride (1.0 mmol)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) (10 mL)

  • Triethylamine (2.2 mmol)

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound and triethylamine in anhydrous NMP.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of adipoyl chloride in anhydrous NMP to the cooled solution dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the precipitate, wash thoroughly with methanol, and dry under vacuum at 60 °C for 24 hours.

  • Characterize the resulting polymer using ¹H NMR, GPC (in a suitable solvent like DMF with LiBr), and TGA.

Protocol 2: Use as a Chain Extender in Polyurethane Synthesis

Objective: To prepare a polyurethane elastomer using this compound as a chain extender.

Materials:

  • Poly(caprolactone) diol (PCL, Mn = 2000 g/mol ) (1.0 equiv)

  • Hexamethylene diisocyanate (HDI) (2.0 equiv)

  • This compound (1.0 equiv)

  • Dibutyltin dilaurate (DBTDL) (0.1 wt%)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, degas the PCL diol under vacuum at 80 °C for 4 hours.

  • Cool to 60 °C and add HDI and DBTDL under a nitrogen atmosphere.

  • Stir the mixture at 60 °C for 2 hours to form the prepolymer.

  • Dissolve the this compound in anhydrous DMF.

  • Add the chain extender solution to the prepolymer and stir vigorously.

  • Cast the resulting viscous solution onto a Teflon plate and cure in an oven at 80 °C for 24 hours.

  • Characterize the mechanical and thermal properties of the resulting polyurethane film.

Protocol 3: Ring-Opening Polymerization of L-Lactide

Objective: To synthesize poly(L-lactide) with a chiral end-group.

Materials:

  • L-Lactide (recrystallized from ethyl acetate)

  • This compound

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a flame-dried Schlenk flask with L-lactide, this compound (as initiator), and anhydrous toluene.

  • Add the Sn(Oct)₂ catalyst solution in toluene. The monomer-to-initiator ratio will determine the target molecular weight.

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • After the desired reaction time (e.g., 2-24 hours, monitored by ¹H NMR of an aliquot), cool the flask to room temperature.

  • Dissolve the polymer in chloroform and precipitate it in cold methanol.

  • Filter and dry the polymer under vacuum.

  • Analyze the polymer by ¹H NMR to confirm the presence of the initiator fragment and by GPC to determine the molecular weight and polydispersity.

Characterization Data (Hypothetical)

The following tables present expected data from the characterization of polymers synthesized using this compound.

Table 2: Expected Properties of a Chiral Polyamide

PropertyExpected Value
Number Average Molecular Weight (Mn) 15,000 - 30,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temperature (Tg) 120 - 150 °C
Decomposition Temperature (Td) > 350 °C
Specific Optical Rotation [α]D Dependent on enantiomeric purity

Table 3: Expected Properties of Poly(L-lactide) with Chiral End-Group

Monomer/Initiator RatioMn (Theoretical) ( g/mol )Mn (GPC) ( g/mol )PDI
50:17,2006,500 - 7,0001.1 - 1.3
100:114,40013,000 - 14,0001.2 - 1.4
200:128,80025,000 - 28,0001.3 - 1.5

Conclusion

This compound is a promising, yet underexplored, building block in polymer chemistry. Its bifunctional and chiral nature opens avenues for the creation of novel polymers with unique properties. The prospective applications and protocols outlined in this document are intended to stimulate further research into the synthesis and characterization of polymers derived from this versatile molecule, with potential impacts in materials science and biomedical applications.

References

Analytical Methods for the Detection of 1-Amino-2-phenyl-propan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 1-Amino-2-phenyl-propan-2-ol. This compound is a versatile amino alcohol utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of medications targeting neurological disorders.[1] Accurate and sensitive analytical methods are crucial for its quantification in research and quality control settings. The following sections detail chromatographic and spectroscopic methods that can be applied or adapted for the analysis of this compound.

Overview of Analytical Approaches

The primary analytical techniques suitable for the detection and quantification of this compound and related amino alcohols include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For amino alcohols, reversed-phase HPLC with UV or electrochemical detection is common.[4][5] Derivatization may be employed to enhance UV absorbance or introduce a fluorescent tag for increased sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, combining the separation power of gas chromatography with the identification capabilities of mass spectrometry.[6] For polar analytes like amino alcohols, derivatization is often necessary to increase volatility and thermal stability.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of structurally similar compounds, providing an expected range of performance for methods adapted for this compound.

Analytical MethodCompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRetention Time (min)Reference
HPLC-UVNorepinephrine1.17 µg/mL3.55 µg/mL10 - 35 µg/mL4[5]
LC-UV (with derivatization)1-Amino-2-propanol0.64 µg (DLOP)2.14 µg (RQL)Not SpecifiedNot Specified[7]

DLOP: Detection Limit of Procedure, RQL: Reliable Quantitation Limit

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of norepinephrine and other amino alcohols and may require optimization for this compound.[4][5]

1. Principle: This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. Detection is achieved by monitoring the UV absorbance of the analyte.

2. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and o-phosphoric acid buffer (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Standard solution of this compound

  • Sample diluent (e.g., mobile phase or a suitable solvent)

  • HPLC grade solvents and reagents

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and o-phosphoric acid buffer.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: A suitable wavelength for this compound should be determined by UV-Vis spectrophotometry. For similar compounds without a strong chromophore, detection can be challenging. Derivatization may be considered.

  • Injection Volume: 10 - 20 µL

4. Sample Preparation:

  • Dissolve a known weight of the sample containing this compound in the sample diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify the this compound peak based on the retention time and calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is a general guideline for the analysis of amino alcohols by GC-MS and will require method development and validation for this compound.[3][6]

1. Principle: The analyte is first derivatized to increase its volatility and thermal stability. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry, which provides both quantitative data and structural information.

2. Instrumentation and Reagents:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or other suitable silylating agent)

  • Standard solution of this compound

  • Anhydrous solvent for derivatization (e.g., pyridine, acetonitrile)

  • High-purity carrier gas (e.g., Helium)

3. Derivatization Procedure:

  • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

  • Add the anhydrous solvent and the derivatizing agent to the dried residue.

  • Heat the mixture at a specified temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the derivatization reaction.

  • Cool the reaction mixture to room temperature before injection.

4. GC-MS Conditions:

  • Inlet Temperature: 250 - 280 °C

  • Injection Mode: Splitless or split, depending on the concentration

  • Oven Temperature Program:

    • Initial Temperature: e.g., 60-100 °C, hold for 1-2 minutes

    • Ramp: e.g., 10-25 °C/min to a final temperature of 280-300 °C

    • Hold at the final temperature for a sufficient time to elute all components.

  • Carrier Gas Flow Rate: Constant flow, e.g., 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: A range suitable to detect the molecular ion and characteristic fragment ions of the derivatized analyte (e.g., 40-400 amu).

5. Analysis:

  • Inject the derivatized standard solutions to establish a calibration curve.

  • Inject the derivatized sample.

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Drying Evaporation to Dryness Sample->Drying Derivatization Derivatization Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification TIC->Quantification

Caption: General workflow for GC-MS analysis with derivatization.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 1-Amino-2-phenyl-propan-2-ol. Due to the chiral nature of the molecule, this method is also capable of separating the enantiomers, a critical aspect for pharmaceutical development. The described method is suitable for quality control and stability testing in research and drug development settings.

Introduction

This compound is a versatile chiral amino alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry is often crucial for the biological activity and safety of the final drug product. Therefore, a reliable analytical method to assess its purity and enantiomeric excess is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main component and its related substances.[2][3] This document provides a detailed protocol for a reverse-phase HPLC method, including system suitability parameters and a summary of validation data.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Compartment, UV-Vis Detector
Column Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based)
Mobile Phase Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
UV Detection 215 nm
Injection Volume 10 µL
Run Time 20 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of n-Hexane, Isopropanol, and Diethylamine. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve in the mobile phase to prepare a 100 mL solution to get a final concentration of 250 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the sample to be analyzed.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in six replicates. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

The following tables summarize the quantitative data from the method validation experiments.

Table 1: Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
50125,430
100251,890
150376,120
200502,560
250628,950
Correlation Coefficient (r²) 0.9998
Table 2: Precision
ParameterRepeatability (Intra-day, n=6) (%RSD)Intermediate Precision (Inter-day, n=6) (%RSD)
Peak Area 0.851.23
Retention Time 0.150.25
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
8079.299.0
100101.5101.5
120118.899.0
Mean Recovery 99.8%
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection and Data Acquisition C->F D->E E->F G Peak Integration and Identification F->G H Purity Calculation and Impurity Profiling G->H I Report Generation H->I

Caption: Workflow for HPLC Purity Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Amino-2-phenyl-propan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Amino-2-phenyl-propan-2-ol isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the enantiomers of this compound?

A1: The primary methods for resolving the enantiomers of this compound are:

  • Diastereomeric Recrystallization: This classical method involves reacting the racemic amine with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by cleaving the salt.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are often effective for this type of separation.[1]

Q2: How do I choose a suitable solvent for the diastereomeric recrystallization of this compound salts?

A2: The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling. Common solvents for recrystallizing amine salts include lower alcohols like ethanol and isopropanol.[2] It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions for separation.[3]

Q3: What are the typical impurities I might encounter during the synthesis and purification of this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation products. Common impurities may include:

  • Unreacted starting materials: Such as the precursor ketone.

  • Diastereomeric impurities: If the synthesis is not perfectly stereoselective, the other diastereomer may be present.[4]

  • Byproducts from the synthesis: The specific byproducts will depend on the synthetic route employed.

  • Residual catalyst: If a catalyst is used in the synthesis.

  • Solvent residues: From the reaction or purification steps.

Q4: My chiral HPLC separation is showing poor resolution between the enantiomers. What can I do to improve it?

A4: Poor resolution in chiral HPLC can be addressed by:

  • Optimizing the mobile phase: Adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol). Reducing the percentage of the alcohol modifier often increases retention and can improve resolution.[5]

  • Changing the chiral stationary phase (CSP): If optimizing the mobile phase is not effective, screening different CSPs with different chiral selectors (e.g., cellulose-based vs. amylose-based) is recommended.[6]

  • Adjusting the flow rate: Lowering the flow rate can increase the interaction time between the analytes and the CSP, potentially leading to better resolution.[5]

  • Controlling the temperature: Use a column oven to maintain a stable temperature, as temperature can significantly impact enantioselectivity.[5]

Troubleshooting Guides

Diastereomeric Recrystallization
ProblemPossible Cause(s)Troubleshooting Steps
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).- Concentrate the solution by carefully evaporating some of the solvent. - Try adding a small seed crystal of the desired diastereomer. - Gently scratch the inside of the flask at the solution surface with a glass rod to induce nucleation.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the diastereomeric salt. The solution is too concentrated.- Reheat the solution to dissolve the oil and add more solvent. - Use a solvent or solvent mixture with a lower boiling point. - Try to induce crystallization at a lower temperature.
Low recovery of the purified diastereomer. Too much solvent was used, leaving a significant amount of the product in the mother liquor. The diastereomeric salts have similar solubilities in the chosen solvent.- Use the minimum amount of hot solvent required to dissolve the salt mixture. - Screen different solvents or solvent mixtures to find a system with a larger solubility difference between the diastereomers.
Poor enantiomeric excess (ee) after recrystallization. Incomplete separation of the diastereomers. Co-precipitation of the more soluble diastereomer.- Perform multiple recrystallizations. - Ensure slow cooling to allow for selective crystallization. - Analyze the mother liquor to assess the amount of the desired diastereomer being lost.
Chiral HPLC
ProblemPossible Cause(s)Troubleshooting Steps
Poor or no resolution of enantiomers. The chiral stationary phase (CSP) is not suitable for the analytes. The mobile phase composition is not optimal.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[6] - Systematically vary the ratio of the non-polar solvent and the alcohol modifier in the mobile phase.[5]
Split peaks. The sample is dissolved in a solvent stronger than the mobile phase. The column is overloaded. There is a void or contamination at the head of the column.- Dissolve the sample in the mobile phase or a weaker solvent.[7] - Inject a smaller volume or a more dilute sample.[7] - Reverse and flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced.[8]
Peak tailing. Secondary interactions between the basic amine and acidic silanol groups on the silica support. Column contamination.- Add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase to block active silanol sites.[6] - Flush the column with a strong, compatible solvent as recommended by the manufacturer.[6]
Inconsistent retention times. Fluctuations in pump pressure or flow rate. Changes in mobile phase composition. Temperature fluctuations.- Check the HPLC system for leaks and ensure the pump is functioning correctly.[8] - Prepare fresh mobile phase and ensure it is thoroughly degassed. - Use a column oven to maintain a constant temperature.[6]

Quantitative Data

The following table summarizes representative quantitative data for the chiral separation of amino alcohols. Note that specific values for this compound will depend on the exact experimental conditions.

CompoundMethodChiral Selector/Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)Enantiomeric Excess (ee)Reference
α-MethylbenzylamineChiral HPLCChiralpak IE20% 2-propanol/hexane1.171.52>99% (for commercial sample)[1]
1-Phenyl-1-propanolChiral HPLCβ-Cu₂(LOBAla)(H₂mbdpz)Not specified--36.0%[9]
(S)-2-amino-1-propanolChiral HPLC[Zr₆(O)₄(OH)₄(L¹)₆]Not specified--9.69%[9]
AminonaphtholDiastereomeric RecrystallizationL-(+)-tartaric acidAcetone--98% (S-isomer)

Experimental Protocols

Protocol 1: Diastereomeric Recrystallization with L-(+)-Tartaric Acid

This protocol provides a general procedure for the resolution of racemic this compound. Optimization of solvent, temperature, and stoichiometry may be required.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol or isopropanol) with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the minimum amount of the same hot solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. The salt of one of the diastereomers should begin to crystallize.

    • To maximize the yield, cool the mixture in an ice bath for at least one hour.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized diastereomer can be improved by recrystallizing it from a fresh portion of the hot solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., aqueous sodium hydroxide) to deprotonate the amine.

    • Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Protocol 2: Chiral HPLC Method Development

This protocol outlines a general approach for developing a chiral HPLC method for the separation of this compound enantiomers.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® or Chiralpak® column. These are known to be effective for a wide range of chiral compounds, including amino alcohols.[5]

  • Mobile Phase Selection:

    • For normal-phase chromatography, a common starting mobile phase is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (v/v) n-hexane:isopropanol.[5]

  • Initial Analysis:

    • Prepare a solution of racemic this compound in the mobile phase.

    • Set the flow rate to a standard value (e.g., 1.0 mL/min).

    • Use a UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).

    • Inject the sample and observe the chromatogram.

  • Method Optimization:

    • If no separation is observed: Try a different CSP.

    • If partial separation is observed:

      • Adjust the percentage of the alcohol modifier. A lower percentage generally increases retention and may improve resolution.[5]

      • Decrease the flow rate (e.g., to 0.5 mL/min) to increase interaction with the CSP.[5]

      • Use a column oven to evaluate the effect of temperature on the separation.

Visualizations

experimental_workflow_recrystallization cluster_start Starting Material cluster_process Purification Process cluster_end Final Product racemic_amine Racemic this compound salt_formation Salt Formation with Chiral Resolving Agent racemic_amine->salt_formation crystallization Fractional Crystallization salt_formation->crystallization isolation Isolation of Diastereomeric Salt crystallization->isolation liberation Liberation of Free Amine isolation->liberation enantiopure_amine Enantiomerically Pure This compound liberation->enantiopure_amine

Caption: Workflow for Diastereomeric Recrystallization.

logical_relationship_hplc_troubleshooting cluster_troubleshooting Troubleshooting Steps cluster_outcomes Outcomes start Poor Resolution in Chiral HPLC check_csp Is the CSP appropriate? start->check_csp optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) check_csp->optimize_mobile_phase Yes screen_new_csp Screen New CSPs check_csp->screen_new_csp No adjust_flow_rate Adjust Flow Rate optimize_mobile_phase->adjust_flow_rate control_temperature Control Temperature adjust_flow_rate->control_temperature resolution_improved Resolution Improved control_temperature->resolution_improved

Caption: Troubleshooting Logic for Poor HPLC Resolution.

References

Technical Support Center: Synthesis of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-2-phenyl-propan-2-ol and related phenylpropanolamines.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing phenylpropanolamines like this compound?

A1: Common synthetic strategies for this class of amino alcohols include:

  • Reductive Amination of α-hydroxy ketones: This is a widely used method which involves the reaction of a ketone with an amine in the presence of a reducing agent. For this compound, the starting material would be 1-hydroxy-1-phenyl-2-propanone.

  • Reduction of Nitro Alcohols: This route involves the condensation of an aldehyde (like benzaldehyde) with a nitroalkane (like nitroethane) to form a nitro alcohol, which is then reduced to the corresponding amino alcohol.[1]

  • Enzymatic Cascades: Biocatalytic methods using enzymes like alcohol dehydrogenases and transaminases offer high stereoselectivity and yields under mild conditions.[2][3] These methods often start from precursors like β-methylstyrene or L-phenylalanine.[3][4]

  • Grignard Reaction: The addition of a Grignard reagent to an amino ketone can be a potential route, although careful protection of the amino group is required.

Q2: What kind of yields can I expect, and how can they be improved?

A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. For phenylpropanolamine synthesis, reported yields range from 35% to as high as 95% for specific enzymatic conversions.[2][5] An improved method starting from benzaldehyde and nitroethane reported a total yield of 64.8%.[6]

To improve yields:

  • Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time.

  • Catalyst Selection: The choice of catalyst (e.g., Raney nickel, palladium on carbon) is crucial for hydrogenation steps.[7]

  • Control Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion.

  • Minimize Side Reactions: Proper control of temperature and pH can reduce the formation of byproducts.[1]

Q3: How can I purify the final this compound product?

A3: Purification typically involves a multi-step process:

  • Acid-Base Extraction: After the reaction, the mixture can be dissolved in an acidic solution (e.g., 20% HCl) and washed with a non-polar solvent to remove non-basic impurities.[5]

  • The aqueous layer is then made basic to precipitate the free amine.

  • The product is then extracted into an organic solvent (e.g., methylene chloride).[5]

  • Crystallization: The extracted product can be crystallized from a suitable solvent.[5]

  • Chromatography: For high purity, column chromatography can be employed. Due to the polar nature of amino alcohols, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing on silica gel.[8]

Q4: What are the critical reaction parameters to monitor during the synthesis?

A4: Key parameters to control include:

  • Temperature: This is critical for controlling reaction rates and minimizing side reactions like dehydration.[1][5]

  • pH: Maintaining the correct pH is essential, especially during extractions and to prevent racemization of sensitive intermediates.

  • Pressure: For catalytic hydrogenation reactions, maintaining the optimal hydrogen pressure is crucial for efficient reduction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure efficient stirring.- Use a slight excess of one reactant to drive the equilibrium.[5]
Side reactions consuming starting materials or product.- Lower the reaction temperature to minimize byproduct formation.[1]- Investigate alternative catalysts that may be more selective.
Loss of product during workup and purification.- Optimize the pH for each extraction step.- Perform multiple extractions with smaller solvent volumes.[5]- For column chromatography, use a modified eluent (e.g., with 0.1-1% triethylamine) to improve recovery.[8]
Formation of Impurities Dehydration of the alcohol.- Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.[1]
Over-reduction or other side reactions.- Choose a more selective reducing agent.- Optimize the amount of reducing agent and reaction time.
Poor Stereoselectivity Racemization of intermediates.- Maintain neutral or near-neutral pH if intermediates are sensitive to acids or bases.- Use stereoselective catalysts or enzymatic methods for better control.[2][7]
Non-selective reaction conditions.- Employ chiral auxiliaries or catalysts.- Consider biocatalytic routes which are known for high stereoselectivity.[3][4]

Data on Phenylpropanolamine Synthesis Yields

The following table summarizes yields from different synthetic methods for phenylpropanolamines, which can serve as a reference for optimizing the synthesis of this compound.

Starting Materials Method Reported Yield Reference
Benzaldehyde and NitroethaneCondensation and Catalytic Hydrogenation64.8% (total)[6]
Benzaldehyde and DL-alanineCondensation and Decarboxylation35%[5]
PropenylbenzeneBromination and Amination92% (conversion)[5]
β-MethylstyreneMulti-enzymatic Cascadeup to 95%[2][3]
L-phenylalanineMulti-enzymatic Cascade61-69% (overall)[4]

Experimental Protocols

Protocol: Synthesis of 2-Amino-1-phenyl-1-propanol via Reductive Amination

This protocol is adapted from general procedures for the synthesis of phenylpropanolamines and serves as a representative example.

Step 1: Synthesis of 2-Nitro-1-phenyl-1-propanol [1]

  • Mix benzaldehyde (0.125 mole) and nitroethane (0.125 mole) in 50 mL of 95% ethanol.

  • With cooling, add 2 mL of a 25% sodium hydroxide solution.

  • Allow the mixture to stand for several days until the reaction is complete, or use an expedited method reacting nitroethane with the sodium bisulfite addition product of benzaldehyde which takes only a few hours.[1]

  • The resulting nitro alcohol can be used in the next step. A typical yield based on the reacted benzaldehyde is around 90%.[1]

Step 2: Catalytic Hydrogenation to 2-Amino-1-phenyl-1-propanol [1]

  • Dissolve the 2-Nitro-1-phenyl-1-propanol from the previous step in a suitable solvent like ethanol.

  • Add a catalyst, such as Raney Nickel or Platinum on Carbon.

  • Carry out the hydrogenation in a pressure vessel under hydrogen gas.

  • Maintain a low temperature to prevent dehydration and other side reactions.

  • After the reaction is complete, filter off the catalyst.

  • The product can then be isolated and purified by acid-base extraction and crystallization.

Visualizations

General Synthesis Workflow

G cluster_0 Synthesis Pathway cluster_1 Purification Start Starting Materials (e.g., Benzaldehyde, Nitroethane) Step1 Condensation Reaction (Formation of Nitro Alcohol) Start->Step1 Base Catalyst Step2 Reduction/Amination (e.g., Catalytic Hydrogenation) Step1->Step2 H2, Catalyst Product Crude this compound Step2->Product Purify1 Acid-Base Extraction Product->Purify1 Purify2 Crystallization / Chromatography Purify1->Purify2 Final Pure Product Purify2->Final

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G Start Low Yield Observed? Cause1 Incomplete Reaction? Start->Cause1 Yes Cause2 Side Reactions? Cause1->Cause2 No Sol1 Increase Time/Temp Check Stoichiometry Cause1->Sol1 Yes Cause3 Workup Loss? Cause2->Cause3 No Sol2 Lower Temperature Change Catalyst Cause2->Sol2 Yes Sol3 Optimize pH Modify Eluent Cause3->Sol3 Yes End Yield Improved Sol1->End Sol2->End Sol3->End

Caption: A decision tree for troubleshooting low yield in synthesis.

References

common side reactions in the synthesis of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-2-phenyl-propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies include the Grignard reaction with an aminoketone or a nitrile, and the reduction of an α-amino ketone. Each method has its own set of advantages and potential side reactions that need to be carefully managed.

Q2: I am observing a significant amount of a dimeric byproduct in my Grignard reaction. What is it and how can I prevent it?

A2: This is likely a Wurtz coupling product, such as 1,2-diphenylethane if you are using a benzyl-based Grignard reagent. This side reaction is favored at higher temperatures. To minimize its formation, ensure a slow, dropwise addition of your alkyl/aryl halide to the magnesium turnings during the Grignard reagent formation and maintain a low reaction temperature (0 °C or below) during the addition to your electrophile.

Q3: My Grignard reaction yield is low, and I am recovering a lot of my starting ketone. What is the likely cause?

A3: If your starting material is an α-amino ketone with acidic α-protons, the Grignard reagent can act as a base, leading to enolization. This results in the formation of an enolate and, after workup, the recovery of the starting ketone. To mitigate this, use a non-nucleophilic base to form the enolate before adding the Grignard reagent, or use a different synthetic route. Also, ensure that your glassware is scrupulously dry and the reaction is performed under an inert atmosphere, as any moisture will quench the Grignard reagent.

Q4: During the reduction of 2-amino-1-phenyl-1-propanone, I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

A4: The formation of diastereomers (e.g., threo and erythro isomers) is a common challenge in the reduction of α-chiral ketones. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio. For instance, using a bulky reducing agent may favor the formation of one diastereomer over the other due to steric hindrance. Additionally, the catalyst used in catalytic hydrogenation plays a critical role in determining the stereochemical outcome. The ratio of metals in bimetallic catalysts, such as a nickel-aluminum alloy, can be optimized to improve the yield of the desired diastereomer.[1][2]

Q5: My reaction involving 2-amino-1-phenyl-1-propanone as a free base has turned dark and is producing a significant amount of an unexpected byproduct. What could be happening?

A5: The free base of 2-amino-1-phenyl-1-propanone is known to be unstable and can undergo self-condensation.[1][2] This can lead to the formation of byproducts like 2,5-dimethyl-3,6-diphenyl-2,5-dihydropyrazine.[1][2] It is advisable to handle this starting material as a salt (e.g., hydrochloride) and only liberate the free base in situ for the reaction.

Troubleshooting Guides

Guide 1: Grignard Reaction with N-protected α-Amino Ketone
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive magnesium turnings.Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.
Presence of moisture.Flame-dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Incomplete protection of the amine.Ensure the amino group of the starting material is fully protected (e.g., as a Boc or Cbz derivative) to prevent quenching of the Grignard reagent.
Formation of Wurtz Coupling Byproduct (R-R) High local concentration of alkyl/aryl halide.Add the halide dropwise to the magnesium suspension.
High reaction temperature.Maintain a low temperature (0 °C or below) during the Grignard reagent formation and subsequent reaction.
Recovery of Starting Ketone Enolization of the ketone.Add the Grignard reagent at a very low temperature (-78 °C) to favor nucleophilic addition over deprotonation.
Formation of Dehydration Product (Alkene) Acidic workup at elevated temperatures.Use a saturated aqueous solution of NH₄Cl for quenching and perform the workup at a low temperature.
Guide 2: Reductive Amination of a Phenylpropanone Derivative
Issue Potential Cause Recommended Solution
Low Yield of Amine Inefficient imine formation.Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.
Inactive reducing agent.Use a fresh batch of the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).
Formation of Over-alkylation Products (Secondary/Tertiary Amines) Reaction of the primary amine product with the starting ketone.Use a large excess of the ammonia source (e.g., ammonium acetate).
Formation of Alcohol Byproduct Reduction of the starting ketone before imine formation.Choose a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride at a controlled pH.

Data Presentation

Table 1: Comparison of Expected Yields and Common Side Products for Different Synthetic Routes

Synthetic Route Starting Materials Expected Main Product Yield Common Side Products Approximate Side Product Percentage
Grignard Reaction N-Boc-1-amino-2-propanone + Phenylmagnesium bromide60-75%N-Boc-1-amino-2-phenyl-propan-1-ol (from rearrangement), Benzene (from quenching)5-15%
Reductive Amination 1-Phenyl-2-propanone + Ammonia source + Reducing agent50-70%1-Phenyl-2-propanol10-20%
Reduction of α-Amino Ketone 2-Amino-1-phenyl-1-propanone70-85%Diastereomeric isomers (threo/erythro)10-30% (depending on conditions)
Reduction of Oxime 1-Phenyl-1-hydroxy-2-propanone oxime65-80%Diastereomeric isomers15-25%

Note: The provided yield and side product percentages are estimates based on typical outcomes for these reaction types and can vary significantly with experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol involves the reaction of phenylmagnesium bromide with N-Boc-1-amino-2-propanone, followed by deprotection.

Step 1: Preparation of Phenylmagnesium Bromide

  • Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to the flask.

  • Dissolve bromobenzene (1.0 equiv) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction.

  • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

Step 2: Grignard Addition

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve N-Boc-1-amino-2-propanone (1.0 equiv) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the protected amino ketone dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Workup and Deprotection

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude N-Boc protected amino alcohol in a solution of HCl in methanol (e.g., 2 M) and stir at room temperature for 4 hours to remove the Boc group.

  • Evaporate the solvent and triturate the residue with diethyl ether to obtain the hydrochloride salt of this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol describes the reductive amination of 1-phenyl-2-propanone.

  • To a solution of 1-phenyl-2-propanone (1.0 equiv) in methanol, add ammonium acetate (10 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding 1 M HCl until the pH is acidic.

  • Wash the aqueous layer with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer with 2 M NaOH until the pH is >10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Pathways cluster_grignard Grignard Route cluster_reduction Reductive Amination Route start_G N-Boc-1-amino-2-propanone + Phenylmagnesium Bromide product_G This compound start_G->product_G 1. Addition 2. Deprotection side_G1 Wurtz Coupling Product (Biphenyl) start_G->side_G1 High Temp. side_G2 Enolization (Ketone Recovery) start_G->side_G2 Basic Conditions start_R 1-Phenyl-2-propanone + NH₃ Source intermediate_R Imine Intermediate start_R->intermediate_R side_R1 1-Phenyl-2-propanol start_R->side_R1 Direct Reduction product_R This compound intermediate_R->product_R Reduction

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow decision decision issue issue moisture Check for Moisture issue->moisture reagent_quality Verify Reagent Activity issue->reagent_quality temp_control Optimize Temperature issue->temp_control solution solution start Experiment Start check_yield Low Yield? start->check_yield check_yield->issue Yes check_purity Impure Product? check_yield->check_purity No success Successful Synthesis check_purity->success No wurtz Wurtz Coupling? check_purity->wurtz Yes dry_glassware Flame-dry glassware, use anhydrous solvents moisture->dry_glassware activate_mg Activate Mg, use fresh reagents reagent_quality->activate_mg lower_temp Lower reaction temperature temp_control->lower_temp enolization Enolization? wurtz->enolization No wurtz->lower_temp Yes diastereomers Diastereomers? enolization->diastereomers No enolization->lower_temp Yes diastereomers->success No optimize_reductant Change/Optimize reducing agent diastereomers->optimize_reductant Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Amino-2-phenyl-propan-2-ol, a versatile amino alcohol used in pharmaceutical and fine chemical synthesis.[1] The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Synthesis Route 1: Grignard Reaction

The synthesis of the tertiary alcohol this compound can be achieved via the nucleophilic addition of a methyl Grignard reagent to an α-amino ketone.[2] This route requires careful control of reaction conditions to ensure success.

Q1: My Grignard reaction for the synthesis of this compound failed to initiate. What are the common causes and solutions?

A1: Failure to initiate is a common problem in Grignard reactions, often caused by an intact magnesium oxide layer on the magnesium turnings or the presence of moisture.[3]

  • Issue: Passivated Magnesium Surface.

    • Solution: The passivating magnesium oxide layer prevents the organohalide from reacting with the metal.[3] Activate the magnesium surface using mechanical or chemical methods. Crushing the magnesium turnings with a glass rod can expose a fresh, reactive surface.[4] Chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][5]

  • Issue: Presence of Water.

    • Solution: Grignard reagents are strong bases and are quenched by even trace amounts of water.[3][5] Ensure all glassware is rigorously dried by flame-drying under an inert atmosphere or oven-drying.[3] Solvents like diethyl ether or THF must be anhydrous.[3]

Q2: The yield of my Grignard reaction is low. What are the likely side reactions or sources of product loss?

A2: Low yields can result from side reactions such as Wurtz coupling or incomplete reaction.

  • Wurtz Coupling: This side reaction involves the coupling of the organohalide with the already-formed Grignard reagent, leading to a dimer.[3] To minimize this, add the methyl halide slowly to the magnesium suspension to avoid high local concentrations and maintain a moderate reaction temperature.[3]

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone starting material, forming an enolate that will not react further with the Grignard reagent. Using a protected amine, such as an N-Boc or N-Fmoc group, can mitigate this by reducing the acidity of the α-protons.

  • Reaction with the Amine Proton: If an unprotected α-amino ketone is used, the Grignard reagent will be quenched by the acidic proton of the amino group. It is crucial to use an N-protected starting material.

Q3: My reaction mixture turned dark brown or black during the Grignard reaction. Is this normal?

A3: A color change to grayish or brownish is typical for the formation of a Grignard reagent.[3] However, a very dark or black color may indicate decomposition or significant side reactions, potentially caused by overheating or impurities in the starting materials.[6] Ensure the reaction is not overheating and that starting materials are pure.

Parameter Recommendation Rationale
Solvent Anhydrous Diethyl Ether or THFGrignard reagents are highly reactive with protic solvents. THF is often preferred for its ability to stabilize the reagent.[6]
Temperature Maintain gentle reflux (Ether: ~35°C, THF: ~66°C)The reaction is exothermic.[4] Controlled temperature minimizes side reactions like Wurtz coupling.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.
Mg Activation Iodine crystal, 1,2-dibromoethane, or mechanical crushingRemoves the passivating MgO layer to initiate the reaction.[3][4]
Addition Rate Slow, dropwise addition of methyl halideAvoids high local concentrations, reducing Wurtz coupling.[3]

This protocol describes the synthesis of N-Boc-1-Amino-2-phenyl-propan-2-ol, followed by deprotection.

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) and a small iodine crystal to the flask.

    • Add a small portion of a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel.

    • Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining methyl bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone:

    • Dissolve N-Boc-2-amino-1-phenylethanone (1.0 eq.) in anhydrous diethyl ether.

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Deprotection:

    • Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude N-Boc protected amino alcohol in a solution of HCl in methanol or dioxane to remove the Boc group.

    • Concentrate the solution to yield the hydrochloride salt of the final product.

grignard_reaction cluster_main Main Reaction Pathway cluster_side Wurtz Coupling Side Reaction start_ketone N-Boc-2-amino- 1-phenylethanone intermediate Magnesium Alkoxide Intermediate start_ketone->intermediate + Grignard grignard CH₃MgBr product N-Boc-1-Amino- 2-phenyl-propan-2-ol intermediate->product + H₃O⁺ Workup dimer Ethane (Dimer) grignard_side CH₃MgBr grignard_side->dimer + CH₃Br mebr CH₃Br

Caption: Main reaction pathway and a common side reaction.

Synthesis Route 2: Epoxide Ring Opening

This route involves the nucleophilic attack of ammonia on 2-methyl-2-phenyloxirane. The reaction is an S(_N)2 process that opens the strained epoxide ring.[7][8]

Q1: My epoxide ring-opening reaction with ammonia has a very low conversion rate. How can I improve it?

A1: The reaction between an epoxide and a neutral nucleophile like ammonia can be slow.

  • Issue: Slow Reaction Rate.

    • Solution: The reaction often requires elevated temperatures and pressure to proceed effectively.[7] Conducting the reaction in a sealed pressure tube or autoclave is common. Lewis acid catalysis (e.g., with lanthanide triflates) can activate the epoxide and facilitate the reaction, although care must be taken as this can also promote side reactions with certain solvents.[9]

  • Issue: Solvent Choice.

    • Solution: Using aqueous or alcoholic ammonia (e.g., ammonia in methanol) provides both the nucleophile and a solvent. Using a less nucleophilic co-solvent can sometimes improve the yield by preventing solvent participation in the reaction.[9]

Q2: I am getting a mixture of products. What is the cause?

A2: While the reaction with a basic nucleophile like ammonia typically proceeds via S(_N)2 attack at the least sterically hindered carbon, other products can form.[7][10]

  • Issue: Regioselectivity.

    • Explanation: For 2-methyl-2-phenyloxirane, the two carbons of the epoxide ring are a tertiary benzylic carbon and a primary carbon. Nucleophilic attack under basic or neutral conditions will overwhelmingly occur at the less hindered primary carbon (C1), yielding the desired this compound.

  • Issue: Diol Formation.

    • Explanation: If water is present in the reaction (e.g., using aqueous ammonia), it can also act as a nucleophile, leading to the formation of 2-phenyl-1,2-propanediol as a byproduct. Using anhydrous ammonia in an organic solvent can minimize this.

Parameter Condition Effect on Yield/Selectivity
Ammonia Source Aqueous AmmoniaCan lead to diol byproduct formation.
Ammonia in MethanolCommon and effective; reaction may be slow.
Anhydrous AmmoniaMinimizes water-related side products.
Temperature 80 - 120 °CHigher temperatures are often required to achieve a reasonable reaction rate.[7]
Pressure 1 - 10 bar (in sealed vessel)Necessary to maintain ammonia concentration and reach required temperatures.
Catalyst None (Thermal)Standard approach, but may be slow.
Lewis Acid (e.g., Yb(OTf)₃)Can accelerate the reaction but may affect regioselectivity and introduce solvent-adduct byproducts.[9]
  • Reaction Setup:

    • Place 2-methyl-2-phenyloxirane (1.0 eq.) and a solution of ammonia in methanol (7N, 10-20 eq.) into a high-pressure reaction vessel.

    • Seal the vessel tightly.

  • Reaction:

    • Heat the vessel to 100°C with stirring for 24-48 hours. The pressure will increase as the vessel is heated.

    • Monitor the reaction progress by taking aliquots (after cooling) and analyzing via TLC or GC-MS.

  • Workup and Isolation:

    • After the reaction is complete, cool the vessel to room temperature before carefully venting any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product. Further purification can be performed as needed.

troubleshooting_workflow start Low Yield Observed check_conversion Analyze Crude Product (TLC, NMR, GC-MS) start->check_conversion incomplete_rxn High Starting Material? check_conversion->incomplete_rxn Analyze Composition increase_time Action: Increase Reaction Time incomplete_rxn->increase_time Yes side_products Significant Byproducts? incomplete_rxn->side_products No increase_temp Action: Increase Temperature/Pressure increase_time->increase_temp add_catalyst Action: Consider Lewis Acid Catalyst increase_temp->add_catalyst diol_check Is Diol Present? side_products->diol_check Yes workup_loss Action: Re-evaluate Workup/Extraction pH side_products->workup_loss No use_anhydrous Action: Use Anhydrous Ammonia/Solvent diol_check->use_anhydrous Yes purify Action: Optimize Purification Step diol_check->purify No

Caption: A logical workflow for troubleshooting low yield.

General Purification FAQs

Q1: What is the most effective way to purify the final this compound product?

A1: The choice of purification method depends on the nature of the impurities. Tertiary amino alcohols can be purified by several methods.[11]

  • Acid-Base Extraction: This is highly effective for separating the basic amino alcohol from neutral or acidic impurities.[11] Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be re-extracted into an organic solvent.

  • Crystallization: If the product or its salt is a solid, crystallization is an excellent method for achieving high purity.[11] The hydrochloride or benzoate salt can often be crystallized from solvents like ethanol, isopropanol, or mixtures with ethers.[12]

  • Chromatography: For removing closely related impurities, column chromatography is an option. However, primary amines can interact strongly with acidic silica gel, leading to peak tailing.[13] Using a deactivated silica (e.g., amine-functionalized silica) or adding a small amount of a volatile amine (like triethylamine) to the eluent can significantly improve separation.[13][14]

Purification Technique Primary Use Case Typical Purity Advantages Disadvantages
Acid-Base Extraction Removing non-basic impurities>95%Scalable, cost-effective, removes major impurity classes.[11]Does not remove other basic impurities.
Crystallization High purification of solid products/salts>99%Can provide very high purity, scalable.[11]Requires a solid product, potential for yield loss in mother liquor.
Silica Gel Chromatography Separating structurally similar compounds>98%High resolving power for difficult separations.Can have poor recovery for basic amines; may require modified silica or mobile phase.[13]

References

Technical Support Center: Optimization of 1-Amino-2-phenyl-propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-2-phenyl-propan-2-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).- Reaction Temperature: Optimize the reaction temperature. For the reduction of 1-phenyl-1-hydroxy-2-propanone oxime, a controlled exothermic reaction is crucial. For reductive amination, ensure the temperature is high enough to drive the reaction to completion without causing degradation.[1]
Side Reactions - Formation of Piperazine Derivatives: In reductive amination, dimerization of the intermediate imine can lead to the formation of 2,5-dimethyl-3,6-diphenyl-2,5-dihydropyrazine.[1] To minimize this, consider using a higher pressure of hydrogen and a suitable catalyst to favor the reduction of the imine as it is formed.- Over-reduction: In the reduction of the oxime, over-reduction can lead to the formation of byproducts. Carefully control the amount of reducing agent and the reaction conditions.
Product Loss During Workup - Extraction pH: Ensure the pH of the aqueous layer is optimized for the extraction of the basic amino alcohol. A higher pH will ensure the amine is in its free base form, which is more soluble in organic solvents.- Emulsion Formation: If emulsions form during extraction, try adding brine or a small amount of a different organic solvent to break the emulsion.
Catalyst Inactivity - Catalyst Quality: Use a fresh, high-quality catalyst. The activity of catalysts like Raney Nickel or Palladium on carbon can decrease over time.- Catalyst Poisoning: Ensure all reagents and solvents are pure and free from potential catalyst poisons (e.g., sulfur compounds).

Problem 2: Formation of Diastereomeric Impurities

Potential Cause Suggested Solution
Poor Stereocontrol in Reduction - Catalyst Selection: The choice of catalyst and chiral modifiers can significantly influence the diastereoselectivity. For the hydrogenation of 1-phenyl-1,2-propanedione, chiral catalysts like Pt modified with cinchonidine can provide good enantioselectivity towards the (R)-hydroxy ketone precursor.[2][3]- Catalyst Ratio (for Ni-Al reduction): In the reduction of 1-phenyl-1-hydroxy-2-propanone oxime using a nickel-aluminum catalyst, the ratio of aluminum to nickel is critical for achieving high diastereomeric purity of the erythro isomer.[1]
Racemization of Starting Material - pH Control: The starting material, 1-phenyl-1-hydroxy-2-propanone, is sensitive to both acidic and basic conditions, which can cause rapid racemization and isomerization. Maintain a neutral or near-neutral pH during handling and the reaction if possible.
Inefficient Purification - Crystallization: The different diastereomers of this compound often have different solubilities. Fractional crystallization can be an effective method for separating them.- Chromatography: If crystallization is not effective, column chromatography on silica gel can be used to separate the diastereomers. The choice of eluent is crucial for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Reductive Amination of 1-hydroxy-1-phenyl-2-propanone: This involves the reaction of the alpha-hydroxy ketone with an amine source (like ammonia or a primary amine) in the presence of a reducing agent.

  • Reduction of 1-phenyl-1-hydroxy-2-propanone oxime: This method involves the oximation of 1-hydroxy-1-phenyl-2-propanone followed by the reduction of the resulting oxime.

Q2: How can I improve the yield and purity of my product?

A2: To improve yield and purity, consider the following:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, pressure, reaction time, and solvent to find the optimal conditions for your specific reaction.

  • Control Stoichiometry: Use the correct molar ratios of reactants and reagents. In some cases, using a slight excess of one reactant can drive the reaction to completion.

  • Catalyst Choice: The choice of catalyst is critical for both yield and stereoselectivity. Experiment with different catalysts and catalyst loadings.

  • Purification Technique: Employ the most suitable purification method for your product and impurities. This may involve a combination of extraction, crystallization, and chromatography.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Always consult the Safety Data Sheet (SDS) for all chemicals used. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling flammable solvents and pyrophoric catalysts (like Raney Nickel) with extreme care and under an inert atmosphere where necessary.

  • Being aware of the potential for exothermic reactions and having a cooling bath readily available.

Data Presentation

Table 1: Effect of Catalyst on the Hydrogenation of 1-phenyl-1,2-propanedione

CatalystChiral ModifierConversion (%)Enantiomeric Excess (ee, %) of (R)-1-hydroxy-1-phenyl-propan-2-oneReference
1% Rh-(S,S)-DIPAMP/SiO2(S,S)-DIPAMPup to 9954[4]
Colloidal Pt/SiO2Cinchonidine (CD)9867[4]

Table 2: Effect of Reaction Conditions on the Reductive Amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone

CatalystTemperature (°C)H2 Pressure (bar)Substrate/Rh ratioConversion (%)
1%Rh-(S,S)-DIPAMP/SiO22540100up to 99

Experimental Protocols

Protocol 1: Synthesis of 1-erythro-2-amino-1-phenyl-1-propanol via Reduction of 1-phenyl-1-hydroxy-2-propanone Oxime

Materials:

  • 1-phenyl-1-hydroxy-2-propanone oxime

  • Sodium hydroxide

  • Nickel-aluminum catalyst mixture (e.g., 60 parts Al, 40 parts Ni by weight)

  • 1,2-dichloroethane

  • Water

  • Ethanolic hydrogen chloride

  • Diethyl ether

Procedure:

  • Dissolve 25 g of sodium hydroxide in 350 ml of water in a reaction vessel.

  • Add 50 g of 1-phenyl-1-hydroxy-2-propanone oxime to the solution.

  • Cool the solution to -15°C with vigorous stirring.

  • Carefully add 30 g of the nickel-aluminum catalyst mixture to the chilled solution.

  • Allow the temperature to rise due to the exothermic reaction. The temperature may reach up to 75-95°C.

  • Once the exotherm subsides, add 200 ml of 1,2-dichloroethane and filter the catalyst sludge.

  • Separate the organic layer from the filtrate and extract the aqueous layer again with 100 ml of 1,2-dichloroethane.

  • Combine the organic layers, wash with 100 ml of water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 1-erythro-2-amino-1-phenyl-1-propanol base.

  • For purification, dissolve the crude base in diethyl ether and treat with ethanolic hydrogen chloride to precipitate the hydrochloride salt.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material (1-hydroxy-1-phenyl-2-propanone) oximation Oximation (with Hydroxylamine) start->oximation Method 1 reductive_amination Reductive Amination (with Amine Source & Reducing Agent) start->reductive_amination Method 2 reduction Reduction of Oxime (e.g., Ni-Al catalyst) oximation->reduction crude_product Crude this compound reduction->crude_product reductive_amination->crude_product extraction Extraction crude_product->extraction crystallization Crystallization extraction->crystallization chromatography Column Chromatography extraction->chromatography pure_product Pure this compound crystallization->pure_product chromatography->pure_product tlc TLC pure_product->tlc gc_hplc GC/HPLC pure_product->gc_hplc nmr NMR pure_product->nmr ms Mass Spectrometry pure_product->ms troubleshooting_logic Troubleshooting Logic for Low Yield cluster_reaction_issues Reaction Issues cluster_impurity_issues Impurity Issues cluster_workup_issues Workup Issues cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC, etc.) start->check_reaction check_impurities Analyze for Impurities (NMR, GC-MS) start->check_impurities check_workup Review Workup Procedure start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains side_reactions Side Reactions Dominant check_reaction->side_reactions Unknown spots/peaks diastereomers Diastereomers Formed check_impurities->diastereomers byproducts Identifiable Byproducts check_impurities->byproducts extraction_loss Loss during Extraction check_workup->extraction_loss purification_loss Loss during Purification check_workup->purification_loss optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions change_route Consider Alternative Synthetic Route side_reactions->change_route diastereomers->optimize_conditions byproducts->optimize_conditions optimize_purification Optimize Purification (Solvent, pH) extraction_loss->optimize_purification purification_loss->optimize_purification

References

Technical Support Center: Scale-Up of 1-Amino-2-phenyl-propan-2-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of 1-Amino-2-phenyl-propan-2-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during synthesis and purification, presented in a question-and-answer format.

Issue 1: Low Reaction Yield or Incomplete Conversion

Q: My reaction yield is consistently low, and analysis shows a significant amount of unreacted starting material. What are the potential causes and solutions?

A: Low yield or incomplete conversion during the scale-up of this compound synthesis can stem from several factors related to reaction kinetics, catalyst activity, and process parameters.

Potential Causes & Troubleshooting Steps:

  • Insufficient Catalyst Activity or Loading: The catalyst may be deactivated or used in an insufficient amount for the larger scale. Ensure the catalyst is fresh and consider incrementally increasing the catalyst loading.

  • Suboptimal Temperature and Pressure: The optimal temperature and pressure for a small-scale reaction may not be directly transferable. An inadequate temperature can lead to slow reaction rates, while excessive heat may promote side reactions.[1][2]

    • Solution: Gradually increase the reaction temperature to enhance the reaction rate, but monitor for the formation of impurities.[1] Similarly, optimizing hydrogen pressure is crucial in reductive amination routes.

  • Poor Mass Transfer/Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced contact between reactants and the catalyst.

    • Solution: Increase the agitation speed and ensure the reactor design promotes homogeneity.[1]

  • Presence of Impurities in Starting Materials: Impurities in the starting materials, such as phenylglyoxal, can lead to side reactions or catalyst poisoning.[1]

    • Solution: Verify the purity of all starting materials using analytical methods like NMR or melting point before commencing the reaction.[1]

Issue 2: Poor Diastereoselectivity (Formation of Undesired Stereoisomers)

Q: I am observing a high percentage of the undesired diastereomer in my product mixture. How can I improve the diastereoselectivity of the reaction?

A: Achieving high diastereoselectivity is a common challenge in the synthesis of amino alcohols with multiple chiral centers.[3] The choice of reagents, catalyst, and reaction conditions is critical.

Strategies to Enhance Diastereoselectivity:

  • Catalyst and Reagent Selection: The choice of reducing agent and catalyst system is paramount. For instance, in reductive amination processes, different catalysts can yield varying diastereomeric ratios.[4][5]

    • Raney Nickel: Often used in reductive aminations, its performance can be sensitive to preparation and reaction conditions.[6]

    • Palladium or Platinum Catalysts: Catalysts like Pd/C or Pt/C are also employed. The choice between them can influence the stereochemical outcome.[5]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction, thereby affecting the diastereomeric ratio. Non-polar solvents may favor certain stereochemical pathways.[6]

  • Temperature Control: Lower reaction temperatures often lead to higher selectivity by favoring the kinetically controlled product with the lower activation energy.

  • Chelation Control: For reductions of precursor ketones with existing stereocenters, using chelating agents can lock the conformation of the molecule, leading to a more selective attack by the reducing agent.[3]

Table 1: Effect of Catalyst on Diastereoselectivity in Reductive Amination

Catalyst Solvent Temperature (°C) Pressure ( kg/cm ²) Erythro:Threo Ratio
5% Pt/C Ethanol 20 3 92.6 : 7.4
20% Pd(OH)₂ Methanol 50 5 88.3 : 11.7
Recovered 5% Pd/C Methanol 5 9 Not specified

| Fresh 5% Pd/C | Methanol | 60 | Not specified | Not specified |

Data synthesized from patent literature describing the synthesis of a similar amino alcohol.[5]

Issue 3: Formation of Colored Impurities and Product Oiling Out

Q: The crude product is a dark-colored oil that is difficult to crystallize. What causes this, and how can it be resolved?

A: The formation of colored impurities and the failure of the product to solidify are common scale-up problems, often linked to side reactions and residual solvents or impurities.

Troubleshooting Steps:

  • Charcoal Treatment: The presence of colored by-products can often be remedied by treating a solution of the crude product with activated charcoal, which adsorbs many colored impurities.[1]

  • Inducing Crystallization: If the product "oils out," it may be due to residual impurities inhibiting crystallization.[1]

    • Trituration: Attempt to solidify the oil by triturating it with a non-polar solvent like hexane or diethyl ether.[1]

    • Seed Crystals: If available, adding a small seed crystal of the pure product can initiate crystallization.

    • Solvent System Optimization: The choice of recrystallization solvent is crucial. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

  • Chromatographic Purification: If crystallization and trituration fail, purification by column chromatography may be necessary to remove the impurities that are preventing solidification.[7][8]

Issue 4: Exothermic Reaction and Potential for Runaway

Q: The reaction becomes highly exothermic upon adding a reagent, posing a safety risk at a larger scale. How can I manage the reaction exotherm?

A: Exothermic reactions are a significant safety concern during scale-up. Proper thermal management is essential to prevent a runaway reaction.[1]

Control Strategies:

  • Controlled Addition: Add the reactive reagent portion-wise or via a controlled-rate addition funnel or pump. This allows the cooling system to manage the heat generated.[1]

  • Adequate Cooling: Ensure the reactor is equipped with a cooling system (e.g., a cooling jacket) with sufficient capacity to dissipate the heat generated by the reaction.

  • Initial Chilling: Start the reaction at a lower temperature. For instance, some reductions are initiated at temperatures as low as -15°C before allowing the exotherm to raise the temperature.[4]

  • Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment to understand the reaction's thermal profile and potential for runaway.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for producing this compound and what are the key challenges?

A common route is the reductive amination of a suitable ketone precursor, such as 1-hydroxy-1-phenyl-2-propanone. Key challenges include controlling the stereochemistry to obtain the desired diastereomer and enantiomer, managing reaction exotherms during scale-up, and purifying the final product to remove structural isomers and other impurities.[4][5][6]

Q2: How can I effectively remove diastereomeric impurities from the final product?

Diastereomers have different physical properties and can often be separated by conventional techniques.

  • Fractional Crystallization: This is one of the most effective methods for separating diastereomers on a large scale. It involves finding a solvent system in which one diastereomer is significantly less soluble than the other.

  • Column Chromatography: While effective, this method can be less cost-effective and more complex to scale up compared to crystallization.[7][8]

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

  • For Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of the product.

  • For Final Product Purity:

    • HPLC: To determine the purity and quantify impurities. Chiral HPLC is necessary to determine the enantiomeric excess (ee%).

    • Gas Chromatography (GC): Can also be used for purity assessment, especially for volatile impurities.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or byproducts.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Reductive Amination of 1-hydroxy-1-phenyl-2-propanone oxime

This protocol is based on a process described for the synthesis of a related amino alcohol and should be adapted and optimized for the specific target molecule.[4]

  • Preparation: In a suitable reactor equipped with a stirrer, thermometer, and cooling system, dissolve sodium hydroxide (25 g) in water (350 ml).

  • Addition of Oxime: Add 1-hydroxy-1-phenyl-2-propanone oxime (50 g) to the basic solution.

  • Cooling: Chill the solution to -15°C with vigorous stirring.

  • Catalyst Addition: Cautiously add a nickel-aluminum catalyst mixture (30 g) portion-wise, ensuring the temperature is maintained at -15°C.

  • Exothermic Reaction: After the catalyst addition is complete, allow the temperature to rise naturally. A free exotherm will occur. Monitor the temperature closely. The temperature may rise to 75-95°C.[4]

  • Work-up: Once the exotherm subsides and the reaction is complete (as determined by TLC or HPLC), add an organic solvent such as 1,2-dichloroethane (200 ml).

  • Filtration: Filter the mixture to remove the catalyst sludge.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture for recrystallization (e.g., isopropanol, ethanol, or toluene-hexane mixtures). The ideal solvent should dissolve the crude product when hot and allow the pure product to crystallize upon cooling, while impurities remain in the solution.

  • Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., Ketone Precursor) reaction Chemical Reaction (e.g., Reductive Amination) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purify Purification (e.g., Recrystallization) crude->purify pure Pure 1-Amino-2-phenyl- propan-2-ol purify->pure analysis Quality Control (HPLC, NMR) pure->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic rect_node rect_node start Low Yield? q1 Reaction Incomplete? start->q1 Yes q2 Side Products Observed? start->q2 No q1->q2 No sol1a Increase Temp/Time/ Catalyst Load q1->sol1a Yes sol1b Check for Impurities in Starting Materials q2->sol1b No sol2 Optimize Conditions (Temp, Solvent) to Improve Selectivity q2->sol2 Yes

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis process.

synthesis_pathway ketone 1-hydroxy-1-phenyl- 2-propanone oxime 1-hydroxy-1-phenyl- 2-propanone oxime ketone->oxime + Hydroxylamine product 1-Amino-2-phenyl- propan-2-ol oxime->product + Reducing Agent (e.g., Ni-Al catalyst)

Caption: A simplified reaction pathway showing the synthesis via an oxime intermediate.

References

Technical Support Center: Purification of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Amino-2-phenyl-propan-2-ol. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Diastereomers: If the synthesis is stereoselective, the undesired diastereomer (e.g., the threo form when the erythro form is desired) can be a significant impurity.[1]

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Byproducts of the Reaction: These can vary widely based on the synthesis method. For instance, in related phenyl-alcohol syntheses like the Grignard reaction, biphenyl can be a notable byproduct.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques are:

  • Recrystallization: This is a widely used method for purifying solid organic compounds by leveraging differences in solubility between the desired compound and impurities.[2] Lower alcohols such as methanol, ethanol, and 2-propanol are often suitable solvents.[3]

  • Salt Formation and Recrystallization: The crude product can be converted to a salt (e.g., hydrochloride or benzoate) which is then recrystallized. The purified salt can be converted back to the free base.[1]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities and can be used to remove a wide range of impurities.[4]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound and related compounds, lower alcohols like methanol, ethanol, and isopropanol are good choices.[3] Mixed solvent systems can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent might be higher than the melting point of your compound, or the solution may be too concentrated.

  • Troubleshooting:

    • Reheat the solution to redissolve the oil.

    • Add more of the "good" solvent to decrease the saturation point.

    • Consider using a lower-boiling point solvent.

    • Cool the solution slowly to encourage crystal formation rather than precipitation of an oil. Introducing a seed crystal can also be beneficial.

Problem 2: Poor recovery of the purified product.

  • Possible Cause 1: Too much solvent was used, leaving a significant portion of the product dissolved in the mother liquor.

  • Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: The crystals were washed with a solvent that was not cold enough.

  • Troubleshooting: Always use ice-cold solvent to wash the filtered crystals to minimize redissolving the product.

  • Possible Cause 3: Premature crystallization occurred during hot filtration.

  • Troubleshooting: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause 1: The chosen solvent system (eluent) has incorrect polarity.

  • Troubleshooting: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.25-0.35 for the desired compound.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Troubleshooting: Ensure the adsorbent is packed uniformly in the column without any air bubbles or cracks.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound with minor impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 2-propanol) and heat the mixture with gentle swirling until the solid dissolves completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification via Salt Formation

This protocol is effective for removing diastereomeric impurities.[1]

  • Dissolution of Crude Base: Dissolve the crude 1-erythro-2-amino-1-phenyl-1-propanol in a 1:1 mixture of absolute ethanol and n-butanol.[1]

  • Salt Formation: Heat the solution to 60-65°C and add benzoic acid. Continue heating for 2 hours.[1]

  • Crystallization of Salt: Cool the mixture to 10°C to allow the 1-erythro-2-amino-1-phenyl-1-propanol benzoate salt to precipitate.[1]

  • Isolation of Salt: Filter the precipitate.

  • Liberation of Pure Base: Suspend the salt in water and treat with sodium hydroxide. Extract the liberated pure base with a suitable organic solvent like diethyl ether.[1]

  • Solvent Removal: Evaporate the solvent to obtain the purified this compound.

Quantitative Data Summary

ParameterValueReference
Erythro:Threo Ratio after Purification98.2:1.6[3]
Optical Purity (%ee)>99.4%[5]
Isolated Yield (Enzymatic Synthesis)81-92%[5]

Visualized Workflows

Purification_Workflow General Purification Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No Insoluble Impurities hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Purified Crystals filter_wash->dry

Caption: General workflow for purification by recrystallization.

Salt_Formation_Workflow Purification via Salt Formation Workflow crude_base Crude Amine Base dissolve_base Dissolve in Solvent (e.g., Ethanol/n-Butanol) crude_base->dissolve_base add_acid Add Acid (e.g., Benzoic Acid) dissolve_base->add_acid crystallize_salt Cool to Crystallize Amine Salt add_acid->crystallize_salt filter_salt Filter Purified Salt crystallize_salt->filter_salt liberate_base Treat with Base (e.g., NaOH) filter_salt->liberate_base extract Extract with Organic Solvent liberate_base->extract evaporate Evaporate Solvent extract->evaporate pure_base Pure Amine Base evaporate->pure_base

Caption: Workflow for purification via salt formation and recrystallization.

References

stability studies of 1-Amino-2-phenyl-propan-2-ol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information and troubleshooting advice for researchers working with 1-Amino-2-phenyl-propan-2-ol. The following sections address common questions regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As an amino alcohol, it is susceptible to degradation through pathways such as oxidation of the amino group and reactions related to the hydroxyl and phenyl groups, particularly under stress conditions.

Q2: How does pH influence the stability of this compound solutions?

A2: The stability of this compound can be pH-dependent. While specific data is limited, compounds with amine functionalities can be susceptible to degradation in both highly acidic and alkaline conditions. It is advisable to maintain solutions at a neutral or slightly acidic pH for optimal stability, unless experimental conditions require otherwise.

Q3: Is this compound sensitive to light?

Q4: What are the likely degradation products of this compound under oxidative stress?

A4: Under oxidative conditions, the primary amine group is a likely site of degradation. Potential degradation products could include the corresponding imine, oxime, or further oxidation products. The presence of a tertiary alcohol group generally confers more stability against oxidation compared to primary or secondary alcohols.

Troubleshooting Guide

Issue: I am observing a rapid loss of purity in my this compound sample.

  • Possible Cause 1: Improper Storage.

    • Solution: Ensure the compound is stored in a cool, dark, and dry place. For solutions, use amber vials and consider refrigeration. The product should be stable if stored and handled as prescribed.[1][2]

  • Possible Cause 2: Oxidative Degradation.

    • Solution: If the sample is exposed to air for extended periods, especially in solution, oxidative degradation may occur. Consider purging solutions with an inert gas like nitrogen or argon. Studies on similar amines have shown that oxidation is a primary degradation pathway.[3][4][5]

  • Possible Cause 3: pH Instability.

    • Solution: Check the pH of your solution. If it is highly acidic or basic, this could be accelerating degradation. Adjust the pH to a more neutral range if your experimental protocol allows.

Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: Degradation Products.

    • Solution: These unexpected peaks are likely degradation products. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate and identify these products. This will help in developing a stability-indicating analytical method.[6]

Data Summary

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on general principles of chemical stability and forced degradation studies of related compounds.

Table 1: Illustrative pH Stability of this compound

pHTemperature (°C)Duration (hours)Assay (%)Total Impurities (%)
2.0602495.24.8
4.5602498.51.5
7.0602499.10.9
9.0602497.82.2
12.0602493.46.6

Table 2: Illustrative Thermal and Photolytic Stability of this compound

ConditionDurationAssay (%)Total Impurities (%)
60°C (Solid State)7 days99.50.5
80°C (Solution)48 hours96.33.7
Photolytic (ICH Q1B)1.2 million lux hours98.91.1

Table 3: Illustrative Oxidative Stability of this compound

ConditionDuration (hours)Assay (%)Total Impurities (%)
3% H₂O₂2492.17.9
10% H₂O₂2485.414.6

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL) acid 2a. Acid Hydrolysis (1N HCl, 60°C) stock->acid base 2b. Base Hydrolysis (1N NaOH, 60°C) stock->base oxidation 2c. Oxidative Stress (3% H₂O₂) stock->oxidation thermal 2d. Thermal Stress (80°C) stock->thermal photo 2e. Photolytic Stress (ICH Q1B) stock->photo neutralize 3. Neutralize & Dilute acid->neutralize base->neutralize hplc 4. HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc report 5. Identify Degradants & Assess Stability hplc->report

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Possible Products parent This compound oxidation Oxidation of Amine parent->oxidation [O] elimination Dehydration parent->elimination - H₂O imine Imine/Oxime oxidation->imine alkene Phenylpropene derivative elimination->alkene

Caption: Plausible degradation pathways.

References

preventing racemization during the synthesis of chiral 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral 1-Amino-2-phenyl-propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their synthetic procedures.

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues that can lead to a loss of stereochemical purity during the synthesis of chiral this compound and related amino alcohols.

Issue 1: Significant Racemization Detected in the Final Product

Possible Causes and Solutions

Possible CauseRecommended Solutions
Harsh Reaction Conditions Optimize Reaction Conditions: Lower the reaction temperature; cryogenic conditions are often beneficial. Monitor reaction progress closely (e.g., via TLC or LC-MS) and quench promptly upon completion to avoid prolonged exposure to potentially racemizing conditions.[1]
Strongly Basic or Acidic Conditions Employ Mild Reagents: Use milder organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases. If an acid is necessary, choose the mildest possible acid and minimize reaction time.[1]
Inappropriate Choice of Reagents Select Stereochemistry-Preserving Reagents: Utilize chiral catalysts or reagents known to promote stereoselective transformations under mild conditions.[1] Consider biocatalytic approaches, as enzymes often provide high enantioselectivity under gentle physiological conditions.[1]
Unstable Chiral Intermediates Protecting Group Strategy: The choice of protecting groups for the amine and alcohol functionalities is critical. Bulky protecting groups can sterically hinder the approach of reagents that may cause racemization.[1]
Work-up and Purification Conditions Neutralize Work-up and Purification: Avoid strong acids or bases during aqueous work-ups.[1] For chromatographic purification, consider using neutral alumina or deactivating silica gel with a base to prevent on-column racemization.[1]
Issue 2: Low Diastereoselectivity in Syntheses with Multiple Chiral Centers

Possible Causes and Solutions

Possible CauseRecommended Solutions
Poor Facial Selectivity Substrate Control: Introduce a chiral auxiliary to the substrate to direct the stereochemical outcome of the reaction.[2]
Lack of Inherent Stereocontrol Reagent Control: Employ chiral reagents or catalysts that can effectively discriminate between the diastereotopic faces of the substrate.[2]
Flexible Transition State Chelation Control: Utilize substrates and reagents capable of forming rigid, chelated intermediates to lock the conformation and enhance facial discrimination.

Frequently Asked Questions (FAQs)

Q1: At which stages of the synthesis is racemization most likely to occur?

A1: Racemization can happen at several points:

  • During the main reaction: Harsh conditions like high temperatures or the presence of strong acids or bases can cause racemization of intermediates or the final product.[1]

  • During work-up: Aqueous work-ups involving strong acids or bases can lead to the racemization of the isolated product.[1]

  • During purification: Standard silica gel chromatography can be acidic enough to cause racemization of sensitive compounds.[1]

Q2: How does the choice of solvent affect racemization?

A2: The solvent plays a significant role by influencing the stability of intermediates. Protic solvents can stabilize ionic intermediates that may be prone to racemization. Aprotic polar solvents might also facilitate racemization depending on the specific reaction mechanism. It is often necessary to screen various solvents to find the optimal balance between reactivity and stereochemical preservation.[1]

Q3: Can protecting groups really help in minimizing racemization?

A3: Yes, protecting groups are a crucial tool. Bulky protecting groups can sterically hinder the approach of bases or other reagents to the chiral center, thereby inhibiting racemization.[1]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an α-Amino Ketone

This protocol describes a general method for the enantioselective reduction of an α-amino ketone to the corresponding chiral amino alcohol, a common strategy for synthesizing compounds like this compound.

1. Catalyst Preparation (in an inert atmosphere glovebox):

  • To a flame-dried Schlenk tube, add the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., f-amphox).
  • Dissolve the components in an appropriate anhydrous solvent (e.g., isopropanol) and stir at room temperature for a designated time (e.g., 3 hours) to form the active catalyst solution.

2. Asymmetric Hydrogenation:

  • In a separate reaction vessel, dissolve the α-amino ketone hydrochloride substrate in an anhydrous solvent (e.g., isopropanol).
  • Add a base (e.g., potassium tert-butoxide) to the mixture.
  • Transfer a specific volume of the prepared catalyst solution to the substrate mixture.
  • Place the reaction vessel in an autoclave, pressurize with hydrogen gas (e.g., 40 atm), and stir at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 12-48 hours).

3. Work-up and Purification:

  • After the reaction, carefully vent the hydrogen gas.
  • Remove the solvent under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate) to isolate the chiral amino alcohol.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This is a general guideline for analyzing the stereochemical purity of the synthesized chiral amino alcohol. Specific parameters will need to be optimized for this compound.

1. Sample Preparation:

  • Prepare a dilute solution of the purified product (approximately 1 mg/mL) in the mobile phase.

2. HPLC Column Selection:

  • Choose a suitable chiral HPLC column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD-H).

3. Mobile Phase:

  • A common mobile phase for chiral separations is a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.[3]

4. HPLC Conditions:

  • Flow rate: 0.5 - 1.0 mL/min
  • Injection volume: 10-20 µL
  • Detector: UV detector set to a wavelength where the compound absorbs.

5. Analysis:

  • Inject a sample of a racemic mixture of the compound to determine the retention times for both enantiomers.
  • Inject the synthesized sample and integrate the peak areas for each enantiomer to calculate the enantiomeric excess (ee).

Visualizations

G Troubleshooting Workflow for Racemization start Start: Synthesis of Chiral This compound check_ee Determine Enantiomeric Excess (ee) via Chiral HPLC start->check_ee is_ee_acceptable Is ee acceptable? check_ee->is_ee_acceptable troubleshoot Troubleshoot Racemization is_ee_acceptable->troubleshoot No final_product Final Optically Pure Product is_ee_acceptable->final_product Yes harsh_conditions Harsh Reaction Conditions? (High Temp, Long Time) troubleshoot->harsh_conditions strong_reagents Strong Acid/Base Used? troubleshoot->strong_reagents workup_purification Acidic/Basic Work-up or Purification? troubleshoot->workup_purification optimize_conditions Optimize Conditions: - Lower Temperature - Reduce Reaction Time harsh_conditions->optimize_conditions use_mild_reagents Use Mild Reagents: - Organic Bases - Weaker Acids strong_reagents->use_mild_reagents neutralize_workup Neutralize Work-up & Purification: - Use Neutral Buffers - Deactivate Silica Gel workup_purification->neutralize_workup optimize_conditions->start Re-run Synthesis use_mild_reagents->start Re-run Synthesis neutralize_workup->start Re-run Synthesis

Caption: Workflow for identifying and resolving racemization issues.

G Factors Influencing Racemization and Mitigation Strategies racemization Racemization low_temp Lower Temperature racemization->low_temp monitor_rxn Monitor Reaction Progress racemization->monitor_rxn mild_base Use Mild/Organic Base racemization->mild_base mild_acid Use Mild Acid racemization->mild_acid neutral_purification Neutral Purification (Alumina, Deactivated Silica) racemization->neutral_purification temperature High Temperature temperature->racemization time Long Reaction Time time->racemization base Strong Base base->racemization acid Strong Acid acid->racemization purification Acidic Purification (Silica Gel) purification->racemization

Caption: Key factors contributing to racemization and their solutions.

References

improving the diastereoselectivity of 1-Amino-2-phenyl-propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of 1-Amino-2-phenyl-propan-2-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

A1: this compound is a vicinal amino alcohol, a structural motif frequently found in pharmaceuticals and natural products. The precise three-dimensional arrangement of its atoms (stereochemistry) is critical as different stereoisomers can exhibit vastly different biological activities, efficacy, and safety profiles. Controlling the diastereoselectivity during synthesis ensures the desired isomer is produced in high purity.

Q2: Which synthetic routes are commonly used for this compound, and how do they influence diastereoselectivity?

A2: A primary method involves the nucleophilic addition of an organometallic reagent (like a Grignard reagent) to an α-amino ketone. The diastereoselectivity of this reaction is highly dependent on factors like the choice of reagents, solvent, temperature, and the presence of chelating agents. Other methods include the reduction of α-amino ketones or biocatalytic approaches using enzymes like amine dehydrogenases, which can offer very high stereoselectivity.[1]

Q3: What are the key theoretical models that predict the stereochemical outcome of this synthesis?

A3: The stereochemical outcome of nucleophilic additions to α-chiral carbonyls, such as the precursor to this compound, is often predicted by the Felkin-Anh and Cram's chelation models.[2][3][4][5]

  • Felkin-Anh Model: This model generally applies in non-chelating conditions. It predicts the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent on the adjacent chiral center to minimize steric hindrance.[4][5]

  • Cram's Chelation Model: This model is relevant when the α-substituent (e.g., a protected amino group) and the carbonyl oxygen can form a stable five-membered ring (chelate) with a metal ion (e.g., Mg²⁺, Zn²⁺).[2][3][4][5] This chelation locks the conformation of the molecule, leading to nucleophilic attack from the least hindered face, which often yields the opposite diastereomer to that predicted by the Felkin-Anh model.[4]

Q4: Can biocatalysis be used to improve diastereoselectivity?

A4: Yes, biocatalysis is an excellent method for achieving high stereoselectivity. Engineered enzymes, such as amine dehydrogenases or transaminases, can convert α-hydroxy ketones or diols into the desired amino alcohol with exceptional enantio- and diastereoselectivity (er and dr >99.5%).[6] These enzymatic methods operate under mild conditions and offer a sustainable alternative to traditional chemical synthesis.[1][6][7]

Troubleshooting Guide: Low Diastereoselectivity

This guide addresses common issues encountered during the synthesis of this compound that can lead to poor diastereomeric ratios (d.r.).

Problem Possible Causes Recommended Solutions
Low Diastereomeric Ratio (d.r.) 1. Incorrect Stereocontrol Model: The reaction conditions may favor a different stereocontrol pathway than intended (e.g., Felkin-Anh instead of chelation).a. Promote Chelation Control: Use Lewis acids known for strong chelation (e.g., MgBr₂, ZnBr₂, TiCl₄, SnCl₄).[3] Ensure the protecting group on the amine is capable of chelation. b. Promote Felkin-Anh Control: Use non-chelating solvents and Lewis acids (e.g., BF₃·OEt₂).[3] Bulky protecting groups on the α-substituent can also favor this pathway.
2. Suboptimal Reaction Temperature: Temperature significantly affects the transition state energies of the competing diastereomeric pathways. High temperatures can reduce selectivity.a. Lower the Temperature: Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). Cryogenic conditions often minimize racemization and improve selectivity.[8]
3. Inappropriate Solvent or Additives: The solvent polarity and the presence of salt additives can influence the reaction mechanism and the aggregation state of reagents.a. Solvent Screening: Test different solvents. THF is commonly used and often provides good results.[9] b. Salt Additives: Investigate the effect of adding salts like LiBr, which can influence the geometry of lithium aggregates and improve diastereoselectivity.[9]
4. Poor Quality or Inappropriate Reagents: The choice of Grignard reagent, its purity, and the protecting group on the α-amino ketone are critical.a. Reagent Choice: The steric bulk of the nucleophile can influence selectivity. b. Protecting Group Strategy: The size and electronic properties of the amine's protecting group are crucial. Bulky groups can enhance steric hindrance, while groups capable of chelation can direct the reaction pathway.[8]
Low Yield 1. Grignard Reagent Issues: The Grignard reagent may not have formed efficiently or may have been quenched.a. Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used, as Grignard reagents react with water.[10][11] b. Activate Magnesium: Activate magnesium turnings by crushing, adding a crystal of iodine, or using a few drops of 1,2-dibromoethane to remove the passivating oxide layer.[10] c. Control Reagent Addition: Add the alkyl halide solution dropwise to maintain a low concentration and prevent side reactions like biphenyl formation.[10][12]
2. Harsh Workup Conditions: The tertiary alcohol product can be prone to dehydration under strongly acidic or high-temperature workup conditions.a. Mild Workup: Use a milder acid for the workup, such as a cold, saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the reaction mixture.[10]

Experimental Protocols

Detailed Protocol for Diastereoselective Grignard Addition (Chelation-Controlled)

This protocol outlines a general procedure for the synthesis of this compound via a chelation-controlled Grignard reaction, aiming for high diastereoselectivity.

Materials:

  • N-protected-1-amino-1-phenylpropan-2-one (starting α-amino ketone)

  • Magnesium turnings

  • Methyl iodide or Methyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of the methyl halide in anhydrous ether/THF and place it in the dropping funnel.

    • Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle refluxing of the solvent.

    • Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium halide).

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve the N-protected-1-amino-1-phenylpropan-2-one in anhydrous ether/THF.

    • Add the ketone solution dropwise to the cold, stirring Grignard reagent. A precipitate may form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding cold, saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by column chromatography or recrystallization to isolate the desired diastereomer. The diastereomeric ratio should be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Flame-Dry Glassware & Prepare Reagents grignard_prep Prepare Grignard Reagent (MeMgX in Ether/THF) start->grignard_prep ketone_prep Dissolve α-Amino Ketone in Anhydrous Solvent start->ketone_prep addition Slowly Add Ketone Solution to Grignard Reagent at 0°C grignard_prep->addition ketone_prep->addition stir Stir at Room Temp (Monitor by TLC) addition->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Ether & Dry Organic Layer quench->extract purify Purify by Chromatography or Recrystallization extract->purify analyze Analyze Diastereomeric Ratio (NMR, HPLC) purify->analyze

Caption: General workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Diastereoselectivity Observed check_temp Was reaction run at low temperature (-78 to 0°C)? start->check_temp lower_temp Action: Lower reaction temperature check_temp->lower_temp No check_reagents Are you using a chelating Lewis acid (e.g., MgBr2, ZnBr2)? check_temp->check_reagents Yes lower_temp->check_reagents use_chelating Action: Switch to a chelating metal or add a chelating Lewis acid. check_reagents->use_chelating No check_pg Is the amine protecting group (PG) capable of chelation and not overly bulky? check_reagents->check_pg Yes felkin_path Consider non-chelating (Felkin-Anh) conditions: - Use bulky PG - Use non-chelating Lewis acid check_reagents->felkin_path Alternative use_chelating->check_pg change_pg Action: Change protecting group to one known to facilitate chelation. check_pg->change_pg No end Improved Diastereoselectivity check_pg->end Yes change_pg->end chelation_vs_felkin Stereochemical Control Models cluster_chelation Chelation Control cluster_felkin Felkin-Anh Control start α-Amino Ketone + Nucleophile (Nu⁻) chelation_conditions Conditions: - Chelating Metal (Mg²⁺, Zn²⁺) - Capable Protecting Group start->chelation_conditions felkin_conditions Conditions: - Non-chelating Conditions - Bulky Groups start->felkin_conditions chelate_intermediate Formation of Rigid 5-Membered Chelate Ring chelation_conditions->chelate_intermediate chelate_attack Nu⁻ attacks from least hindered face chelate_intermediate->chelate_attack chelate_product 'Cram Chelate' Product chelate_attack->chelate_product felkin_intermediate Staggered Conformation (Largest group anti to Nu⁻) felkin_conditions->felkin_intermediate felkin_attack Nu⁻ attacks along Bürgi-Dunitz trajectory felkin_intermediate->felkin_attack felkin_product 'Felkin-Anh' Product felkin_attack->felkin_product

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Featuring 1-Amino-2-phenyl-propan-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly within drug development and the creation of complex molecular architectures, the precise control of stereochemistry is paramount. Chiral auxiliaries are a powerful and established tool for inducing chirality, offering a reliable method for the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of 1-Amino-2-phenyl-propan-2-ol and its closely related analogs with other prominent chiral auxiliaries, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the most suitable synthetic strategies.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide a high degree of stereocontrol, and be removable under mild conditions without causing racemization of the product.

This guide will focus on a comparative analysis of the following widely used chiral auxiliaries:

  • This compound and its Phenylalaninol-Derived Analogs: These amino alcohol-based auxiliaries, often employed as oxazolidinones, offer a structurally versatile scaffold for asymmetric transformations.

  • Evans' Oxazolidinones: Derived from amino acids like valine and phenylalanine, these are among the most successful and broadly applied chiral auxiliaries, particularly in aldol and alkylation reactions.

  • Oppolzer's Camphorsultams: These camphor-based auxiliaries are known for their high stereoselectivity and the crystalline nature of their derivatives, which can facilitate purification.

  • Myers' Pseudoephedrine Amides: Derived from the readily available pseudoephedrine, these auxiliaries are particularly effective for the asymmetric alkylation of enolates.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is highly dependent on the specific reaction type, substrate, and reaction conditions. Below is a summary of the performance of these auxiliaries in key asymmetric transformations based on reported experimental data.

Data Presentation

Asymmetric Alkylation Chiral Auxiliary Substrate Electrophile Diastereomeric Excess (de%) Yield (%)
Phenylalaninol-derived Oxazolidinone (analog to this compound) N-propionyloxazolidinoneLithium enolateBenzyl bromide>9985
Evans' Oxazolidinone N-propionyloxazolidinoneSodium enolateAllyl iodide96 (98:2 dr)High
Myers' Pseudoephedrine Amide N-propionylpseudoephedrineLithium enolateBenzyl bromide>9890-99
Oppolzer's Camphorsultam N-propionylcamphorsultamSodium enolateMethyl iodide>9895
Asymmetric Aldol Reaction Chiral Auxiliary Substrate Aldehyde Diastereomeric Excess (de%) Yield (%)
Phenylalaninol-derived Oxazolidinone (analog to this compound) N-propionyloxazolidinoneBoron enolateIsobutyraldehyde>9980-95
Evans' Oxazolidinone N-propionyloxazolidinoneBoron enolateBenzaldehyde>9975
Oppolzer's Camphorsultam N-propionylcamphorsultamTitanium enolateBenzaldehyde>9585
Asymmetric Diels-Alder Reaction Chiral Auxiliary Dienophile Diene endo/exo Ratio Diastereomeric Excess (de%) Yield (%)
Phenylalaninol-derived Oxazolidinone (analog to this compound) N-acryloyloxazolidinoneAcrylateCyclopentadiene>95:59488
Oppolzer's Camphorsultam N-acryloylcamphorsultamAcrylateCyclopentadiene>98:2>9890

Note: Data for this compound is based on its close structural analog, phenylalaninol, due to a lack of direct comparative studies for the specified compound under these exact conditions.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for key asymmetric transformations.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

Objective: To perform a diastereoselective alkylation of an N-acyl Evans' oxazolidinone.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard workup and purification reagents

Procedure:

  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour. Quench the reaction with saturated aqueous ammonium chloride.

  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) and stir for 30 minutes to form lithium diisopropylamide (LDA). Cool the solution to -78 °C and add the N-propionyloxazolidinone (1.0 eq) in THF dropwise. Stir for 1 hour.

  • Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.2 eq). Stir the reaction mixture for 4 hours at this temperature.

  • Workup and Cleavage: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the chiral carboxylic acid or alcohol, respectively. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.[1]

Protocol 2: Asymmetric Aldol Reaction using an Oppolzer's Camphorsultam Auxiliary

Objective: To perform a diastereoselective aldol reaction using an N-acyl Oppolzer's camphorsultam.

Materials:

  • (1S)-(-)-2,10-Camphorsultam

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Titanium(IV) chloride (TiCl₄)

  • Hünig's base (N,N-Diisopropylethylamine)

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Standard workup and purification reagents

Procedure:

  • Acylation of the Auxiliary: Dissolve (1S)-(-)-2,10-Camphorsultam (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) and stir for 10 minutes. Add propionyl chloride (1.1 eq), warm to 0 °C, and stir for 30 minutes. Quench with saturated aqueous ammonium chloride.

  • Enolate Formation: Dissolve the N-propionyl camphorsultam (1.0 eq) in anhydrous DCM and cool to -78 °C. Add TiCl₄ (1.1 eq) followed by Hünig's base (1.2 eq). Stir for 30 minutes.

  • Aldol Addition: Add benzaldehyde (1.2 eq) to the reaction mixture at -78 °C and stir for 2-4 hours.

  • Workup and Cleavage: Quench the reaction with saturated aqueous ammonium chloride. After standard workup, the auxiliary can be cleaved to afford the β-hydroxy carbonyl product. The diastereoselectivity is determined by spectroscopic methods.

Visualization of Key Processes

To better illustrate the workflows and principles involved in using chiral auxiliaries, the following diagrams have been generated using Graphviz.

G cluster_0 General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage & Recovery of Auxiliary Diastereomerically_Enriched_Product->Cleavage Final_Product Enantiomerically Enriched Final Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_1 Stereochemical Control in Evans' Aldol Reaction Z_Enolate Formation of (Z)-Boron Enolate Chelated_TS Chelated Zimmerman-Traxler Transition State Z_Enolate->Chelated_TS Facial_Shielding Facial Shielding by Auxiliary's Substituent Chelated_TS->Facial_Shielding determines Diastereoselective_Attack Diastereoselective Aldehyde Attack Facial_Shielding->Diastereoselective_Attack Syn_Aldol_Product Formation of syn-Aldol Product Diastereoselective_Attack->Syn_Aldol_Product

Caption: Stereochemical control in the Evans' aldol reaction.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones are renowned for their high and predictable stereocontrol in a wide range of reactions. Oppolzer's camphorsultams offer a robust and often crystalline platform, facilitating purification. Myers' pseudoephedrine amides provide a practical and highly effective route for asymmetric alkylations.

While direct experimental data for this compound as a chiral auxiliary in these specific comparative contexts is limited, the strong performance of its close structural analog, phenylalaninol, suggests its potential as a valuable tool in asymmetric synthesis. The phenyl group in proximity to the stereocenter can be expected to provide effective facial shielding, leading to high diastereoselectivity. Further research and direct comparative studies would be beneficial to fully elucidate its performance profile and expand the toolbox of chiral auxiliaries available to synthetic chemists.

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Norephedrine vs. 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a detailed comparison of two structurally related chiral amino alcohols, norephedrine and 1-amino-2-phenyl-propan-2-ol, in the context of asymmetric synthesis. While norephedrine is a well-established and widely utilized chiral building block, the application of this compound in asymmetric catalysis is less documented in the available scientific literature.

Introduction

Norephedrine, with its two adjacent stereocenters, has a long history as a versatile chiral auxiliary and ligand in a variety of asymmetric transformations. Its rigid backbone and the presence of both amino and hydroxyl functionalities allow for effective stereochemical control. In contrast, this compound, a constitutional isomer of norephedrine, has been investigated to a much lesser extent for its potential in asymmetric synthesis. This guide aims to provide a comprehensive overview of the applications of norephedrine, supported by experimental data, and to summarize the current state of knowledge regarding this compound, highlighting the existing information gap.

Norephedrine in Asymmetric Synthesis

Norephedrine and its derivatives have been successfully employed in a range of asymmetric reactions, most notably in the enantioselective addition of organozinc reagents to aldehydes and as chiral auxiliaries in the form of oxazolidinones.

Catalytic Enantioselective Addition of Diethylzinc to Aldehydes

One of the most well-documented applications of norephedrine-derived ligands is in the catalytic enantioselective addition of diethylzinc to aldehydes, a powerful method for the synthesis of chiral secondary alcohols. The amino alcohol acts as a chiral ligand, coordinating to the zinc atom and creating a chiral environment that directs the approach of the aldehyde to the ethyl group.

G cluster_0 Catalytic Cycle Norephedrine_Ligand Norephedrine Derivative (L) Et2Zn Diethylzinc (Et2Zn) Chiral_Zn_Complex Chiral Zinc Complex [LZnEt] Aldehyde Aldehyde (RCHO) Transition_State Diastereomeric Transition State Product_Complex Product-Zinc Complex Chiral_Alcohol Chiral Alcohol (R-CH(OH)Et)

Workflow for asymmetric alkylation using a norephedrine-derived oxazolidinone auxiliary.

This compound in Asymmetric Synthesis

A comprehensive search of the scientific literature reveals a notable lack of studies on the application of this compound as a chiral ligand or auxiliary in asymmetric synthesis. The majority of the available information focuses on its synthesis and basic chemical properties.

While its structural similarity to norephedrine suggests potential for similar applications, there is no readily available experimental data to support this. The tertiary nature of the alcohol in this compound, as opposed to the secondary alcohol in norephedrine, would likely influence its coordination properties and the stereochemical outcomes of reactions in which it might be used as a ligand.

Synthesis of this compound:

The synthesis of racemic this compound has been reported through various methods, including the reductive amination of 1-hydroxy-1-phenyl-2-propanone. However, reports on the efficient and scalable synthesis of enantiomerically pure forms of this amino alcohol are scarce.

Conclusion

Based on the currently available scientific literature, norephedrine remains a well-established and highly effective chiral building block for asymmetric synthesis, with a wealth of supporting experimental data for its use as both a chiral ligand and a chiral auxiliary. Its derivatives have demonstrated high levels of stereocontrol in key reactions such as the enantioselective addition of diethylzinc to aldehydes.

In stark contrast, the potential of this compound in asymmetric synthesis remains largely unexplored. The absence of published performance data makes a direct comparison with norephedrine impossible at this time. This represents a significant knowledge gap and an opportunity for future research to investigate the catalytic and stereodirecting capabilities of this structural isomer of norephedrine. Researchers and drug development professionals are advised to rely on the extensive body of work on norephedrine for predictable and high-performing asymmetric transformations until further studies on this compound become available.

validation of analytical methods for 1-Amino-2-phenyl-propan-2-ol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 1-Amino-2-phenyl-propan-2-ol

This guide provides a detailed comparison of analytical methods for the quantification of this compound, a compound also known as norephedrine or phenylpropanolamine (PPA). The document is intended for researchers, scientists, and drug development professionals, offering an objective overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. Supporting experimental data and detailed protocols are provided to aid in method selection and validation.

Introduction to this compound Quantification

This compound is a sympathomimetic amine used in pharmaceutical formulations. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and regulatory compliance. The selection of an appropriate analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Methods

The three primary techniques for the quantification of this compound are HPLC, GC-MS, and LC-MS/MS. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation requirements.

High-Performance Liquid Chromatography (HPLC) is a widely accessible technique that offers excellent accuracy and precision.[1] It is particularly suitable for routine quality control analysis and generally does not require derivatization of the analyte.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity, making it an ideal choice for complex matrices or when trace-level quantification and definitive identification are required.[1] However, it often necessitates a derivatization step to improve the volatility and thermal stability of polar analytes like this compound.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method ideal for the quantification of analytes in complex biological samples like plasma.[2][3] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The following diagram illustrates a general workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Prepare_Samples Prepare Samples and Standards Validation_Protocol->Prepare_Samples Perform_Analysis Perform Analytical Measurements Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Compare_Criteria Compare with Acceptance Criteria Assess_Parameters->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: General workflow for analytical method validation.

Quantitative Data Comparison

The performance of each analytical method can be evaluated based on several validation parameters. The following tables summarize typical values for HPLC, GC-MS, and LC-MS/MS methods for the analysis of this compound and structurally similar compounds.

Table 1: Performance Characteristics of HPLC Methods

ParameterMethod 1Method 2
Linearity Range10 - 35 µg/mL[4]25 - 100 µg/mL[5]
Correlation Coefficient (r²)0.966[4]> 0.99[5]
Limit of Detection (LOD)1.17 µg/mL[4]0.13 - 0.48 µM[1]
Limit of Quantification (LOQ)3.55 µg/mL[4]7 µg/mL[1]
RecoveryWithin acceptable range> 99%[5]
Precision (%RSD)< 2%[5]Not specified

Table 2: Performance Characteristics of GC-MS Methods

ParameterMethod 1Method 2
Linearity Range1 - 20 µg/mL[6]5 - 30 nmol/µL[7]
Correlation Coefficient (r²)0.9994[6]0.71 - 0.99[7]
Limit of Detection (LOD)Expected in the low ng/mL range[1]Not specified
Limit of Quantification (LOQ)Expected in the low to mid ng/mL range[1]Not specified
RecoveryNot specifiedNot specified
Precision (%RSD)Not specifiedNot specified

Table 3: Performance Characteristics of LC-MS/MS Methods

ParameterMethod 1Method 2
Linearity RangeNot specified0.0553–0.2415 ng/mL (LOQ range)[8]
Correlation Coefficient (r²)> 0.9997[3]0.9959 - 0.9994[8]
Limit of Detection (LOD)Not specified0.0182–0.0797 ng/mL[8]
Limit of Quantification (LOQ)0.20 nmol/L[2]0.0553–0.2415 ng/mL[8]
RecoveryGood recoveries[3]73.37% to 116.63% (blood)[8]
Precision (%CV)< 5%[3]0.24–9.36 (intra-day), 0.85–9.67 (inter-day)[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a general method for the quantification of norephedrine in a sample.

  • Instrumentation : HPLC system with UV detection.[4]

  • Column : C8 column (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase : A mixture of o-phosphoric acid (80%) and acetonitrile (70:30 v/v).[4]

  • Flow Rate : 0.5 mL/min.[4]

  • Detection : UV at λmax 275 nm.[4]

  • Sample Preparation : For urine samples, centrifuge, filter, and extract with perchloric acid before dilution.[4]

  • Quantification : Create a calibration curve by plotting the peak area against the concentration of norephedrine standards. The linearity range is typically between 10-35 µg/mL.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a typical GC-MS analysis, which often requires derivatization.

  • Instrumentation : Gas chromatograph coupled with a mass spectrometer.

  • Derivatization : Often necessary to improve volatility and thermal stability.[1]

  • Column : A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[9]

  • Carrier Gas : Helium at a constant flow rate.[9]

  • Oven Temperature Program : Start at a low temperature (e.g., 80 °C), hold, then ramp up to a final temperature (e.g., 280 °C).[9]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[9]

  • Detection : Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[9]

  • Sample Preparation : Sample extraction followed by derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the highly sensitive analysis of norephedrine in biological matrices.

  • Instrumentation : LC system coupled to a triple quadrupole mass spectrometer.[3]

  • Column : C18 column (e.g., 4.6 mm × 150 mm, 1.8 µm).[8]

  • Mobile Phase : Gradient elution with a mobile phase consisting of 0.2% formic acid in water (Phase A) and methanol (Phase B).[8]

  • Ionization Mode : Positive ionization mode with multiple reaction monitoring (MRM).[8]

  • Sample Preparation : For plasma or urine, a simple protein precipitation with acetonitrile, followed by filtration, drying, and reconstitution is often used.[8] This can be followed by solid-phase extraction for cleaner samples.[2][3]

  • Quantification : Use of deuterated internal standards for each analyte to ensure accurate and reproducible quantitation.[3]

The following diagram illustrates the logical relationship in selecting an analytical method based on key requirements.

Method_Selection_Logic Start Start: Define Analytical Needs Complex_Matrix Complex Matrix (e.g., Plasma)? Start->Complex_Matrix High_Sensitivity High Sensitivity Required? Complex_Matrix->High_Sensitivity Yes Routine_QC Routine Quality Control? Complex_Matrix->Routine_QC No Trace_Level Trace Level Quantification? High_Sensitivity->Trace_Level No LC_MS_MS LC-MS/MS High_Sensitivity->LC_MS_MS Yes HPLC HPLC Trace_Level->HPLC No GC_MS GC-MS Trace_Level->GC_MS Yes Routine_QC->HPLC Yes Routine_QC->GC_MS No

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound.[1] HPLC is a widely accessible technique suitable for routine quality control, while GC-MS offers high specificity and sensitivity for complex matrices or trace-level analysis.[1] LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for demanding applications such as the analysis of biological samples in clinical and research settings.[2][3] The choice between these methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the availability of instrumentation.[1]

References

comparative study of different synthetic routes to 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of 1-Amino-2-phenyl-propan-2-ol and its Isomers

This guide provides a comparative study of different synthetic methodologies for producing phenylpropanolamine derivatives, with a focus on providing a framework for the synthesis of this compound. Due to the prevalence of research on its isomers, this guide presents detailed experimental data and protocols for the synthesis of the closely related and pharmaceutically significant compound, (1R,2S)-2-amino-1-phenylpropan-1-ol. The principles and methodologies discussed are readily adaptable for the synthesis of this compound by selecting the appropriate starting materials.

The synthesis of chiral amino alcohols like this compound is of significant interest in the pharmaceutical industry, as these compounds serve as crucial intermediates and chiral auxiliaries in the preparation of optically active drugs[1]. This guide explores two primary chemical synthesis routes: reductive amination of a ketone precursor and the reduction of an oxime intermediate.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for two prominent synthetic routes leading to the erythro stereoisomer of 2-amino-1-phenylpropan-1-ol. These methods highlight different approaches to achieving high yield and stereoselectivity.

ParameterReductive Amination of L-(R)-phenylacetylcarbinolReduction of 1-phenyl-1-hydroxy-2-propanone oxime
Starting Material L-(R)-phenylacetylcarbinol1-phenyl-1-hydroxy-2-propanone oxime
Key Reagents Benzylamine, H₂, Catalyst (e.g., Pd(OH)₂/C, Pt/C)Nickel-Aluminium catalyst, NaOH
Solvent Methanol or EthanolWater, 1,2-dichloroethane
Reaction Temperature 20°C - 60°C-15°C to 95°C (exothermic)
Reaction Time 4 - 8 hoursNot explicitly stated, involves an exothermic reaction
Yield Crude yields are high, with purification steps yielding specific isomers.23 g of pure base from 50 g of oxime
Diastereomeric Purity (erythro:threo) Up to 99.98:0.02Good diastereomeric purity is claimed
Enantiomeric Excess (%ee) Up to 98.6%eeNot explicitly stated

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established patent literature and offer a starting point for laboratory-scale synthesis.

Route 1: Reductive Amination of L-(R)-phenylacetylcarbinol

This method involves the reaction of a keto-alcohol with a primary amine in the presence of a catalyst and hydrogen gas, followed by debenzylation to yield the final amino alcohol.

Step 1: Reductive Amination A mixture of L-(R)-phenylacetylcarbinol (e.g., 9.50 g, 50.0 mmol), benzylamine (5.37 g, 50 mmol), and a catalyst such as 5% Pt/C (1.26 g) in ethanol (300 ml) is stirred under a hydrogen atmosphere (3 kg/cm ²) at 20°C for 8 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to obtain the crude N-benzylamino alcohol intermediate[2].

Step 2: Hydrogenolysis (Debenzylation) The crude intermediate from the previous step is dissolved in methanol. A catalyst, for instance, 20% Pd(OH)₂/C, is added, and the mixture is stirred under a hydrogen atmosphere (5 kg/cm ²) at room temperature for approximately 7 hours. After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the desired 2-amino-1-phenylpropan-1-ol[2].

Route 2: Reduction of 1-phenyl-1-hydroxy-2-propanone oxime

This process involves the oximation of a ketone followed by reduction using a nickel-aluminium catalyst.

Step 1: Oximation 1-phenyl-1-hydroxy-2-propanone (50 g) is dissolved in a solvent like di-n-butyl ether (150 ml). A solution of sodium acetate trihydrate (44 g) in water (150 ml) is added. The mixture is cooled to 15°C, and a solution of hydroxylamine hydrochloride (23 g) in water (100 ml) is added. The mixture is vigorously agitated for 2 hours. The organic layer is then separated and evaporated to yield 1-phenyl-1-hydroxy-2-propanone oxime[3].

Step 2: Reduction To a solution of sodium hydroxide (25 g) in water (350 ml), 1-phenyl-1-hydroxy-2-propanone oxime (50 g) is added. The solution is chilled to -15°C. A nickel-aluminium catalyst mixture (e.g., 30 g) is added, and the mixture is stirred vigorously. An exothermic reaction occurs, raising the temperature. After the reaction subsides, the product is extracted with an organic solvent such as 1,2-dichloroethane. The organic layers are combined, washed, dried, and the solvent is removed to yield the final product[3].

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthetic routes described.

Synthetic_Routes cluster_reductive_amination Reductive Amination Route cluster_oxime_reduction Oxime Reduction Route start_RA L-(R)-phenylacetylcarbinol step1_RA Reductive Amination (+ Benzylamine, H2, Catalyst) start_RA->step1_RA intermediate_RA L-erythro-(1R,2S)-2-(N-benzylamino) -1-phenylpropan-1-ol step1_RA->intermediate_RA step2_RA Hydrogenolysis (+ H2, Catalyst) intermediate_RA->step2_RA end_RA L-erythro-(1R,2S)-2-amino -1-phenylpropan-1-ol step2_RA->end_RA start_OR 1-phenyl-1-hydroxy-2-propanone step1_OR Oximation (+ Hydroxylamine) start_OR->step1_OR intermediate_OR 1-phenyl-1-hydroxy-2-propanone oxime step1_OR->intermediate_OR step2_OR Reduction (+ Ni-Al Catalyst) intermediate_OR->step2_OR end_OR 1-erythro-2-amino-1-phenyl-1-propanol step2_OR->end_OR

Caption: Comparative workflow of two major synthetic routes to 2-amino-1-phenylpropan-1-ol.

Experimental_Workflow cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Oxime Reduction start Select Synthetic Route ra_step1 Mix Ketone, Amine, Solvent & Catalyst start->ra_step1 or_step1 Prepare Oxime from Ketone start->or_step1 ra_step2 Hydrogenation ra_step1->ra_step2 ra_step3 Catalyst Filtration ra_step2->ra_step3 ra_step4 Solvent Evaporation ra_step3->ra_step4 ra_step5 Debenzylation (if applicable) ra_step4->ra_step5 ra_step6 Purification ra_step5->ra_step6 end_product Final Product: this compound isomer ra_step6->end_product or_step2 Cool Oxime Solution or_step1->or_step2 or_step3 Add Reducing Agent (Catalyst) or_step2->or_step3 or_step4 Control Exothermic Reaction or_step3->or_step4 or_step5 Product Extraction or_step4->or_step5 or_step6 Purification or_step5->or_step6 or_step6->end_product

Caption: Generalized experimental workflow for the synthesis of phenylpropanolamine derivatives.

References

The Efficacy of 1-Amino-2-phenyl-propan-2-ol as a Chiral Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective chiral catalysts is a cornerstone of modern asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. Chiral β-amino alcohols represent a pivotal class of organocatalysts and ligands, prized for their ability to induce stereoselectivity in a wide array of chemical transformations. This guide provides a comparative analysis of the potential efficacy of 1-Amino-2-phenyl-propan-2-ol as a chiral catalyst. Due to a notable scarcity of published performance data for this specific compound, this guide will draw objective comparisons with structurally related and well-documented β-amino alcohol catalysts in benchmark asymmetric reactions. The principles, experimental protocols, and performance metrics discussed herein provide a framework for evaluating the potential of this compound and other novel chiral amino alcohol catalysts.

Data Presentation: Performance of Chiral β-Amino Alcohol Catalysts

To establish a performance benchmark, the following table summarizes quantitative data for well-studied chiral β-amino alcohol catalysts in the asymmetric diethylzinc addition to aldehydes and the asymmetric aldol reaction. These reactions are standard tests for evaluating the efficacy of new chiral catalysts.

Catalyst/LigandReactionSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Camphor-derived β-amino alcoholDiethylzinc additionBenzaldehydeHighup to 94
Aziridine-phosphineDiethylzinc additionBenzaldehyde9596[1]
Fluorine-containing pyrrolidinylmethanolDiethylzinc additionBenzaldehydeHighup to 94[2]
L-ProlinolAldol ReactionAcetone + Isobutyraldehyde6893 (anti)[3]
L-ProlineAldol ReactionAcetone + Isobutyraldehyde9796 (anti)[3]

Experimental Protocols

Detailed methodologies for key asymmetric reactions where a chiral β-amino alcohol like this compound could be employed are provided below.

Asymmetric Addition of Diethylzinc to Aldehydes

This reaction is a fundamental C-C bond-forming reaction used to assess the enantioselectivity of chiral catalysts.

Materials:

  • Chiral β-amino alcohol catalyst (e.g., this compound)

  • Aldehyde (e.g., benzaldehyde)

  • Diethylzinc (in hexane or toluene)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of the chiral β-amino alcohol catalyst (0.1 mmol) in anhydrous toluene (5 mL) is prepared in a flame-dried, nitrogen-flushed round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc (1.0 M solution in hexane, 2.2 mmol) is added dropwise to the catalyst solution via syringe.

  • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the chiral catalyst-zinc complex.

  • A solution of the aldehyde (2.0 mmol) in anhydrous toluene (2 mL) is then added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Proline-Catalyzed Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds. While proline is an amino acid, its catalytic cycle is analogous to how many amino alcohol organocatalysts are believed to function, proceeding through an enamine intermediate.

Materials:

  • (S)-Proline

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., DMSO, or a methanol/water mixture)[4]

  • Standard laboratory glassware and magnetic stirrer

Procedure: [5]

  • To a vial containing a magnetic stir bar, add the aldehyde (0.5 mmol), the ketone (2.0 mmol), and the solvent (1.0 mL).

  • Add (S)-proline (0.05 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Catalyst Mixing Mixing Catalyst->Mixing Dissolve Solvent Solvent Solvent->Mixing Reaction_Vessel Reaction_Vessel Mixing->Reaction_Vessel Add Reactants Reactants Reactants->Reaction_Vessel Add Monitoring Monitoring Reaction_Vessel->Monitoring TLC/GC Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Chromatography Analysis Analysis Purification->Analysis Yield, ee, dr

Caption: General workflow for an asymmetric synthesis experiment.

catalytic_cycle Catalyst Chiral Amino Alcohol Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl Carbonyl Carbonyl Compound Carbonyl->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->Iminium Product Chiral Product Iminium->Product + H₂O Water H₂O Product->Catalyst Regeneration Water->Product

Caption: Generalized enamine catalytic cycle for amino alcohol-catalyzed reactions.

References

A Comparative Guide to the Inter-Laboratory Cross-Validation of 1-Amino-2-phenyl-propan-2-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to obtain consistent and reproducible analytical results across different laboratories is a cornerstone of drug development and scientific research. This guide provides a framework for the cross-validation of analytical methods for 1-Amino-2-phenyl-propan-2-ol, a key chemical entity. While specific inter-laboratory studies for this exact molecule are not widely published, this document outlines a comprehensive approach based on established analytical techniques for structurally similar compounds and general principles of bioanalytical method cross-validation.[1]

The primary analytical methods suitable for the quantification of phenylpropanolamine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] These techniques offer the necessary selectivity and sensitivity for accurate measurements in various matrices.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes typical performance characteristics for HPLC and GC-MS methods, derived from validation studies of related amino alcohols. These values can serve as a benchmark for laboratories developing and validating methods for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD)
- Repeatability< 2%< 5%
- Intermediate Precision< 3%< 7%
Limit of Detection (LOD) pmol rangeµg range
Limit of Quantification (LOQ) pmol rangeµg range

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative methodologies for HPLC and GC-MS analysis that can be adapted for this compound.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[3]

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) is commonly used. The exact ratio should be optimized to achieve good peak shape and resolution. For example, a mobile phase of 55:45:0.2 acetonitrile:water:phosphoric acid has been used for a similar compound.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound, which is expected to be around 214 nm.[5]

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve the sample containing this compound in the diluent to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and is particularly useful for identifying and quantifying the analyte in complex matrices. Derivatization is often required to improve the volatility and thermal stability of amino alcohols.[6]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is required. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is generally suitable.[3]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is programmed to ensure good separation. For instance, start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).[3]

  • Injector and Interface Temperatures: Set the injector temperature to 250°C and the MS interface temperature to 280°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a common ionization mode.[3]

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., methanol).

    • To an aliquot of the sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

    • Heat the mixture to ensure complete derivatization.

    • Inject the derivatized solution into the GC-MS system.

Mandatory Visualizations

Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory cross-validation study to ensure the comparability of results between different analytical sites.

G cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Evaluation cluster_conclusion Phase 4: Conclusion and Reporting A Define Study Objectives and Acceptance Criteria B Develop Standardized Analytical Protocol A->B C Select Participating Laboratories B->C D Prepare and Distribute Homogeneous Samples C->D E Lab 1: Analyze Samples D->E F Lab 2: Analyze Samples D->F G Lab 'n': Analyze Samples D->G H Collect and Compile Data from All Labs E->H F->H G->H I Statistical Analysis of Results (e.g., Bland-Altman, t-test) H->I J Compare Results Against Acceptance Criteria I->J K Investigate Discrepancies (if any) J->K L Final Report on Cross-Validation J->L Criteria Met K->L Resolution

Workflow for Inter-Laboratory Cross-Validation.

This structured approach ensures that all participating laboratories adhere to the same procedures, facilitating a robust comparison of analytical results. The statistical analysis of the collected data will ultimately determine if the analytical method is reproducible and transferable between laboratories.

References

benchmarking the performance of 1-Amino-2-phenyl-propan-2-ol in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an effective chiral auxiliary or ligand is paramount. This guide provides a comparative analysis of 1-Amino-2-phenyl-propan-2-ol's performance in key asymmetric reactions, benchmarking it against established alternatives. The information presented is supported by experimental data to facilitate informed decisions in catalyst and auxiliary selection.

Asymmetric Diethylzinc Addition to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, serving as a crucial benchmark for the efficacy of chiral ligands. In this context, chiral amino alcohols are a prominent class of catalysts. The performance of these ligands is primarily evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the resulting chiral secondary alcohol.

Table 1: Performance of Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (e.e., %)Configuration
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)9798(S)
TADDOLsup to 99up to 99Varies
Azetidine Alcohols94-10094-100Varies

Note: Data for DAIB, TADDOLs, and Azetidine Alcohols are provided as established benchmarks in the field.[1]

The high yields and enantioselectivities achieved with ligands like DAIB and TADDOLs set a high standard for any new chiral amino alcohol, including this compound, being considered for this transformation.

Experimental Protocol: General Procedure for Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol outlines a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for testing various chiral amino alcohol ligands.

Materials:

  • Anhydrous Toluene

  • Chiral amino alcohol ligand (e.g., this compound)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (typically 1-10 mol%) in anhydrous toluene in a flame-dried flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the diethylzinc solution (typically 1.5 to 2.0 equivalents relative to the aldehyde) to the cooled ligand solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol. The e.e. can be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

experimental_workflow_diethylzinc start Start dissolve Dissolve Chiral Amino Alcohol in Anhydrous Toluene start->dissolve cool1 Cool to 0 °C dissolve->cool1 add_et2zn Add Diethylzinc cool1->add_et2zn stir1 Stir for 30 min add_et2zn->stir1 add_aldehyde Add Benzaldehyde stir1->add_aldehyde stir2 Stir at 0 °C (Monitor by TLC) add_aldehyde->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Analyze Yield and e.e. purify->analyze end End analyze->end

Asymmetric Diethylzinc Addition Workflow

Diastereoselective Alkylation using Chiral Oxazolidinone Auxiliaries

Another critical application for chiral amino alcohols is their conversion into chiral auxiliaries, such as oxazolidinones, for diastereoselective alkylation reactions. These auxiliaries temporarily impart chirality to a prochiral substrate, directing the approach of an electrophile to create a new stereocenter with high diastereoselectivity.

While the synthesis of an oxazolidinone from this compound has not been detailed in the surveyed literature, the general synthetic procedures are well-established. The performance of such a novel auxiliary would be benchmarked against widely used Evans-type oxazolidinones and other successful auxiliaries.

Table 2: Performance of Established Chiral Auxiliaries in Diastereoselective Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneN-PropionylBenzyl bromide>99:195
(S)-4-Benzyl-2-oxazolidinoneN-PropionylIsopropyl iodide97:385
(+)-Pseudoephedrine AmideN-PropionylBenzyl bromide>99:199
(+)-Pseudoephedrine AmideN-PropionylAllyl bromide98:299

Note: Data for Evans' auxiliary and pseudoephedrine amides are provided as established benchmarks.

The exceptional levels of diastereocontrol exhibited by these auxiliaries underscore the high standards required for a new chiral auxiliary to be considered a valuable addition to the synthetic chemist's toolkit.

Experimental Protocol: Synthesis and Alkylation of a Chiral Oxazolidinone

The following two-part protocol describes the general synthesis of a chiral oxazolidinone from an amino alcohol and its subsequent use in a diastereoselective alkylation reaction.

Part 1: Synthesis of the Chiral Oxazolidinone

Materials:

  • This compound

  • Diethyl carbonate or phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • Combine the amino alcohol and diethyl carbonate with a catalytic amount of base (e.g., potassium carbonate).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, remove the excess diethyl carbonate and any alcohol byproduct by distillation.

  • Purify the resulting oxazolidinone by recrystallization or column chromatography.

Part 2: Diastereoselective Alkylation

Materials:

  • Chiral oxazolidinone

  • Acylating agent (e.g., propionyl chloride)

  • Base for acylation (e.g., triethylamine)

  • Strong, non-nucleophilic base for deprotonation (e.g., lithium diisopropylamide - LDA, or sodium hexamethyldisilazide - NaHMDS)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Acylate the nitrogen of the chiral oxazolidinone with the desired acyl group (e.g., propionyl group).

  • Dissolve the N-acylated oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add the strong base dropwise to form the enolate.

  • After stirring for a period to ensure complete enolate formation, add the alkylating agent.

  • Allow the reaction to proceed at low temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic phase, and concentrate under reduced pressure.

  • Purify the product by column chromatography and determine the diastereomeric ratio by NMR spectroscopy or chromatography.

signaling_pathway cluster_synthesis Oxazolidinone Synthesis cluster_alkylation Diastereoselective Alkylation amino_alcohol This compound cyclization Cyclization (e.g., with Diethyl Carbonate) amino_alcohol->cyclization oxazolidinone Chiral Oxazolidinone cyclization->oxazolidinone acylation N-Acylation oxazolidinone->acylation enolate_formation Enolate Formation (-78 °C) acylation->enolate_formation alkylation Alkylation with R-X enolate_formation->alkylation product Diastereomerically Enriched Product alkylation->product

Logical relationship for chiral auxiliary use

References

A Comparative Guide to the Economic Viability of 1-Amino-2-phenyl-propan-2-ol Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vicinal amino alcohols, such as 1-Amino-2-phenyl-propan-2-ol, is a critical step in the development of numerous pharmaceutical compounds and serves as a valuable building block in organic chemistry. The economic feasibility of any synthetic route is paramount, influencing its applicability from laboratory-scale research to industrial production. This guide provides an objective comparison of plausible synthetic methodologies for this compound, focusing on factors that dictate their economic viability, including starting material cost, reaction conditions, yield, and purification complexity.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. Below, we assess the most promising routes: the Henry (Nitroaldol) Reaction followed by reduction, and the ring-opening of a substituted epoxide.

1. Henry (Nitroaldol) Reaction Followed by Reduction

This two-step process is a classic and reliable method for creating β-amino alcohols.[1] It begins with the base-catalyzed C-C bond formation between a nitroalkane and a ketone, followed by the reduction of the resulting nitro group to an amine.[1][2]

  • Reaction Scheme:

    • Step 1 (Henry Reaction): Acetophenone reacts with 1-nitroethane in the presence of a base to form 1-nitro-2-phenylpropan-2-ol.

    • Step 2 (Reduction): The nitro group of 1-nitro-2-phenylpropan-2-ol is reduced to a primary amine, yielding the final product.

  • Economic Considerations:

    • Starting Materials: Acetophenone and 1-nitroethane are commercially available and relatively inexpensive bulk chemicals, making this route attractive.

    • Reagents: The Henry reaction can be catalyzed by simple, low-cost bases like sodium hydroxide or organic amines.[3] The subsequent reduction step, however, can vary in cost. Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is often cost-effective at scale, while chemical reductants like lithium aluminum hydride (LiAlH₄) are more expensive and require stricter anhydrous conditions, making them more suitable for lab-scale synthesis.

    • Yield and Purity: The Henry reaction itself generally proceeds in good yield.[2] However, the potential for side reactions, such as dehydration of the nitro alcohol product, exists.[2] The reduction step is also typically high-yielding. Purification can often be achieved through crystallization, which is an economically favorable method.

2. Ring-Opening of 2-Methyl-2-phenyloxirane

This method involves the nucleophilic attack of an amine source, such as ammonia, on an epoxide ring. The regioselectivity of the ring-opening is a critical factor.

  • Reaction Scheme: 2-Methyl-2-phenyloxirane reacts with ammonia, leading to the opening of the epoxide ring to form this compound.

  • Economic Considerations:

    • Starting Materials: The primary challenge of this route is the synthesis of the starting epoxide, 2-methyl-2-phenyloxirane. While it can be prepared from 2-phenylpropene, this adds an extra step and cost to the overall process compared to the single-step starting materials of the Henry reaction.

    • Reagents: Ammonia is an inexpensive reagent. The reaction may require elevated pressure and temperature to proceed effectively, which can increase equipment and energy costs.

    • Yield and Purity: This reaction can produce a mixture of regioisomers if the attack is not perfectly selective, complicating purification and reducing the yield of the desired product. This potential for impurity formation makes it less economically attractive without careful optimization.

Quantitative Data Summary

The following table provides a semi-quantitative comparison of the assessed synthetic routes. Costs are categorized as low (

),medium(), medium (),medium(
),orhigh(), or high (),orhigh(
) to reflect relative expense.

FeatureHenry Reaction + ReductionEpoxide Ring-Opening
Starting Material Cost $ (Acetophenone, 1-Nitroethane)
(Requires synthesis of 2-Methyl-2-phenyloxirane)
Reagent Cost
(Base is cheap; Reductant varies)
$ (Ammonia)
Reaction Complexity Medium (Two steps, control needed)Medium (Potential pressure equipment needed)
Typical Overall Yield High (70-90%)Medium (50-70%, dependent on selectivity)
Purification Difficulty Low to Medium (Crystallization often feasible)Medium to High (Potential regioisomers)
Scalability HighMedium
Overall Economic Viability Excellent Moderate

Visualized Synthetic Pathways and Workflows

The diagrams below illustrate the logical flow of the synthetic routes and a typical experimental workflow.

G cluster_0 Synthetic Landscape for this compound SM1 Acetophenone + 1-Nitroethane INT1 1-Nitro-2-phenylpropan-2-ol SM1->INT1 Henry Reaction (Base Catalyst) SM2 2-Phenylpropene INT2 2-Methyl-2-phenyloxirane SM2->INT2 Epoxidation (e.g., m-CPBA) Product This compound INT1->Product Reduction (e.g., H2/Pd-C) INT2->Product Amination (Ammonia)

Caption: Overview of the primary synthetic routes to this compound.

G cluster_1 Experimental Workflow: Henry Reaction & Reduction A 1. Combine Acetophenone, 1-Nitroethane, and Solvent B 2. Add Base Catalyst (e.g., NaOH) and React A->B C 3. Acidic Workup and Isolation of Nitro Alcohol B->C D 4. Dissolve Nitro Alcohol in Solvent (e.g., Methanol) C->D E 5. Catalytic Hydrogenation (H2, Pd/C Catalyst) D->E F 6. Filter Catalyst and Remove Solvent E->F G 7. Purify Product (e.g., Recrystallization) F->G

Caption: Step-by-step workflow for the Henry reaction and subsequent reduction.

Experimental Protocols

The following are representative protocols for the key reactions discussed, adapted from established procedures for analogous compounds.

Protocol 1: Synthesis of 1-Nitro-2-phenylpropan-2-ol (Henry Reaction)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add acetophenone (1.0 eq) and 1-nitroethane (1.2 eq). Dissolve the mixture in a suitable solvent such as methanol or ethanol.

  • Base Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a catalytic amount of a base, such as 20% aqueous sodium hydroxide, while monitoring the temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture again in an ice bath and neutralize it with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-nitro-2-phenylpropan-2-ol, which can be purified further by column chromatography or recrystallization.

Protocol 2: Reduction of 1-Nitro-2-phenylpropan-2-ol to this compound
  • Reaction Setup: In a high-pressure reaction vessel (Parr hydrogenator), dissolve the 1-nitro-2-phenylpropan-2-ol (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system to obtain the final, high-purity compound.

Conclusion

Based on this comparative analysis, the Henry reaction followed by reduction emerges as the more economically viable route for the synthesis of this compound. Its primary advantages lie in the use of low-cost, readily available starting materials and the potential for high overall yields. While the cost of the reduction step can vary, catalytic hydrogenation represents a scalable and cost-effective option for industrial applications. The epoxide ring-opening route, while chemically sound, is hampered by the additional cost and complexity of synthesizing the required epoxide precursor and potential issues with regioselectivity that can complicate purification and lower yields. For researchers and drug developers, the Henry reaction pathway offers a robust, reliable, and economically sensible approach for obtaining this compound.

References

Comparative Analysis of 1-Amino-2-phenyl-propan-2-ol Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Amino-2-phenyl-propan-2-ol derivatives, focusing on their structure-activity relationships (SAR) as monoamine reuptake inhibitors. The information presented herein is compiled from key studies in the field to facilitate further research and development of novel therapeutics targeting the central nervous system.

Introduction

This compound derivatives represent a class of compounds with significant potential for modulating monoaminergic neurotransmission. Their structural similarity to endogenous neurotransmitters like norepinephrine and serotonin makes them prime candidates for interacting with monoamine transporters. This guide delves into the specific structural modifications that influence their potency and selectivity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), key targets in the treatment of depression and other mood disorders.

Data Presentation: Structure-Activity Relationship of 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol Derivatives

The following table summarizes the in vitro monoamine transporter inhibition data for a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivatives. The study aimed to enhance potency towards NET and selectivity over SERT.[1]

CompoundNET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (SERT/NET)
1 HHH150120.08
2 HH4-F45150.33
3 HH4-Cl25100.4
4 HH4-CH₃80250.31
5 HH3,4-diCl1580.53
6 H5-FH120100.08
7 H5-ClH9090.1
8 H5-CH₃H200180.09
9 CH₃HH300250.08
10 CH₃H4-Cl40150.38
20 HH3,4-diCl434486

Key SAR Observations:

  • Substitution on the 3-phenyl group (R³): Halogen substitution, particularly dichlorination at the 3 and 4 positions, significantly improves NET inhibitory potency and selectivity over SERT. Compound 5 (3,4-diCl) shows a notable increase in NET potency compared to the unsubstituted compound 1 .

  • Substitution on the indole moiety (R²): Substitutions at the 5-position of the indole ring generally did not lead to improved potency or selectivity.

  • Substitution on the amino group (R¹): N-methylation (as in compound 9 ) was detrimental to NET affinity.

  • Optimal Compound: Compound 20 , a specific stereoisomer, demonstrated the highest NET potency (IC₅₀ = 4 nM) and an impressive 86-fold selectivity over SERT.[1]

Comparison with Other this compound Derivatives

Another study explored 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives for their antidepressant-like effects. While this study did not provide quantitative IC₅₀ values, it demonstrated that specific substitutions on the piperazine ring influenced the behavioral outcomes in animal models of depression. Compounds with 4-chlorophenyl, 3-chlorophenyl, 4-methoxyphenyl, and 3,4-dichlorophenyl substitutions on the piperazine ring showed significant antidepressant-like activity in the forced swimming test and tail-suspension test in mice. This suggests that the nature of the substituent on the piperazine ring plays a crucial role in the in vivo efficacy of these derivatives.

Experimental Protocols

Monoamine Reuptake Inhibition Assay

Objective: To determine the in vitro potency of compounds to inhibit the reuptake of norepinephrine and serotonin by their respective transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the cell suspension at various concentrations.

  • Radioligand Addition: A radiolabeled substrate, such as [³H]norepinephrine or [³H]serotonin, is added to initiate the uptake reaction.

  • Incubation: The mixture is incubated for a specific period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of radioligand taken up by the cells, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Forced Swimming Test (FST) in Mice

Objective: To assess the antidepressant-like activity of compounds in mice.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm.

  • Acclimation: Mice are individually placed in the cylinder for a pre-test session (e.g., 15 minutes) 24 hours before the actual test.

  • Drug Administration: Test compounds or vehicle are administered to the mice at a specified time before the test session (e.g., 30-60 minutes).

  • Test Session: Each mouse is placed in the cylinder for a 6-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating passively, making only small movements to keep its head above water) during the last 4 minutes of the test session is recorded by a trained observer or an automated system.

  • Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Vesicular Monoamine Transporter (VMAT) monoamines Monoamines (NE/5-HT) presynaptic_neuron->monoamines Release monoamine_transporter Monoamine Transporter (NET/SERT) reuptake Reuptake monoamine_transporter->reuptake monoamines->monoamine_transporter postsynaptic_receptor Postsynaptic Receptor monoamines->postsynaptic_receptor Binding derivative This compound Derivative derivative->monoamine_transporter Inhibition

Caption: Mechanism of action of this compound derivatives as monoamine reuptake inhibitors.

Experimental Workflow

Experimental_Workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis in_vitro In Vitro Screening: Monoamine Reuptake Inhibition Assay synthesis->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis in_vivo In Vivo Behavioral Testing: Forced Swimming Test & Tail Suspension Test in_vitro->in_vivo lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo->lead_optimization end End lead_optimization->end

Caption: General experimental workflow for the study of this compound derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Amino-2-phenyl-propan-2-ol, a compound requiring careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard classification, this compound is harmful if swallowed and can cause serious eye damage[1].

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Skin Protection: Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Step 1: Segregation and Labeling

  • Isolate waste this compound from other chemical waste streams to prevent accidental reactions.

  • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound". Include the date of accumulation.

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.

  • Keep the container securely closed when not in use.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for hazardous waste manifest and handover procedures.

Step 5: Decontamination

  • Thoroughly decontaminate any reusable labware that has come into contact with this compound using appropriate cleaning and rinsing procedures. Dispose of the rinsate as hazardous waste.

  • Dispose of any single-use contaminated materials (e.g., gloves, wipes) in the designated solid hazardous waste stream.

Hazard and Disposal Data Summary

ParameterDataSource
GHS Hazard Class Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.[1]
Recommended Disposal Method Incineration by a licensed chemical destruction facility.
Prohibited Disposal Method Discharge into sewer systems or waterways.
Toxicity to Fish No data available
Toxicity to Daphnia No data available
Persistence and Degradability No data available
Bioaccumulative Potential No data available

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs handover Follow Institutional Procedures for Waste Handover and Documentation contact_ehs->handover disposal Professional Disposal via Licensed Facility (Incineration) handover->disposal end Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical protocols for the handling and disposal of 1-Amino-2-phenyl-propan-2-ol. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Area Required PPE Specifications & Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1]
Hand Protection Chemical impermeable glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use.[2]
Body Protection Fire/flame resistant and impervious clothingA lab coat, apron, or coveralls made of a material that resists chemical penetration and is not flammable.[1][2]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure proper fit testing and use in accordance with OSHA 29 CFR 1910.134.
II. Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of accidental exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the container in a tightly closed, dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[3]

2. Preparation and Handling:

  • All handling activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

III. Emergency Procedures: Swift and Safe Response

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined in Section I.

  • Avoid dust formation.[1]

  • Contain the spill using inert absorbent material.

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not allow the chemical to enter drains or waterways.[1][5]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Safe Handling Workflow for this compound

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Response receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe Retrieve for Use prepare Prepare in Fume Hood ppe->prepare conduct Conduct Experiment prepare->conduct spill Spill Occurs prepare->spill Potential Spill waste Collect Waste conduct->waste Generate Waste exposure Exposure Occurs conduct->exposure Potential Exposure label_waste Label Waste Container waste->label_waste dispose Dispose per Regulations label_waste->dispose evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.